molecular formula C20H30O B118453 4,14-Retro-retinol CAS No. 16729-22-9

4,14-Retro-retinol

Cat. No.: B118453
CAS No.: 16729-22-9
M. Wt: 286.5 g/mol
InChI Key: LWSSYLJSLZBNKE-YIAYGWAFSA-N
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Description

14-Hydroxy-4,14-retro-retinol (14-HRR) is a naturally occurring, bioactive metabolite of retinol (Vitamin A) and was the first retro-retinoid to be discovered . After retinal and retinoic acid, it is recognized as the third intracellular messenger molecule derived from retinol, mediating growth control in mammalian cells . This compound is a key signaling molecule that promotes the growth and survival of B lymphocytes in culture and is involved in the activation of T lymphocytes by antigen receptor-mediated signals . Unlike other active retinoids, B lymphocytes use 14-HRR for growth, not retinoic acid, highlighting its unique and essential signaling pathway . Research shows that various cell lines, including fibroblasts, leukemia, and Drosophila cells, produce this metabolite, indicating a potentially broad physiological role . Studies on mouse skin in vivo have identified 14-HRR as a predominant polar metabolite of topically applied retinol, confirming its relevance in skin biology research . In comparative studies, the synthetic (14R)- and (14S)- enantiomers of 14-HRR exhibited similar activity in B-cell survival and T-cell activation assays within the optimal concentration range of 0.16 to 0.7 µM, with the 14R enantiomer showing slightly higher activity . This product is presented for research purposes to further investigate the complex metabolism and signaling mechanisms of vitamin A. It is strictly For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-12,21H,7,13-15H2,1-5H3/b8-6+,16-11+,17-9+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSSYLJSLZBNKE-YIAYGWAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418821
Record name 4,14-Retro-retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16729-22-9
Record name 4,14-Retro-retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of 4,14-Retro-retinol and its Hydroxylated Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The retinoid family, derivatives of vitamin A, comprises a class of potent signaling molecules essential for vision, cellular differentiation, and immune function.[1] While the biological activities of classical retinoids like all-trans-retinoic acid are well-established, the discovery of retro-retinoids has unveiled a novel, non-canonical signaling paradigm. This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of a pivotal member of this class, 4,14-retro-retinol, and its biologically active metabolite, 14-hydroxy-4,14-retro-retinol (14-HRR). We will explore the initial identification of these compounds in diverse biological systems, from the bovine eye to cultured lymphocytes, and present detailed, field-proven methodologies for their extraction, purification, and spectroscopic characterization. This document is intended for researchers, chemists, and drug development professionals engaged in retinoid research and cellular signaling.

Introduction: A Paradigm Shift in Retinoid Signaling

For decades, the central dogma of retinoid action centered on the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-inducible transcription factors. However, the identification of retro-retinoids has challenged this paradigm by revealing a distinct signaling pathway that originates in the cytoplasm or at the cell membrane.[2] These molecules, characterized by a conjugated polyene system shifted relative to the cyclohexenyl ring, mediate rapid, non-genomic effects.

The first bioactive retro-retinoid to be discovered was 14-hydroxy-4,14-retro-retinol (14-HRR), a metabolite of retinol.[3] It was identified as a crucial third intracellular messenger derived from vitamin A, alongside retinal and retinoic acid.[3][4] 14-HRR is a potent mediator of cell growth and proliferation, particularly for lymphocytes, which do not utilize retinoic acid for this purpose.[4] This discovery underscored that different cell lineages could harness distinct vitamin A metabolites for specific functions. Further research has shown that 14-HRR's activity is often balanced by an antagonistic relationship with another retro-retinoid, anhydroretinol, which acts as a growth inhibitor.[5]

This guide will first detail the seminal discoveries of these retro-retinoids and then provide the technical protocols necessary for their study.

Discovery and Biological Sources

The journey to understanding this compound and its derivatives involves discoveries in two distinct biological contexts: cultured human cells and the bovine eye.

Identification of 14-Hydroxy-4,14-retro-retinol in Cell Culture

The first identification of a bioactive retro-retinoid came from studies on retinol-dependent, yet retinoic acid-independent, B lymphocytes.[4] Researchers observed that these cells, along with other cell lines like HeLa, fibroblasts, and leukemia cells, metabolized retinol into a more polar, optically active compound.[3] This compound was shown to be responsible for mediating growth control at concentrations 10- to 30-fold lower than retinol itself.[6] Through rigorous spectroscopic analysis, this metabolite was identified as 14-hydroxy-4,14-retro-retinol (14-HRR) .[3] The initial isolation from large-scale cultures of lymphoblastoid and HeLa cells was a landmark achievement, establishing 14-HRR as a novel second messenger in a non-canonical retinoid pathway.[3]

Discovery of this compound in the Bovine Eye

In 2003, a new retro-retinoid was identified in the bovine eye by Gollapalli and Rando.[2] Their work on the enzymes of the visual cycle led to the discovery of This compound . This finding was significant as it placed a retro-retinoid within the complex machinery of vision, a system intricately dependent on classical retinoid isomers like 11-cis-retinal. While the precise physiological role of this compound in the eye is still under investigation, its presence suggests that retro-retinoid metabolism may be more widespread and functionally diverse than previously appreciated.

Isolation and Purification Methodologies

The isolation of retro-retinoids is challenging due to their lipophilic nature and sensitivity to light, oxygen, and acid. All procedures must be performed under dim yellow or red light, using degassed solvents and light-protected glassware.[7]

Workflow for Isolation from Biological Sources

The general workflow for isolating retro-retinoids involves lipid extraction, followed by multi-step chromatographic purification. The choice between normal-phase and reverse-phase chromatography is critical, as they offer different selectivities for these structurally similar isomers.[7][8]

G cluster_extraction Sample Preparation & Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization Biological_Source Biological Source (e.g., Cell Pellet, Eye Tissue) Homogenization Homogenization in Buffer Biological_Source->Homogenization Lipid_Extraction Lipid Extraction (e.g., Hexane or Ethyl Acetate) Homogenization->Lipid_Extraction Evaporation Evaporation to Dryness (under N2 stream) Lipid_Extraction->Evaporation Initial_Chromatography Initial Separation (e.g., Alumina Column) Evaporation->Initial_Chromatography HPLC_Purification Reverse-Phase HPLC Initial_Chromatography->HPLC_Purification Fraction_Collection Fraction Collection (Monitor at ~350 nm) HPLC_Purification->Fraction_Collection Purity_Check Purity Assessment (Analytical HPLC) Fraction_Collection->Purity_Check Spectroscopy Structural Elucidation (UV-Vis, MS, NMR) Purity_Check->Spectroscopy

Figure 1. General workflow for the isolation and purification of retro-retinoids.

Detailed Protocol: Isolation of 14-HRR from Cell Culture

This protocol is adapted from the methods used in the initial discovery of 14-HRR from HeLa and lymphoblastoid cell lines.[3]

Materials:

  • Cell pellet (from large-scale culture, e.g., 80 L)

  • Hexane (HPLC grade, degassed)

  • Ethyl Acetate (HPLC grade, degassed)

  • Methanol (HPLC grade, degassed)

  • Water (HPLC grade, degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Neutral Alumina (Activity V)

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Lipid Extraction:

    • Homogenize the cell pellet in a suitable buffer.

    • Perform a liquid-liquid extraction of the total lipids using a hexane:ethyl acetate solvent system.

    • Pool the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Initial Purification (Alumina Chromatography):

    • Redissolve the dried lipid extract in a minimal volume of hexane.

    • Apply the extract to a column of neutral alumina (Activity V).

    • Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., 10% to 100% ethyl acetate).

    • Collect fractions and monitor by TLC or analytical HPLC to identify those containing retinoids. Pool the relevant fractions and evaporate the solvent.

  • Final Purification (Reverse-Phase HPLC):

    • Redissolve the semi-purified retinoid fraction in the HPLC mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Elute with an isocratic or gradient mobile phase, such as methanol/water (e.g., 95:5 v/v).[6]

    • Monitor the elution profile at the characteristic absorbance maximum of retro-retinoids (~350 nm).

    • Collect the peak corresponding to 14-HRR. The natural product isolated from cells is often a mixture of enantiomers.[3]

    • Evaporate the solvent immediately and store the purified compound at -80°C under argon or nitrogen.

Structural Elucidation and Characterization

Confirming the unique retro-polyene structure of this compound and 14-HRR requires a combination of spectroscopic techniques.

UV-Visible Spectroscopy

Retro-retinoids possess a distinct UV-Vis absorption spectrum that differentiates them from classical retinoids like all-trans-retinol (λmax ≈ 325 nm). The extended and shifted conjugated double bond system in the retro structure results in a significant bathochromic (red) shift.

Compoundλmax (in Methanol/Ethanol)Molar Extinction Coefficient (ε)Reference
all-trans-Retinol~325 nm~50,000 M⁻¹cm⁻¹[1]
14-Hydroxy-4,14-retro-retinol (14-HRR) ~348 nm (with vibronic fine structure)~54,000 M⁻¹cm⁻¹[6]
This compound ~348 nm (predicted)Not reported[9]

The absorption spectrum of 14-HRR exhibits a strong peak at approximately 348 nm with a well-resolved vibronic structure, which is a hallmark of the retro-retinoid polyene chain.[6] A smaller cis peak is often observed around 252 nm.[6]

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and elemental composition.

  • This compound: Has a molecular formula of C₂₀H₃₀O and a molecular weight of approximately 286.5 g/mol .[9]

  • 14-Hydroxy-4,14-retro-retinol (14-HRR): Has a molecular formula of C₂₀H₃₀O₂ and a molecular weight of approximately 302.45 g/mol . High-resolution mass spectrometry (HRMS) of synthetic 14-HRR has confirmed its elemental composition.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural proof by elucidating the carbon-hydrogen framework. While complete NMR data for the original natural products is scarce in the literature, data from synthetic standards has been published. The following is a summary of key expected ¹H NMR signals for the (14R)-14-HRR stereoisomer in CDCl₃, which would distinguish it from all-trans-retinol.

Proton Assignment (Hypothetical)Chemical Shift (δ) Range (ppm)MultiplicityKey Feature
Olefinic Protons5.5 - 7.0d, dd, mComplex patterns characteristic of the conjugated retro-polyene system.
H-15 (CH₂OH)~4.2dProtons adjacent to the primary alcohol.
H-14 (CHOH)~4.0 - 4.5mProton on the carbon bearing the secondary alcohol.
Methyl Protons (C-16, C-17, C-18, C-19, C-20)1.0 - 2.0sMultiple singlet signals for the various methyl groups.

Note: This is a generalized representation. Specific chemical shifts and coupling constants from the primary literature should be consulted for definitive identification.

Biological Activity and Signaling Pathway

The discovery of 14-HRR necessitated the creation of a new model for retinoid signaling, operating independently of nuclear receptor-mediated gene transcription.

G Retinol all-trans-Retinol Enzyme Retinol Dehydratase Activity Retinol->Enzyme HRR 14-Hydroxy-4,14-retro-retinol (14-HRR) Enzyme->HRR Metabolism Receptor Putative Cytoplasmic Receptor/Target HRR->Receptor Agonist AR Anhydroretinol (AR) AR->Receptor Antagonist Growth Cell Growth & Survival (e.g., Lymphocytes) AR->Growth Inhibits Receptor->Growth Activates Apoptosis Growth Arrest & Apoptosis Receptor->Apoptosis Inhibits

Figure 2. The retro-retinoid signaling pathway illustrating the agonist/antagonist relationship.

The biological effects of 14-HRR are mediated through a cytoplasmic or membrane-associated pathway, suggesting a second-messenger role.[2] Its primary function is to promote cell proliferation and survival, an effect that is potently and reversibly inhibited by anhydroretinol (AR).[2] This agonist/antagonist relationship is a cornerstone of the retro-retinoid signaling axis and implies competition for a common, yet-to-be-fully-characterized receptor or binding protein.[6] This mode of action, which does not require new mRNA or protein synthesis for its initial effects, distinguishes it fundamentally from the genomic action of retinoic acid.[2]

Conclusion and Future Directions

The discoveries of this compound and 14-hydroxy-4,14-retro-retinol have significantly broadened our understanding of vitamin A metabolism and signaling. They represent a class of molecules that operate outside the classical nuclear receptor pathways, opening new avenues for research in cell biology, immunology, and ophthalmology. The methodologies outlined in this guide provide the foundation for researchers to isolate and study these labile but powerful signaling molecules.

Future research should focus on several key areas:

  • Receptor Identification: The definitive identification and characterization of the cytoplasmic receptor(s) for 14-HRR and anhydroretinol remain a critical unmet goal.

  • Enzymology: Elucidating the specific enzymes responsible for the conversion of retinol to retro-retinoids in various tissues will be crucial for understanding the regulation of this pathway.

  • Physiological Roles: Further investigation into the role of this compound in the eye and the broader physiological and pathophysiological functions of the retro-retinoid pathway is warranted.

By building on the foundational work described herein, the scientific community can continue to unravel the complexities of retinoid biology and potentially harness this unique signaling pathway for therapeutic benefit.

References

  • Time in IN. Google Search.
  • Buck J, et al. Retro-retinoids in regulated cell growth and death. (1993). PubMed - NIH. This article discusses the different molecular mechanisms of vitamin A metabolites, including retro-retinoids, and their role in signal transduction.
  • This compound | C20H30O | CID 5378255. PubChem - NIH. This entry provides chemical and physical properties, spectral information, and identifiers for this compound. [Link]

  • Derguini F, Nakanishi K, Hämmerling U, Buck J. Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. (1994) Biochemistry. PubMed. This paper describes the first isolation and characterization of 14-HRR from cell cultures and its biological activity. [Link]

  • Kim YK, Quadro L. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. (2010) Methods in Molecular Biology. PubMed Central. This article describes a reverse-phase HPLC isocratic method for the analysis of retinoids. [Link]

  • Derguini F, et al. (14RS)- 14-Hydroxy-4,14-retro-retinol+. (1994). Columbia University. This document provides detailed information on the synthesis and characterization of 14-HRR, including UV and NMR data. [Link]

  • Moise AR, et al. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. (2007). PMC - NIH. This article discusses various pathways of retinoid metabolism and provides comparative UV absorbance data. [Link]

  • Kane MA, et al. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC - NIH. This paper provides detailed HPLC methods for the separation of various retinoid isomers. [Link]

  • Gollapalli DR, Rando RR. The specific binding of retinoic acid to RPE65 and approaches to the treatment of macular degeneration. (2004). This paper references the 2003 discovery of this compound in the bovine eye.
  • Buck J, et al. Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. (1991) Science. PubMed - NIH. This is the seminal paper describing the discovery of 14-HRR as a novel second messenger derived from retinol. [Link]

  • Blaner WS. Retinol and retinyl esters: biochemistry and physiology. (2019). PubMed Central. This review provides a broad overview of retinoid metabolism, including retro-retinoids. [Link]

Sources

The Enigmatic Role of 4,14-Retro-Retinol in Lymphocyte Biology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Paradigm Shift in Retinoid Signaling

For decades, the biological activities of vitamin A were largely attributed to the nuclear actions of retinoic acid, a potent regulator of gene transcription. However, the discovery of 4,14-retro-retinol, also known as 14-hydroxy-4,14-retro-retinol (14-HRR), has unveiled a fascinating and distinct signaling paradigm within the retinoid family, particularly in the realm of immunology. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of this compound's function in lymphocytes. We will delve into its unique biochemistry, its critical role in lymphocyte survival and activation, and the experimental methodologies required to probe its non-canonical signaling pathway.

Unveiling a Novel Retinoid: Discovery and Core Characteristics

This compound is a naturally occurring, bioactive metabolite of retinol (Vitamin A).[1][2] It was the first retro-retinoid to be discovered and is now recognized as the third intracellular messenger molecule derived from retinol, alongside retinal and retinoic acid.[1][3][4] A defining feature of this compound is its indispensable role in the growth and survival of B lymphocytes and the activation of T lymphocytes.[2][3][5] Crucially, B lymphocytes utilize this compound, not retinoic acid, for their proliferation, highlighting a fundamental divergence in retinoid signaling pathways within the immune system.[1][6][7]

This unique dependence on this compound suggests a specialized signaling cascade that operates independently of the well-characterized nuclear retinoic acid receptors (RARs and RXRs). This non-canonical pathway is believed to be initiated in the cytoplasm or at the cell membrane, leading to rapid cellular responses that are not reliant on new gene transcription.[6]

The Yin and Yang of Lymphocyte Regulation: The Agonist/Antagonist Duo

The biological effects of this compound are intricately balanced by its naturally occurring antagonist, anhydroretinol (AR).[2][5][7][8] These two retro-retinoids form a critical agonist/antagonist pair that fine-tunes lymphocyte physiology:

  • This compound (Agonist): Promotes lymphocyte growth, survival, and activation.[2][5]

  • Anhydroretinol (Antagonist): Acts as a growth inhibitor, counteracting the effects of this compound and capable of inducing growth arrest and apoptosis.[2][5][7]

This antagonistic relationship is a cornerstone of retro-retinoid signaling and is thought to be mediated through competition for a common, yet to be fully identified, cytoplasmic receptor.[2][8] The interplay between these two molecules provides a dynamic mechanism for regulating lymphocyte homeostasis.

Biosynthesis and Metabolism: A Distinct Pathway

The production of this compound from retinol follows a metabolic route separate from the pathway leading to retinoic acid. The key enzyme in this process is retinol dehydratase, which catalyzes the conversion of retinol to anhydroretinol. Anhydroretinol then serves as an intermediate in the formation of this compound. For cellular storage, this compound can be esterified, primarily to palmitate esters, by the enzyme lecithin:retinol acyltransferase (LRAT).[7]

Caption: Biosynthesis pathway of this compound from retinol.

Investigating the Biological Function of this compound: Experimental Protocols

A thorough understanding of this compound's role in lymphocytes requires robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for key assays.

Quantification of this compound in Lymphocytes by HPLC

Accurate quantification of intracellular this compound is crucial for understanding its metabolism and signaling. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Protocol: Extraction and HPLC Analysis of this compound

  • Cell Lysis and Extraction:

    • Harvest cultured lymphocytes (e.g., 5 x 107 cells) by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the pellet in a lysis buffer (e.g., RIPA buffer) and homogenize.

    • Perform a two-step liquid-liquid extraction using hexane and ethanol to separate the lipid-soluble retinoids.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of a modifying agent like formic acid is commonly employed to achieve optimal separation.

    • Detection: A UV detector set at the maximum absorbance wavelength for this compound (approximately 350 nm) is used for quantification.

    • Standard Curve: A standard curve should be generated using purified this compound of known concentrations to accurately quantify the amount in the cell extracts.

Assessing Lymphocyte Proliferation and Viability

The primary biological function of this compound in lymphocytes is the promotion of growth and survival. Several assays can be employed to measure these effects.

Protocol: B-Lymphocyte Proliferation Assay using CFSE

The Carboxyfluorescein succinimidyl ester (CFSE) proliferation assay is a powerful flow cytometry-based method to track cell divisions.

  • Cell Preparation and Staining:

    • Isolate B lymphocytes from peripheral blood or spleen.

    • Label the cells with CFSE according to the manufacturer's protocol. CFSE covalently binds to intracellular proteins and its fluorescence is halved with each cell division.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled B cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound (a typical starting range is 0.1 to 1 µM). Include a vehicle control (e.g., ethanol) and a positive control for proliferation (e.g., LPS or anti-CD40 + IL-4).

  • Flow Cytometry Analysis:

    • After a suitable incubation period (e.g., 72 hours), harvest the cells.

    • Analyze the cells by flow cytometry, measuring the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.

    • Quantify the percentage of divided cells and the proliferation index.

Caption: Workflow for assessing B-lymphocyte proliferation using CFSE.

Evaluating T-Lymphocyte Activation

This compound is also involved in the activation of T lymphocytes. This can be assessed by measuring the expression of specific cell surface markers by flow cytometry.

Protocol: T-Lymphocyte Activation Assay

  • Cell Preparation and Stimulation:

    • Isolate primary T lymphocytes.

    • Stimulate the T cells with a suboptimal concentration of a T-cell receptor (TCR) agonist (e.g., anti-CD3 antibody) in the presence or absence of this compound (0.1 to 1 µM).

  • Flow Cytometry Staining and Analysis:

    • After 24-48 hours, harvest the cells and stain with a panel of fluorescently labeled antibodies against T-cell activation markers. A typical panel might include:

      • Early activation markers: CD69, CD25

      • Co-stimulatory molecules: CD80, CD86

    • Analyze the cells by flow cytometry to determine the percentage of activated T cells and the mean fluorescence intensity of the activation markers.

The Uncharted Territory: The Non-Canonical Signaling Pathway

While the biological outcomes of this compound signaling are well-documented, the precise molecular mechanism remains an active area of investigation. It is hypothesized that this compound binds to a specific cytoplasmic receptor, which then initiates a signaling cascade that is independent of nuclear receptors.[2][8]

One of the known downstream effects of this pathway is the reorganization of the actin cytoskeleton.[7] The antagonist, anhydroretinol, has been shown to induce a dramatic rearrangement of F-actin, leading to apoptosis. This compound can reverse these effects, suggesting that the actin cytoskeleton is a key regulatory node in this signaling pathway.[7]

Future research will need to focus on the identification and characterization of the putative cytoplasmic receptor for this compound and the downstream kinases and effector proteins that mediate its effects on lymphocyte proliferation, survival, and cytoskeletal dynamics.

Caption: Hypothesized non-canonical signaling pathway of this compound.

Therapeutic Potential and Future Directions

The unique ability of this compound to promote lymphocyte proliferation and survival, and the growth-inhibitory effects of its antagonist, anhydroretinol, suggest significant therapeutic potential.

  • Immunomodulation: Synthetic analogs of this compound could be developed as immunomodulatory agents to enhance immune responses in the context of vaccination or cancer immunotherapy.

  • Autoimmune Diseases: Conversely, anhydroretinol analogs could be explored for their potential to induce growth arrest in hyperproliferative lymphocyte populations characteristic of certain autoimmune diseases and lymphoid malignancies.

The future of this compound research lies in the complete elucidation of its signaling pathway, the identification of its direct molecular targets, and the development of specific and potent synthetic analogs for therapeutic intervention. Comparative gene expression studies between lymphocytes treated with this compound and retinoic acid will be instrumental in further dissecting their distinct roles in immune regulation.

Quantitative Data Summary

ParameterValueCell TypeAssayReference
Optimal Concentration for B-cell Survival0.16 - 0.7 µMB lymphocytesSurvival Assay[2]
Optimal Concentration for T-cell Activation0.16 - 0.7 µMT lymphocytesActivation Assay[2]
Relative Potency vs. Retinol10-30 fold higherB and T lymphocytesProliferation/Activation[5]

References

  • Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654–1656. [Link]

  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • Buck, J. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Science. [Link]

  • Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular signaling by 14-hydroxy-4,14-retro-retinol. PubMed. [Link]

  • Buck, J., Grün, F., Derguini, F., Chen, Y., Kimura, S., Noy, N., & Hämmerling, U. (1995). Retro-retinoids in regulated cell growth and death. Journal of Experimental Medicine, 182(5), 1479-1487. [Link]

  • Various Authors. (n.d.). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. PMC. [Link]

  • Buck, J., Grün, F., Derguini, F., Chen, Y., Kimura, S., Noy, N., & Hämmerling, U. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of experimental medicine, 178(2), 675–680. [Link]

  • Chen, Y., Buck, J., & Derguini, F. (1999). Anhydroretinol induces oxidative stress and cell death. Cancer research, 59(16), 3985–3990. [Link]

  • Saurat, J. H., Didierjean, L., Masgrau, E., Piletta, P. A., Jaconi, S., Chatellard-Gruaz, D., ... & Siegenthaler, G. (1994). Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol. Journal of investigative dermatology, 103(6), 779-783. [Link]

  • Buck, J., Grün, F., Derguini, F., Chen, Y., Kimura, S., Noy, N., & Hämmerling, U. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. Journal of Experimental Medicine. [Link]

  • Apfel, C., Bauer, F., Crettaz, M., Crevoisier, C., LeMotte, P., & Wyss, E. (1992). Vitamin A inhibits cytokines produced by type 1 lymphocytes in vitro. Journal of immunology (Baltimore, Md. : 1950), 149(7), 2297–2302. [Link]

  • Buck, J., Myc, A., Garbe, A., & Cathomas, G. (1991). Differences in the action and metabolism between retinol and retinoic acid in B lymphocytes. Journal of Cell Biology. [Link]

  • Hämmerling, U. (n.d.). Ulrich Hämmerling's research works. ResearchGate. [Link]

  • Rhinn, M., & Dollé, P. (2012). From carrot to clinic: an overview of the retinoic acid signaling pathway. PMC. [Link]

Sources

An In-Depth Technical Guide to the 4,14-Retro-Retinol Signaling Pathway in B Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 4,14-retro-retinol (14-HRR) signaling pathway, a non-canonical retinoid signaling cascade crucial for the growth and survival of B lymphocytes. Unlike the well-characterized genomic pathway of retinoic acid, 14-HRR exerts its effects through a rapid, transcription-independent mechanism. This document will delve into the core components of this pathway, the dynamic interplay between its key agonist, 14-HRR, and its natural antagonist, anhydroretinol (AR), and the downstream cellular consequences in B cells. Furthermore, this guide will furnish detailed, field-proven protocols for the investigation of this pathway, including B cell survival and proliferation assays, and methods for the quantification of 14-HRR and AR. This resource is intended to empower researchers to explore the therapeutic potential of targeting this unique signaling axis in immunology and oncology.

Introduction: A Paradigm Shift in Retinoid Signaling

For decades, the biological effects of Vitamin A (retinol) have been largely attributed to its metabolite, all-trans-retinoic acid (atRA), which functions as a ligand for nuclear receptors to regulate gene expression. However, a distinct and equally important signaling pathway has been identified, particularly in lymphocytes, that operates independently of nuclear receptors and gene transcription. This non-canonical pathway is mediated by another retinol metabolite, 14-hydroxy-4,14-retro-retinol (14-HRR)[1][2].

B lymphocytes, in particular, stand out as a cell type that utilizes 14-HRR, not retinoic acid, for their growth and survival[1][2]. This discovery has opened up a new avenue of research into the intricate ways retinoids regulate immune cell function. The this compound signaling pathway is characterized by its rapid onset of action, suggesting a mechanism initiated at the cell membrane or within the cytoplasm[1]. Understanding this pathway is paramount for developing novel therapeutic strategies that can selectively modulate B cell activity in various disease contexts.

Core Components and Molecular Architecture

The this compound signaling pathway is defined by a delicate balance between a growth-promoting agonist and a growth-inhibiting antagonist.

The Agonist: 14-Hydroxy-4,14-retro-retinol (14-HRR)

14-HRR is a naturally occurring, bioactive metabolite of retinol and was the first retro-retinoid to be discovered[1]. It is recognized as the third intracellular messenger molecule derived from retinol, alongside retinal and retinoic acid, and it mediates the growth control in various mammalian cells, most notably B lymphocytes[1][2]. Various cell lines, including fibroblasts and leukemia cells, have been shown to produce this metabolite[1].

The Antagonist: Anhydroretinol (AR)

Anhydroretinol (AR) is another retro-retinoid metabolite of retinol that acts as a natural antagonist to 14-HRR[1]. AR competitively inhibits the growth-supportive effects of 14-HRR and can induce growth arrest and apoptosis in B lymphocytes[1][3]. This antagonistic relationship is a key feature of the retro-retinoid signaling pathway, providing a homeostatic mechanism to regulate B cell populations.

The Elusive Receptor

A critical but as yet uncharacterized component of this pathway is the receptor for 14-HRR. While its existence is strongly inferred from the specific and potent biological activities of 14-HRR and the competitive nature of AR's antagonism, its molecular identity remains to be elucidated. Current hypotheses suggest a cytoplasmic or cell-surface receptor that, upon binding 14-HRR, initiates a rapid signaling cascade[1][4]. The identification and characterization of this receptor is a key area of ongoing research.

The Signaling Cascade: A Non-Canonical Mechanism of Action

The signaling paradigm of this compound deviates significantly from the classical genomic pathway of retinoic acid. The non-canonical nature of this pathway is defined by its rapid, transcription-independent responses.

Initiation and Downstream Effectors

The binding of 14-HRR to its putative receptor is thought to trigger a cascade of intracellular events. While the precise molecular steps are still under investigation, the rapid nature of the response suggests the involvement of second messengers and protein kinase cascades. The antagonistic action of AR is mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately, cell death[3]. This process appears to be independent of caspase activation, suggesting a non-apoptotic form of programmed cell death or a caspase-independent apoptotic pathway[3].

The pro-survival signal of 14-HRR likely counteracts the AR-induced oxidative stress, potentially through the activation of antioxidant pathways or by directly interfering with the ROS-generating machinery.

Below is a conceptual diagram of the proposed signaling pathway:

Caption: Proposed this compound signaling pathway in B cells.

Experimental Methodologies: A Practical Guide

To facilitate research in this area, this section provides detailed protocols for key experiments.

B Cell Culture for Retro-Retinoid Studies

Objective: To maintain healthy B lymphocyte cultures for subsequent signaling and viability assays.

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • B cell line (e.g., Ramos, Raji) or primary B cells

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Prepare complete RPMI-1640 medium by supplementing with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

  • Culture B cells in T-75 flasks at a density of 2 x 10^5 to 1 x 10^6 cells/mL.

  • Passage cells every 2-3 days by diluting the cell suspension with fresh, pre-warmed complete medium to maintain the recommended cell density.

  • Prior to experiments, ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion.

Quantification of 14-HRR and AR by HPLC-MS/MS

Objective: To extract and quantify 14-HRR and AR from B cell pellets and culture supernatants.

Materials:

  • B cell culture

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Methyl-tert-butyl ether (MTBE)

  • Internal standards (e.g., deuterated retinoids)

  • Centrifuge

  • Nitrogen evaporator

  • HPLC-MS/MS system

Protocol:

  • Sample Collection:

    • Cell Pellet: Centrifuge 5-10 x 10^6 B cells at 300 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

    • Supernatant: Collect the cell culture medium and centrifuge at 2000 x g for 10 minutes to remove debris.

  • Extraction (Liquid-Liquid Extraction):

    • To the cell pellet or 1 mL of supernatant, add 200 µL of ACN containing the internal standards and vortex for 1 minute.

    • Add 1.2 mL of MTBE and vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube.

    • Dry the extract under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution.

    • Transfer to an MS vial for analysis.

    • Perform chromatographic separation using a C18 column with a gradient elution of water and methanol containing 0.1% formic acid.

    • Detect and quantify 14-HRR and AR using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.

B Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the effect of 14-HRR and AR on B cell viability and proliferation.

Materials:

  • B cells

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

  • 14-HRR and AR stock solutions (in ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed B cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of 14-HRR and/or AR in complete medium. Add 100 µL of these dilutions to the respective wells. Include vehicle controls.

  • Incubate the plate for 24-72 hours in a humidified incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

B Cell Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify apoptosis in B cells treated with AR and the protective effect of 14-HRR using flow cytometry.

Materials:

  • B cells

  • Complete RPMI-1640 medium

  • 6-well plates

  • 14-HRR and AR stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed B cells in 6-well plates at a density of 1 x 10^6 cells/mL.

  • Treat cells with AR (e.g., 1 µM) in the presence or absence of varying concentrations of 14-HRR (e.g., 0.1-1 µM) for 24 hours. Include vehicle controls.

  • Harvest the cells and wash twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Data Presentation and Interpretation

Quantitative Data Summary
Parameter14-HRRAR
Optimal Concentration (B cell survival) 0.16 - 0.7 µM[1]N/A
Effect on B cells Promotes growth and survival[1][2]Induces growth arrest and cell death[1][3]
Mechanism of Action Activates a non-canonical signaling pathwayInduces oxidative stress[3]
Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays Start Start with Healthy B Cell Culture Treatment Treat with 14-HRR and/or AR Start->Treatment Incubation Incubate for Specified Time Treatment->Incubation MTT MTT Assay for Viability/Proliferation Incubation->MTT AnnexinV Annexin V/PI Staining for Apoptosis Incubation->AnnexinV HPLC HPLC-MS/MS for Retinoid Quantification Incubation->HPLC Analysis1 Data Analysis: Viability/Proliferation Curves MTT->Analysis1 Measure Absorbance Analysis2 Data Analysis: Quantify Apoptotic Populations AnnexinV->Analysis2 Flow Cytometry Analysis Analysis3 Data Analysis: Quantify 14-HRR & AR Levels HPLC->Analysis3 Mass Spectrometry Analysis

Caption: General experimental workflow for studying the this compound pathway.

Concluding Remarks and Future Directions

The this compound signaling pathway represents a significant departure from the classical understanding of retinoid action. Its central role in B lymphocyte biology makes it an attractive target for therapeutic intervention in autoimmune diseases, B-cell malignancies, and vaccine development. The methodologies outlined in this guide provide a robust framework for researchers to dissect the molecular intricacies of this pathway and explore its pharmacological modulation.

Future research should prioritize the identification and characterization of the 14-HRR receptor, as this will be instrumental in developing targeted therapies. Furthermore, a detailed mapping of the downstream signaling cascade will provide a more complete picture of how 14-HRR and AR exert their opposing effects on B cell fate. The continued exploration of this non-canonical retinoid signaling pathway holds immense promise for advancing our understanding of immune regulation and for the development of a new generation of immunomodulatory drugs.

References

  • Parry, C., et al. (2002). Retinoid-induced apoptosis in B-cell chronic lymphocytic leukaemia cells is mediated through caspase-3 activation and is independent of p53, the retinoic acid receptor, and differentiation. European Journal of Haematology, 69(4), 227-35. [Link]

  • Buck, J., et al. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654-6. [Link]

  • Chen, Y., et al. (1999). Anhydroretinol Induces Oxidative Stress and Cell Death. Cancer Research, 59(16), 3985-90. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

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  • Derguini, F., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623-8. [Link]

  • Buck, J., et al. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of Experimental Medicine, 178(2), 675-80. [Link]

  • Buck, J., et al. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of Experimental Medicine, 178(2), 675-80. [Link]

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The Agonist-Antagonist Duality of 4,14-Retro-retinol and Anhydroretinol: A Technical Guide to a Non-Canonical Retinoid Signaling Axis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate world of cellular signaling, the retinoid family of molecules, derived from Vitamin A, has long been recognized for its profound impact on development, differentiation, and homeostasis. While the classical genomic pathway mediated by retinoic acid and its nuclear receptors is well-established, a compelling narrative of a non-canonical signaling axis has emerged, orchestrated by a unique pair of retro-retinoids: 4,14-retro-retinol and anhydroretinol. This technical guide provides an in-depth exploration of the agonist-antagonist relationship between these two molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and investigate this distinct signaling paradigm. We will delve into the molecular mechanisms, experimental methodologies to probe their functions, and the synthesis of these critical compounds, thereby providing a robust framework for future research and therapeutic exploration.

Introduction to the Key Players: this compound and Anhydroretinol

This compound , also known as 14-hydroxy-4,14-retro-retinol (14-HRR), is a naturally occurring, bioactive metabolite of retinol.[1] It stands as the third identified intracellular second messenger derived from retinol, following retinal and retinoic acid.[1][2] Unlike retinoic acid, which primarily governs gene transcription through nuclear receptors, 14-HRR mediates its effects through a non-canonical pathway, initiating rapid cellular responses from the cytoplasm or cell membrane.[1] This distinct mechanism underscores its unique physiological roles, particularly in promoting the growth and survival of lymphocytes.[1]

Anhydroretinol (AR) is another retro-retinoid metabolite of retinol.[3][4] Structurally similar to 14-HRR, it acts as a natural antagonist.[1] Anhydroretinol competitively inhibits the growth-promoting effects of 14-HRR and can induce growth arrest and apoptosis.[1] This dynamic interplay between an agonist (14-HRR) and an antagonist (AR) forms the cornerstone of a finely tuned regulatory system for cell fate.

MoleculeChemical FormulaMolar MassKey Function
This compoundC₂₀H₃₀O₂302.45 g/mol Agonist: Promotes cell growth and survival
AnhydroretinolC₂₀H₂₈268.44 g/mol Antagonist: Inhibits cell growth, induces apoptosis

The Core of the Matter: An Agonist-Antagonist Relationship

The biological activities of 14-HRR and anhydroretinol are intrinsically linked through their opposing effects on cellular processes, primarily lymphocyte proliferation and survival.[1][3] This agonist-antagonist relationship is a key feature of the retro-retinoid signaling pathway.[1]

Mechanism of Action: A Tale of Competition

The prevailing hypothesis for the antagonistic interaction between 14-HRR and anhydroretinol centers on their competition for a common, yet to be fully characterized, cytoplasmic receptor.[1][5] The structural similarity of these molecules suggests they can both bind to the same target protein.

  • Agonist Action (this compound): Upon binding to its putative receptor, 14-HRR initiates a downstream signaling cascade that promotes cell growth and survival. This pathway is distinct from the classical retinoic acid signaling pathway and does not involve direct regulation of gene transcription in the nucleus.[1]

  • Antagonist Action (Anhydroretinol): Anhydroretinol, by binding to the same receptor, competitively inhibits the binding of 14-HRR.[3] This blockage prevents the initiation of the growth-promoting signal. Furthermore, anhydroretinol can trigger a separate cascade of events leading to growth arrest and apoptosis, in part through the generation of reactive oxygen species (ROS).[6]

The reversible nature of anhydroretinol's inhibition provides strong evidence for this competitive binding model.[3]

cluster_membrane Cell Membrane / Cytoplasm cluster_agonistantagonist Competitive Binding cluster_cellular_response Cellular Response Receptor Putative Cytoplasmic Receptor Growth Cell Growth & Survival Receptor->Growth Signaling Cascade HRR This compound (Agonist) HRR->Receptor Binds & Activates AR Anhydroretinol (Antagonist) AR->Receptor Binds & Blocks Apoptosis Growth Arrest & Apoptosis AR->Apoptosis Induces ROS Production

Figure 1: Agonist-antagonist binding to a putative receptor.

Experimental Protocols

To investigate the distinct biological effects of this compound and anhydroretinol, specific and robust experimental protocols are essential. The following sections provide detailed methodologies for assessing their impact on lymphocyte proliferation and activation.

Synthesis of (14RS)-14-Hydroxy-4,14-retro-retinol

The synthesis of racemic 14-HRR can be achieved through a Darzens reaction.[5]

Materials:

  • β-C18-ketone

  • Ethyl chloroacetate

  • Lithium aluminum hydride (LAH)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Argon atmosphere

  • Standard laboratory glassware for organic synthesis

  • Chromatography supplies for purification (e.g., silica gel, HPLC)

Procedure:

  • Darzens Condensation: The synthesis begins with the Darzens reaction between β-C18-ketone and ethyl chloroacetate to yield racemic ethyl 14-hydroxy-4,14-retro-retinoate. This reaction should be conducted under an inert argon atmosphere in an anhydrous solvent.

  • Reduction: The resulting ester is then reduced using a strong reducing agent such as lithium aluminum hydride (LAH) in anhydrous ether or THF. The reaction should be carefully monitored and quenched appropriately.

  • Purification: The crude product is purified using column chromatography on silica gel followed by high-performance liquid chromatography (HPLC) to obtain pure (14RS)-14-hydroxy-4,14-retro-retinol.

  • Characterization: The final product should be characterized by NMR, UV, and mass spectrometry to confirm its structure and purity.[5]

B-Lymphocyte Proliferation Assay

This assay measures the ability of 14-HRR to promote, and anhydroretinol to inhibit, the proliferation of B-lymphocytes.[3][7]

Materials:

  • Purified B-lymphocytes

  • RPMI 1640 medium supplemented with fetal bovine serum (or serum-free medium)

  • This compound (14-HRR) and Anhydroretinol (AR) stock solutions

  • Mitogen (e.g., anti-IgM antibody, LPS)

  • [³H]-Thymidine or a non-radioactive proliferation dye (e.g., CFSE)

  • 96-well culture plates

  • Scintillation counter or flow cytometer

Procedure:

  • Cell Preparation: Isolate B-lymphocytes from spleen or peripheral blood using standard cell separation techniques.

  • Cell Seeding: Seed the purified B-cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.

  • Treatment: Add 50 µL of medium containing the desired concentrations of 14-HRR, AR, or a combination of both. Include a vehicle control.

  • Stimulation: Add 50 µL of medium containing a B-cell mitogen (e.g., anti-IgM at 10 µg/mL) to each well to induce proliferation.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: If using CFSE, stain the cells prior to seeding. After incubation, harvest the cells and analyze the dilution of the CFSE dye by flow cytometry, which is proportional to cell division.

  • Data Analysis: Express the results as counts per minute (CPM) or as a proliferation index based on CFSE dilution. Compare the proliferation in treated groups to the control group.

cluster_workflow B-Cell Proliferation Assay Workflow A Isolate & Purify B-Lymphocytes B Seed Cells in 96-well Plate A->B C Add 14-HRR and/or AR B->C D Stimulate with Mitogen (e.g., anti-IgM) C->D E Incubate for 48-72h D->E F Measure Proliferation ([³H]-Thymidine or CFSE) E->F G Data Analysis F->G

Figure 2: Workflow for B-lymphocyte proliferation assay.

T-Lymphocyte Activation Assay

This assay assesses the role of 14-HRR and anhydroretinol in T-cell activation, which is a critical step in the adaptive immune response.[8][9]

Materials:

  • Purified T-lymphocytes

  • Culture medium (e.g., RPMI 1640)

  • This compound (14-HRR) and Anhydroretinol (AR) stock solutions

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or Concanavalin A)

  • Flow cytometry antibodies against activation markers (e.g., CD25, CD69)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate T-lymphocytes from peripheral blood or lymphoid organs.

  • Coating Plates (for antibody stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the wells with sterile PBS before adding cells.

  • Cell Seeding and Treatment: Resuspend T-cells in culture medium and add them to the coated wells at a density of 1-2 x 10⁵ cells/well. Add the desired concentrations of 14-HRR, AR, or a combination. For co-stimulation, add soluble anti-CD28 antibody (e.g., 1 µg/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Staining for Activation Markers: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of activated T-cells (CD25⁺/CD69⁺) in each treatment group.

  • Data Analysis: Compare the percentage of activated T-cells in the treated groups to the vehicle control.

Concluding Remarks and Future Directions

The agonist-antagonist relationship between this compound and anhydroretinol represents a fascinating and important signaling axis that operates outside the classical retinoid pathway. Their ability to modulate lymphocyte activity highlights their potential as targets for therapeutic intervention in immune-related disorders and cancer. While significant progress has been made in understanding their opposing functions, the precise molecular identity of their shared receptor remains a critical unanswered question. The elucidation of this receptor and the downstream signaling components will undoubtedly open new avenues for drug discovery and a deeper understanding of cellular regulation. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the intricate biology of these unique retro-retinoids.

References

  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • Buck, J., Grün, F., Kimura, S., Noy, N., Al-Bayati, S., & Hämmerling, U. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of experimental medicine, 178(2), 675–680. [Link]

  • Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654–1656. [Link]

  • Buck, J., Myc, A., Garbe, A., & Cathomas, G. (1991). Differences in the action and metabolism between retinol and retinoic acid in B lymphocytes. The Journal of cell biology, 115(3), 851–859. [Link]

  • Garbe, A., Buck, J., & Hämmerling, U. (1992). Retinoids are important cofactors in T cell activation. The Journal of experimental medicine, 176(1), 109–117. [Link]

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  • Chen, Y., Al-Bayati, S., & Buck, J. (1999). Anhydroretinol induces oxidative stress and cell death. Cancer research, 59(16), 3985–3989. [Link]

  • Gukelberger, E., & D'Ambrosio, S. M. (2015). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of organic chemistry, 80(12), 6433–6438. [Link]

  • Lugtenburg, J., & Creemers, A. F. (2002). The structures of (14R)-14-hydroxy-4,14-retro-retinol 4, (13R,14R)-13,14-dihydroxyretinol 4a, 4,5-didehydro-15,5-retro-deoxyretinol or anhydroretinol 5, (13R)-13,14-dihydroretinol 6 and (13R)-13,14-dihydroretinoic acid 7. ResearchGate. [Link]

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Sources

Navigating the Labyrinth of Retinoid Metabolism: A Technical Guide to the In Vivo Physiological Concentration of 4,14-Retro-retinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current understanding of the physiological concentration of 4,14-Retro-retinol (also known as 14-hydroxy-4,14-retro-retinol), a bioactive metabolite of vitamin A. While its role as an intracellular messenger in the immune system is established, quantifying its endogenous levels in vivo presents significant analytical challenges. This document synthesizes the available data on its physiological concentrations, details best-practice methodologies for its extraction and quantification, and explores the biological implications of its elusive nature.

Introduction: The Enigmatic Role of this compound

Vitamin A and its metabolites, collectively known as retinoids, are critical for a myriad of physiological processes, including vision, immune function, and cellular differentiation. Beyond the well-characterized roles of retinal and retinoic acid, a class of retro-retinoids adds another layer of complexity to the vitamin A signaling network. Among these, this compound has emerged as a molecule of interest due to its distinct biological activities. It has been identified as a third intracellular messenger derived from retinol, promoting the growth of B lymphocytes and the activation of T lymphocytes.[1][2] This function is particularly noteworthy as it is independent of the retinoic acid pathway, suggesting a unique signaling cascade.[3]

Despite its recognized biological importance, the in vivo physiological concentration of this compound remains largely uncharacterized, especially in adult mammals under normal dietary conditions. Its detection has been reported in specific contexts, such as in neonatal animals and in adults following a substantial intake of vitamin A, hinting at a tightly regulated and possibly transient presence. This guide aims to collate the existing quantitative data and provide a robust methodological framework for researchers seeking to unravel the physiological significance of this elusive retinoid.

Reported In Vivo Concentrations of this compound

The quantification of endogenous this compound is sparse in the scientific literature. The most definitive data to date comes from studies in neonatal rats, where its presence is more pronounced. In adult humans, it has been identified as a physiological metabolite after the consumption of vitamin A-rich foods, but baseline concentrations have not been established.[4] This suggests that circulating levels in adults may be very low or transient, potentially falling below the limit of detection of many analytical methods.

SpeciesTissue/MatrixConcentrationNotesReference
Neonatal Rat (Day 11)Serum23 ± 4.6 ng/mLUndetectable in adult rat serum.[2]
Neonatal Rat (Day 11)Liver285 ± 5 ng/gUndetectable in adult rat liver.[2]
HumanPlasmaDetectedIdentified for the first time in humans as a physiological metabolite of vitamin A following consumption of fried turkey liver. Baseline levels not reported.[4]

Expert Insight: The significantly higher concentrations observed in neonatal rats suggest a potential role for this compound in developmental processes. Its transient appearance in adult human plasma after a vitamin A bolus indicates that its synthesis may be dynamically regulated by substrate availability. The lack of baseline data in adults is a critical knowledge gap in the field.

Methodologies for the Quantification of this compound

The analysis of retinoids is notoriously challenging due to their sensitivity to light, heat, and oxidation.[5] The lipophilic nature of these molecules also necessitates rigorous extraction procedures to isolate them from complex biological matrices. For this compound, which is often present at low concentrations, highly sensitive and specific analytical techniques are paramount.

Sample Handling and Preparation: The Foundation of Accurate Quantification

Given the instability of retinoids, meticulous sample handling is non-negotiable. All procedures should be performed under yellow or red light to prevent photo-isomerization and degradation.[5]

Step-by-Step Sample Collection and Storage Protocol:

  • Tissue Collection: Immediately upon excision, wrap tissues in aluminum foil, flash-freeze in liquid nitrogen, and store at -80°C until analysis.[5]

  • Plasma/Serum Collection: Collect blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). Centrifuge promptly at 4°C to separate plasma or allow to clot for serum. Transfer the supernatant to amber-colored tubes and store at -80°C.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided to maintain the integrity of the retinoids.

Extraction of this compound from Biological Matrices

A robust liquid-liquid extraction (LLE) is the most common method for isolating retinoids from plasma and tissue homogenates. The choice of solvent is critical to ensure efficient recovery of the target analyte while minimizing the co-extraction of interfering substances.

Generalized Liquid-Liquid Extraction Protocol for Plasma/Serum:

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To a known volume of plasma (e.g., 500 µL), add an appropriate internal standard to correct for extraction losses and analytical variability. A structurally similar compound not endogenously present is ideal.

  • Protein Precipitation: Add an equal volume of cold acetonitrile to the plasma sample to precipitate proteins. Vortex vigorously.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean glass tube. Add 2-3 volumes of a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate. Vortex thoroughly for 1-2 minutes.

  • Phase Separation: Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to facilitate phase separation.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the retinoids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the mobile phase to be used for chromatographic analysis.

Diagram of the Liquid-Liquid Extraction Workflow:

Caption: Workflow for the extraction of this compound.

Analytical Quantification: HPLC-UV and LC-MS/MS

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

HPLC-UV is a robust and widely available technique for retinoid analysis. For this compound, a reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile, methanol, and water, often with a small amount of an acid modifier like formic acid to improve peak shape. Detection is performed at the maximum absorbance wavelength (λmax) of the retro-retinoid chromophore.

Generalized HPLC-UV Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile, methanol, and water. A typical starting point could be an isocratic mixture of 85% methanol in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the λmax of this compound (approximately 330-350 nm, requires empirical determination with a pure standard).

  • Quantification: Based on a standard curve generated from pure this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For enhanced sensitivity and specificity, especially when dealing with very low physiological concentrations, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer.

Key Considerations for LC-MS/MS Method Development:

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often favored for less polar compounds like retinoids.

  • Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of LC-MS/MS. A specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte of interest.

  • Internal Standard: A stable isotope-labeled version of this compound would be the ideal internal standard for LC-MS/MS analysis, as it co-elutes with the analyte and experiences the same ionization effects.

Diagram of the Analytical Workflow:

G cluster_analysis Analytical Quantification Extracted_Sample Reconstituted Extract HPLC HPLC Separation (C18 Column) Extracted_Sample->HPLC UV_Detector UV Detection (λmax) HPLC->UV_Detector MS_Detector Mass Spectrometry (MS/MS) HPLC->MS_Detector Data_Analysis Data Analysis & Quantification UV_Detector->Data_Analysis MS_Detector->Data_Analysis End_Result Concentration Data Data_Analysis->End_Result

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Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 4,14-Retro-retinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the chemical synthesis of 4,14-Retro-retinol, also known as 14-hydroxy-4,14-retro-retinol (14-HRR). As a biologically active metabolite of retinol (Vitamin A), 14-HRR is a molecule of significant interest in cellular biology and drug discovery, playing a key role in mediating cell growth and survival.[1][2] This protocol is designed to be a self-validating system, offering detailed, step-by-step methodologies and explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.

Introduction to this compound

This compound is recognized as the third intracellular messenger molecule derived from retinol, distinct from retinal and retinoic acid.[1] It is a key signaling molecule that promotes the growth and survival of B lymphocytes and is involved in the activation of T lymphocytes.[1][3] Unlike other active retinoids, B lymphocytes specifically utilize 14-HRR for growth, highlighting its unique signaling pathway.[1] The synthesis of this retro-retinoid is crucial for in-depth studies of its physiological roles and therapeutic potential.

The synthetic strategy outlined herein is based on the established method involving a Darzens condensation reaction followed by reduction, a route that provides a reliable means to obtain this labile yet vital molecule.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below for reference.

PropertyValueSource
IUPAC Name (3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-olPubChem
Molecular Formula C₂₀H₃₀O[4]
Molecular Weight 286.45 g/mol [4]
Monoisotopic Mass 286.229665576 Da[2][4]
Appearance Not specified, likely a viscous oil or solidInferred
Solubility Soluble in organic solvents like methanol, ether, and ethyl acetate[1]
Stability Highly sensitive to air, light, and heat[1][5]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the commercially available β-ionone. The overall workflow involves the synthesis of a key C₁₈-tetraene ketone intermediate, followed by a Darzens condensation to introduce the final two carbons and the hydroxyl group precursor, and finally, a reduction to yield the target molecule.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Core Synthesis cluster_purification Purification & Analysis beta_Ionone beta_Ionone C18_Ketone C18_Ketone beta_Ionone->C18_Ketone Multi-step synthesis Epoxy_Ester Epoxy_Ester C18_Ketone->Epoxy_Ester Darzens Condensation (Ethyl chloroacetate, Base) 4_14_Retro_retinol 4_14_Retro_retinol Epoxy_Ester->4_14_Retro_retinol LAH Reduction Crude_Product Crude_Product 4_14_Retro_retinol->Crude_Product Pure_Product Pure_Product Crude_Product->Pure_Product HPLC Analysis Analysis Pure_Product->Analysis NMR, MS, UV-Vis

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Retinoids are sensitive to light and air; therefore, reactions should be protected from light and conducted under an inert atmosphere (e.g., argon or nitrogen).[1][5]

Part 1: Synthesis of the C₁₈-Tetraene Ketone Precursor

This procedure is adapted from a method for synthesizing a C₁₈-tetraene ketone from β-ionone, a crucial intermediate for retinoid synthesis.[6]

Step 1.1: Synthesis of Ethyl-β-ionylidene acetate

  • Prepare a solution of the appropriate reagents for the chosen olefination reaction (e.g., Wittig or Horner-Wadsworth-Emmons).

  • React β-ionone with the prepared reagent to yield ethyl-β-ionylidene acetate.

  • Purify the product by column chromatography.

Step 1.2: Reduction to β-Ionylidene acetaldehyde

  • Reduce the ethyl-β-ionylidene acetate from the previous step using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to form the corresponding aldehyde.

  • Carefully quench the reaction and purify the resulting β-ionylidene acetaldehyde.

Step 1.3: Formation of the C₁₈-Tetraene Ketone

  • React the β-ionylidene acetaldehyde with acetone under basic conditions.[6]

  • This aldol condensation reaction will yield the C₁₈-tetraene ketone.

  • Purify the C₁₈-tetraene ketone by column chromatography to achieve a purity of at least 90% for optimal results in the subsequent steps.[6]

Part 2: Synthesis of Racemic Ethyl 14-hydroxy-4,14-retro-retinoate via Darzens Condensation

The Darzens condensation is a key reaction that forms an α,β-epoxy ester (glycidic ester) from a carbonyl compound and an α-halo ester in the presence of a base.[7][8]

Materials:

  • C₁₈-tetraene ketone (from Part 1)

  • Ethyl chloroacetate

  • A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

Procedure:

  • Dissolve the C₁₈-tetraene ketone in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

  • In a separate flask, prepare a solution of the base in the anhydrous solvent.

  • Slowly add the base to a solution of ethyl chloroacetate in the same solvent at a low temperature to form the enolate.

  • Add the enolate solution dropwise to the cooled solution of the C₁₈-tetraene ketone.

  • Allow the reaction to stir at the low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude racemic ethyl 14-hydroxy-4,14-retro-retinoate by flash column chromatography.

Part 3: Reduction to this compound (14-HRR)

The final step is the reduction of the ester group of the glycidic ester to an alcohol using a strong reducing agent like Lithium Aluminium Hydride (LAH).[1][9]

Materials:

  • Racemic ethyl 14-hydroxy-4,14-retro-retinoate (from Part 2)

  • Lithium Aluminium Hydride (LAH) (solid or as a 1 M solution in THF)

  • Anhydrous diethyl ether or THF

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LAH in anhydrous diethyl ether or THF.

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve the ethyl 14-hydroxy-4,14-retro-retinoate in anhydrous diethyl ether or THF.

  • Slowly add the solution of the ester to the cooled LAH suspension dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring for completion by TLC.[1]

  • Work-up: Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).[10] This will produce a granular precipitate of aluminum salts.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ether.[1]

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature.

Part 4: Purification by High-Performance Liquid Chromatography (HPLC)

Due to the lability of 14-HRR, purification is best achieved by HPLC.[1]

Instrumentation and Conditions:

  • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is suitable.[1]

  • Mobile Phase: A gradient of methanol and water is often effective for separating retinoids.

  • Detection: Monitor the elution at the λmax of 14-HRR, which is approximately 348 nm.[1]

Procedure:

  • Dissolve the crude 14-HRR in a minimal amount of the HPLC mobile phase.

  • Inject the solution onto the HPLC column.

  • Collect the fractions corresponding to the major peak with the characteristic UV spectrum of 14-HRR.

  • Combine the pure fractions and carefully remove the solvent under reduced pressure at low temperature.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Analysis MethodExpected Results
UV-Vis Spectroscopy In methanol, exhibits a strong absorption peak at approximately 348 nm with a well-resolved vibronic structure, and a smaller cis peak around 252 nm.[1]
High-Resolution Mass Spectrometry (HRMS) Calculated for C₂₀H₃₀O: 302.2246. The experimental value should be in close agreement.[1]
¹H NMR Spectroscopy The proton NMR spectrum will show characteristic signals for the olefinic protons in the polyene chain and the protons of the trimethylcyclohexene ring. Specific shifts have been reported in the literature.[1]
¹³C NMR Spectroscopy The carbon NMR spectrum will confirm the presence of 20 carbon atoms with the expected chemical shifts for the sp² and sp³ hybridized carbons in the molecule.

Storage and Handling

This compound is a very labile compound and degrades readily.[1] Proper storage is critical to maintain its integrity.

  • Storage: Store the purified compound in solution (e.g., methanol or ether) at -78 °C under an argon atmosphere.[1]

  • Handling: Avoid exposure to light, oxygen, and heat.[5][11][12][13] All manipulations should be carried out under dim red or yellow light. Use opaque, airtight containers for storage.[5][11]

Logical Framework for Experimental Choices

Logic_Diagram cluster_darzens Darzens Condensation cluster_reduction Reduction cluster_purification_logic Purification and Handling Darzens_Choice Choice: Darzens Condensation Rationale: Forms the C-C bond and the precursor to the hydroxyl group in one step. Well-established for glycidic ester synthesis. Base_Choice Choice: Strong, non-nucleophilic base (e.g., NaOEt, K-t-BuO) Rationale: Required to deprotonate the α-halo ester without competing side reactions. Solvent_Choice_D Choice: Anhydrous aprotic solvent (THF, ether) Rationale: Prevents quenching of the base and enolate intermediate. Reduction_Choice Choice: Lithium Aluminium Hydride (LAH) Rationale: Strong reducing agent capable of reducing the ester to a primary alcohol. Workup_Choice Choice: Fieser Work-up Rationale: Safely quenches excess LAH and precipitates aluminum salts for easy removal by filtration. Solvent_Choice_R Choice: Anhydrous ether or THF Rationale: LAH is highly reactive with protic solvents. Ether and THF are common, unreactive solvents for LAH reductions. Purification_Choice Choice: Reversed-phase HPLC Rationale: High resolving power is necessary for isolating the labile target compound from isomeric impurities. Storage_Choice Choice: Low temperature (-78 °C), inert atmosphere, in solution Rationale: Minimizes degradation of the highly sensitive retro-retinoid structure.

Caption: Rationale behind key experimental choices.

References

  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5378255, this compound. Retrieved from [Link].

  • Hollyberry Cosmetics UK (2023). Retinol Serum Storage and Shelf Life. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). Darzens Reaction. Retrieved from [Link].

  • Wikipedia (n.d.). Darzens reaction. Retrieved from [Link].

  • ResearchGate (n.d.). Darzens condensation. Retrieved from [Link].

  • Tanumihardjo, S. A. (2016). Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests. Journal of Visualized Experiments, (114), 54329. [Link].

  • BuyCosmetics.CY (2024). Storing Retinol: Best Practices to Maintain Its Effectiveness. Retrieved from [Link].

  • PubMed (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Retrieved from [Link].

  • Journal of Phytonanotechnology and Pharmaceutical Sciences (2023). Analytical methods for determining retinol in skincare formulations. Retrieved from [Link].

  • Oreate AI (2024). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link].

  • Moise, A. R., et al. (2007). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Journal of Biological Chemistry, 282(15), 10933–10941. [Link].

  • Odyssey Street (2024). Retinol Creams: Storage Tips. Retrieved from [Link].

  • Reddit (2024). Do you keep your retinol/retinal is the refrigerator? Retrieved from [Link].

  • Common Organic Chemistry (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link].

  • ResearchGate (n.d.). The structures of (14R)-14-hydroxy-4,14-retro-retinol 4, (13R,14R). Retrieved from [Link].

  • ResearchGate (n.d.). 3, 7-Dimethyl-9-(2, 6, 6-trimethyl-cyclohex-1-enyl)nona-2, 4, 6, 8-tetraen-1-ol ( Vitamin A; vit-OH). Retrieved from [Link].

  • PrepChem.com (n.d.). Synthesis of 1-[3,7-Dimethyl-9-bromo-nona-1-yne-3,5,7-trien-1-yl]-2,6,6-trimethyl-cyclohex-1-ene. Retrieved from [Link].

  • ResearchGate (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). Retrieved from [Link].

  • University of Rochester, Department of Chemistry (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link].

  • Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link].

  • Google Patents (2009). US20090216024A1 - Processes for making pioglitazone and compounds of the processes.
  • YouTube (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). Retrieved from [Link].

  • PubMed Central (2014). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. Retrieved from [Link].

  • NIST Chemistry WebBook (n.d.). 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol. Retrieved from [Link].

  • PubMed Central (2012). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Retrieved from [Link].

  • Journal of Food and Drug Analysis (1998). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Retrieved from [Link].

  • PubChem (n.d.). 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid. Retrieved from [Link].

  • Semantic Scholar (2014). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Retrieved from [Link].

  • Springer Nature Experiments (2014). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Retrieved from [Link].

Sources

Purifying a Novel Retinoid: Application Notes and Protocols for Synthetic 4,14-Retro-retinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the purification methodologies for synthetic 4,14-Retro-retinol, a molecule of significant interest in cellular signaling and drug development. Recognizing the inherent instability of retinoids, this document emphasizes protocols designed to ensure the integrity and purity of the final compound. We will explore the mechanistic basis for selecting specific purification techniques, from high-performance liquid chromatography (HPLC) to column chromatography and crystallization. Detailed, step-by-step protocols are provided to guide researchers in obtaining highly pure this compound, a critical prerequisite for accurate biological and pharmacological studies.

Introduction: The Challenge of Purifying this compound

This compound is a member of the retro-retinoid family, which are derivatives of vitamin A (retinol).[1] These molecules play crucial roles in a variety of biological processes, including cell growth and differentiation.[2][3] The unique conjugated double bond system of retro-retinoids, shifted in comparison to classical retinoids, imparts distinct biological activities.[1] The synthesis of this compound, often achieved through olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction, yields a crude product containing a mixture of stereoisomers, unreacted starting materials, and reaction byproducts.

The inherent lability of retinoids, including this compound, presents a significant purification challenge. These molecules are susceptible to degradation by light, heat, and oxygen, necessitating careful handling throughout the purification process.[4] This guide provides a detailed framework for navigating these challenges to obtain a highly purified product suitable for downstream applications.

Pre-Purification Handling: A Foundation for Success

Due to the sensitive nature of retinoids, all handling steps preceding and during purification must be performed under specific conditions to minimize degradation.[4]

  • Light Protection: All manipulations should be carried out under yellow or red light to prevent photo-isomerization and degradation. Use amber glassware or wrap containers in aluminum foil.

  • Oxygen Exclusion: Work under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when handling the compound in solution. Solvents should be degassed prior to use.

  • Temperature Control: Maintain low temperatures throughout the purification process. Store samples at -20°C or below, and perform chromatographic separations at controlled room temperature or in a cooled system if possible.

Chromatographic Purification Strategies

Chromatography is the cornerstone of this compound purification, offering high-resolution separation of the target molecule from impurities. The choice between normal-phase and reversed-phase chromatography depends on the specific impurity profile and the desired scale of purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the final polishing of this compound, particularly for separating isomers and closely related impurities.

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. This compound, being a relatively nonpolar molecule, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase.

Workflow for RP-HPLC Purification:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection & Analysis cluster_final Final Product dissolve Dissolve Crude Product in Mobile Phase filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject onto C18 Column filter->inject elute Gradient Elution inject->elute detect UV Detection (e.g., 350 nm) elute->detect collect Collect Fractions detect->collect analyze Analyze Fractions (e.g., analytical HPLC, MS) collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Solvent (in vacuo, low temp) pool->remove_solvent store Store under Inert Gas at -80°C remove_solvent->store Column_Chromatography_Workflow pack_column Pack Column with Silica Gel or Alumina load_sample Load Crude Product pack_column->load_sample elute_fractions Elute with Solvent Gradient load_sample->elute_fractions collect_fractions Collect Fractions elute_fractions->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions remove_solvent Remove Solvent pool_fractions->remove_solvent final_product Purified this compound remove_solvent->final_product

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Application Notes and Protocols for the Isolation of 4,14-Retro-retinol from Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Non-Canonical Retinoid Signaling Molecule

Vitamin A (retinol) and its derivatives, collectively known as retinoids, are critical regulators of a vast array of biological processes, from embryonic development to immune function and cellular differentiation. For decades, the scientific focus has been on the "canonical" pathway, where all-trans-retinoic acid (atRA) acts as a ligand for nuclear receptors, directly modulating gene transcription. However, a growing body of evidence has illuminated a non-canonical signaling axis mediated by a unique metabolite: 14-hydroxy-4,14-retro-retinol (14-HRR), also known as 4,14-retro-retinol.[1][2]

Discovered as the third intracellular messenger molecule derived from retinol, 14-HRR diverges from the classical genomic pathway.[3][4] Its actions are initiated in the cytoplasm or at the cell membrane, leading to rapid cellular responses that are independent of new gene transcription.[1] This retro-retinoid is a key signaling molecule that promotes the growth and survival of lymphocytes and is produced by a variety of cell lines, including fibroblasts and leukemia cells, suggesting a broad physiological role.[1][3][4]

A fascinating aspect of 14-HRR signaling is its interplay with another retro-retinoid, anhydroretinol (AR). These two molecules form a naturally occurring agonist/antagonist pair, where 14-HRR promotes cell growth, while AR acts as a growth inhibitor, in part by inducing oxidative stress.[1] This dynamic relationship underscores a sophisticated regulatory mechanism controlling cell fate.

The study of 14-HRR has been hampered by its low endogenous abundance and inherent instability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully isolate and study this intriguing molecule from cell cultures. We will delve into the rationale behind experimental choices, providing detailed, step-by-step protocols for cell culture, extraction, and analytical characterization.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its successful isolation and handling.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₂[5]
Molecular Weight 302.45 g/mol [5]
CAS Number 16729-22-9
UV Absorbance Max (λmax) ~348 nm (in methanol)[3]
Key Stability Concerns Light-sensitive, prone to oxidation and isomerization.[3]

The Non-Canonical this compound Signaling Pathway

The signaling pathway of this compound is distinct from that of classical retinoids. It is a non-genomic pathway that is initiated in the cytoplasm and involves a putative cytoplasmic receptor. This pathway is antagonized by anhydroretinol.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment retinol Retinol (Vitamin A) retinol_internal Intracellular Retinol retinol->retinol_internal Uptake hrr This compound (14-HRR) retinol_internal->hrr Metabolism ar Anhydroretinol (AR) retinol_internal->ar Metabolism receptor Putative Cytoplasmic Receptor hrr->receptor Agonist ar->receptor Antagonist ros Reactive Oxygen Species (ROS) ar->ros kinases Protein Kinase Cascades receptor->kinases actin F-actin Cytoskeleton Reorganization kinases->actin growth Cell Growth & Survival actin->growth apoptosis Growth Arrest & Apoptosis actin->apoptosis ros->apoptosis

A simplified diagram of the non-canonical this compound signaling pathway.

Protocol for the Isolation of this compound from HeLa Cell Cultures

This protocol is designed to maximize the yield of this compound from HeLa cells, a cell line known to produce this metabolite.[3][4] Due to the inherent instability of retinoids, all procedures must be performed under yellow or red light to prevent photodegradation.

Part 1: Cell Culture and Induction of this compound Production

Rationale: To generate detectable and isolatable quantities of this compound, it is necessary to supplement the cell culture medium with a high concentration of its precursor, retinol. While physiological concentrations produce very low yields, a higher, non-physiological concentration can significantly increase production.[3]

Materials:

  • HeLa cells (ATCC® CCL-2™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Retinol (all-trans), analytical grade

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile cell culture flasks (T-175)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture HeLa cells in T-175 flasks using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Prepare Retinol Stock Solution: Prepare a 10 mM stock solution of all-trans-retinol in sterile DMSO. Store aliquots at -80°C in amber vials.

  • Induction: When cells reach 70-80% confluency, replace the culture medium with fresh medium containing a final concentration of 10 µM retinol. Note: This high concentration is intended to boost the production of 14-HRR for isolation purposes.[3]

  • Incubation: Incubate the cells for 24-48 hours. The optimal incubation time may need to be determined empirically.

  • Harvesting:

    • Media: Aspirate the culture medium and store it at -80°C in amber containers.

    • Cells: Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). Scrape the cells in a minimal volume of PBS and centrifuge at 500 x g for 5 minutes at 4°C. Store the cell pellet at -80°C.

Part 2: Extraction of this compound

Rationale: A two-step liquid-liquid extraction procedure is employed to efficiently separate the lipophilic retinoids from the aqueous cell culture components. Saponification with potassium hydroxide (KOH) can be used to hydrolyze retinyl esters, which may simplify the chromatogram, but may also degrade 14-HRR; therefore, direct extraction is often preferred initially.

Materials:

  • Hexane, HPLC grade

  • Ethanol, absolute

  • Potassium hydroxide (KOH) (optional, for saponification)

  • Butylated hydroxytoluene (BHT)

  • Centrifuge capable of holding 50 mL tubes

  • Nitrogen gas stream evaporator

Procedure:

  • Preparation: Thaw the cell pellet and/or culture medium on ice.

  • Homogenization (for cell pellet): Resuspend the cell pellet in 1 mL of PBS.

  • Extraction:

    • To the cell homogenate or a 5 mL aliquot of culture medium, add an equal volume of absolute ethanol containing 0.1% BHT to precipitate proteins. Vortex vigorously for 1 minute.

    • Add two volumes of hexane containing 0.1% BHT. Vortex for 2 minutes.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper hexane layer into a clean amber glass tube.

    • Repeat the hexane extraction on the aqueous layer and pool the hexane extracts.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the HPLC mobile phase for analysis.

Part 3: HPLC Analysis and Purification

Rationale: Both normal-phase and reverse-phase HPLC can be used for the analysis of retinoids. Normal-phase HPLC often provides excellent separation of geometric isomers, while reverse-phase HPLC is also widely used and effective. The choice of method may depend on the available equipment and the specific separation requirements. Detection is performed at 348 nm, the λmax of this compound.[3]

A. Normal-Phase HPLC Method

Materials:

  • HPLC system with a UV detector

  • Silica column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Hexane:Isopropanol:Acetic Acid (e.g., 1000:4.3:0.675 v/v/v)[6]

  • This compound standard (if available)

Procedure:

  • Equilibration: Equilibrate the silica column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Injection: Inject the reconstituted sample extract onto the column.

  • Detection: Monitor the eluent at 348 nm.

  • Identification and Collection: Identify the peak corresponding to this compound based on its retention time relative to a standard (if available) or by collecting the peak for further characterization by mass spectrometry.

B. Reverse-Phase HPLC Method

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (90:10 v/v) with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • A gradient elution may be necessary to resolve this compound from other retinoids.

Procedure:

  • Equilibration: Equilibrate the C18 column with the initial mobile phase composition.

  • Injection: Inject the reconstituted sample extract.

  • Elution: Run a linear gradient from Mobile Phase A to Mobile Phase B over a suitable time to achieve separation.

  • Detection and Collection: Monitor at 348 nm and collect the peak of interest as described for the normal-phase method.

Part 4: Quantification and Characterization

Rationale: For accurate quantification, a standard curve should be generated using a purified this compound standard. If a standard is not available, quantification can be relative. For definitive identification, the collected HPLC fraction should be analyzed by mass spectrometry.

LC-MS/MS Parameters (Example):

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

  • Precursor Ion (m/z): 303.2 [M+H]⁺ for C₂₀H₃₀O₂

  • Product Ions: Fragmentation will need to be determined empirically, but characteristic losses of water and fragments of the polyene chain are expected.

Self-Validating System and Trustworthiness

The protocols described herein are designed to be self-validating. The inclusion of a known internal standard (e.g., a synthetic, stable-isotope labeled retinoid, if available) during the extraction process can account for any loss of analyte during sample preparation. The specificity of the HPLC separation, combined with the characteristic UV absorbance at 348 nm, provides a high degree of confidence in the identification of this compound. Final confirmation by mass spectrometry provides an unequivocal identification of the isolated compound.

Conclusion and Future Perspectives

The isolation of this compound from cell cultures, while challenging due to its low abundance and instability, is an achievable goal with careful attention to detail and adherence to the protocols outlined in this guide. The ability to isolate and study this unique retro-retinoid will undoubtedly open new avenues of research into non-canonical retinoid signaling and its role in health and disease. Further elucidation of its specific cytoplasmic receptor and downstream signaling effectors will be key to fully understanding its biological functions and therapeutic potential.

References

  • Buck, J., Derguini, F., de Lera, A. R., Nakanishi, K., & Hämmerling, U. (1994). (14RS)-14-Hydroxy-4,14-retro-retinol+. Columbia University Academic Commons.
  • Barua, A. B., & Olson, J. A. (2001). Improved normal-phase and reversed-phase gradient high-performance liquid chromatography procedures for the analysis of retinoids and carotenoids in human serum, plant and animal tissues.
  • Klvanova, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC.
  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623-628.
  • Kane, M. A., Folias, A. E., Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in Molecular Biology, 652, 1-38.
  • Klvanova, J., & Brtko, J. (2005). Selected retinoids: Determination by isocratic normal-phase HPLC.
  • Kim, Y. K., & Quadro, L. (2017). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of Food and Drug Analysis, 25(4), 861-868.
  • Klvanova, J., & Brtko, J. (2002). Selected Retinoids: Determination by Isocratic Normal-Phase HPLC.
  • News-Medical.Net. (2019). Retinoid Receptor Pharmacology.
  • Buck, J., Grunder, A., & Hammerling, U. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of Experimental Medicine, 178(2), 675-680.
  • Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-Retinol. Science, 254(5038), 1654-1656.
  • BenchChem. (n.d.). 14-Hydroxy-4,14-retro-retinol | High-Purity Research Compound.
  • Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654-1656.
  • Arnold, L. E., et al. (2015). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 56(6), 1265-1274.
  • Kim, Y. K., & Quadro, L. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Methods in Molecular Biology, 652, 263-275.
  • ResearchGate. (2025). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues.
  • Choi, J. H., et al. (2011). Retinoid production using metabolically engineered Escherichia coli with a two-phase culture system. BMC Biotechnology, 11, 74.
  • Kane, M. A., Chen, N., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. The Biochemical Journal, 388(Pt 1), 363–370.
  • Buck, J., Grunder, A., & Hammerling, U. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of Experimental Medicine, 178(2), 675-680.
  • Kim, Y. K., & Quadro, L. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Research With Rutgers.
  • Thermo Fisher Scientific. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use.
  • Chen, Y., Buck, J., & Derguini, F. (1999).
  • Duester, G. (2008).
  • De Luca, L. M., et al. (1987). Determination of Retinol by Aqueous Reverse Phase Open Column System. Semantic Scholar.
  • Hazegh, K., et al. (2015). Identification of compounds that modulate retinol signaling using a cell-based qHTS assay. Toxicological Sciences, 146(1), 132-143.
  • BenchChem. (n.d.). Application Note: Simultaneous HPLC Analysis of Retinyl Glucoside and Retinol.
  • Scilit. (n.d.).
  • Al-Shamsi, M. S. (2022).
  • Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.
  • Keevil, B. G., et al. (2016). A novel high-throughput method for supported liquid extraction of retinol and alpha-tocopherol from human serum and simultaneous quantitation by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 53(Pt 4), 481-489.
  • Kane, M. A., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Methods in Molecular Biology, 652, 277-287.
  • Duell, E. A., et al. (1996). Extraction of human epidermis treated with retinol yields retro-retinoids in addition to free retinol and retinyl esters.
  • Miturska, R., et al. (2005). Apoptosis of HeLa Cell Lines Incubated With Retinol. Ginekologia Polska, 76(11), 859-862.
  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. Stem Cells and Development, 21(13), 2419-2424.
  • precisionFDA. (n.d.). 14-HYDROXY-RETRO-RETINOL, (14R)-.
  • Frolik, C. A., et al. (1981). Assay of retinoids in biological samples by reverse-phase high-pressure liquid chromatography. Journal of Lipid Research, 22(5), 878-883.
  • Berry, D. C., & Noy, N. (2011). Signaling by vitamin A and retinol-binding protein regulates gene expression to inhibit insulin responses. Proceedings of the National Academy of Sciences, 108(11), 4340-4345.
  • Derguini, F., et al. (1995). 13,14-Dihydroxy-retinol, a New Bioactive Retinol Metabolite. Journal of Biological Chemistry, 270(32), 18875-18880.
  • Eagle, H. (1955). The minimum vitamin requirements of the L and HeLa cells in tissue culture, the production of specific vitamin deficiencies, and their cure. The Journal of Experimental Medicine, 102(5), 595-600.

Sources

Application Note: Quantification of 4,14-Retro-retinol in Tissue using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,14-Retro-retinol, a naturally occurring metabolite of retinol (Vitamin A), is an emerging area of interest in cellular biology and drug development.[1][2] Unlike the canonical retinoid signaling pathway mediated by retinoic acid, this compound and its derivatives, such as 14-hydroxy-4,14-retro-retinol (14-HRR), function as intracellular messengers in lymphocyte activation and cell growth regulation.[1][2] Given its distinct biological role, accurate quantification of this compound in various tissues is paramount to understanding its physiological and pathological significance.

This application note provides a comprehensive and robust protocol for the extraction and quantification of this compound from biological tissue samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking a reliable and validated approach for their investigations.

Scientific Principles and Method Overview

The quantification of this compound from complex biological matrices presents several analytical challenges, including its lipophilic nature, potential for isomerization, and the presence of interfering endogenous compounds. The method described in this note is built upon established principles of retinoid analysis and has been tailored to the specific properties of this compound.[3][4][5][6]

The overall workflow can be summarized in the following key stages:

  • Tissue Homogenization: Mechanical disruption of the tissue to release cellular contents.

  • Saponification: Alkaline hydrolysis of retinyl esters to liberate free retinol and its metabolites, including this compound. This step is critical for an accurate assessment of the total pool of this analyte.[7][8]

  • Liquid-Liquid Extraction (LLE): Selective partitioning of the lipophilic this compound from the aqueous homogenate into an organic solvent.

  • HPLC Analysis: Separation of this compound from other retinoids and interfering substances using a C18 reversed-phase column, followed by quantification via UV detection at a wavelength optimized for the retro-retinoid chromophore.

Experimental Workflow

HPLC Workflow for this compound Quantification Figure 1: Overall Experimental Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Tissue Tissue Sample (100-200 mg) Homogenization Homogenization (in PBS with antioxidant) Tissue->Homogenization Saponification Saponification (KOH in ethanol) Homogenization->Saponification Extraction Liquid-Liquid Extraction (Hexane) Saponification->Extraction Evaporation Evaporation & Reconstitution (Nitrogen stream, Mobile Phase) Extraction->Evaporation HPLC RP-HPLC System Evaporation->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (348 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A schematic of the key steps for this compound analysis.

Detailed Protocols

PART 1: Sample Preparation

Critical Consideration: All retinoids, including this compound, are highly susceptible to degradation by light, heat, and oxidation.[9] Therefore, it is imperative to perform all sample preparation steps under yellow or red light and on ice whenever possible. The use of amber-colored glassware is also highly recommended.

Materials and Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Butylated hydroxytoluene (BHT)

  • Ethanol (95%, HPLC grade)

  • Potassium hydroxide (KOH)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Nitrogen gas, high purity

  • Tissue homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge capable of 3000 x g and 4°C

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

Protocol:

  • Tissue Homogenization:

    • Accurately weigh 100-200 mg of frozen tissue.

    • Immediately place the tissue in a pre-chilled tube containing 1 mL of ice-cold PBS supplemented with 0.1% BHT to prevent oxidation.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Saponification:

    • To the tissue homogenate, add 2 mL of a freshly prepared solution of 10% (w/v) KOH in 95% ethanol containing 0.1% BHT. The ethanolic KOH solution serves to hydrolyze retinyl esters, ensuring the release of all free retro-retinol.[7][8]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the sample in a shaking water bath at 60°C for 30 minutes in the dark. This controlled heating facilitates complete saponification while minimizing degradation.[8]

  • Liquid-Liquid Extraction:

    • Cool the sample tube on ice for 5 minutes.

    • Add 5 mL of HPLC-grade hexane to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the lipophilic this compound into the hexane layer.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully transfer the upper hexane layer to a clean, amber-colored tube.

    • Repeat the extraction step twice more with 5 mL of hexane each time, pooling all organic extracts. This multi-step extraction maximizes the recovery of the analyte.

  • Evaporation and Reconstitution:

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried residue in 200 µL of the initial HPLC mobile phase (e.g., 85:15 Methanol:Water).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an amber HPLC vial with a micro-insert for analysis.

PART 2: HPLC Quantification

Rationale for Method Selection: A reversed-phase HPLC method is chosen for its robustness, reproducibility, and wide applicability to retinoid analysis.[3][4] A C18 stationary phase provides excellent retention and separation of nonpolar molecules like this compound. The UV detection wavelength of 348 nm is selected based on the characteristic absorption spectrum of retro-retinoids, which provides specificity and sensitivity.[10]

Instrumentation and Parameters:

ParameterSpecification
HPLC System A system equipped with a binary pump, autosampler, column oven, and UV/Vis detector.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Purified Water
Mobile Phase B Methanol
Gradient Elution 85% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 85% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 348 nm

Calibration and Quantification:

  • Standard Preparation: Prepare a stock solution of this compound standard in ethanol. From this stock, create a series of calibration standards in the initial mobile phase, ranging from a concentration expected to be below the limit of quantification to one exceeding the highest expected sample concentration.

  • Calibration Curve: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Sample Analysis: Inject the prepared tissue extracts. Identify the this compound peak based on its retention time compared to the standard.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. The final concentration in the tissue should be reported as ng/g or pmol/g of tissue, accounting for the initial tissue weight and dilution factors.

Method Validation and Quality Control

A self-validating system is crucial for trustworthy results. The following parameters should be assessed to ensure the reliability of the method:

  • Linearity: Assessed from the calibration curve as described above.

  • Accuracy: Determined by spiking known amounts of this compound standard into a tissue homogenate at low, medium, and high concentrations and calculating the percent recovery.

  • Precision: Evaluated by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The coefficient of variation (%CV) should be within acceptable limits (typically <15%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Internal Standard: For enhanced accuracy and to account for variations in extraction efficiency and injection volume, the use of a suitable internal standard (e.g., a deuterated analog of this compound, if available, or a structurally similar compound with a distinct retention time) is recommended.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination, mismatched reconstitution solventFlush the column, ensure the sample is fully dissolved in the initial mobile phase.
Low Recovery Incomplete extraction, analyte degradationEnsure vigorous vortexing during extraction, protect samples from light and heat, check the freshness of reagents.
Baseline Noise Contaminated mobile phase, detector lamp issueFilter mobile phases, purge the system, check detector lamp performance.
Shifting Retention Times Inconsistent mobile phase composition, column degradationPrepare fresh mobile phase, check pump performance, use a guard column, or replace the analytical column.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in tissue samples. By adhering to the described procedures for sample preparation, HPLC analysis, and quality control, researchers can obtain accurate and reproducible data, facilitating a deeper understanding of the biological roles of this unique retinoid metabolite.

References

  • Arroyave, J. A., et al. (2018). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of Lipid Research, 59(11), 2237-2246. [Link]

  • Blaner, W. S., & Quadro, L. (2010). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. In Methods in Molecular Biology (Vol. 637, pp. 209-221). Humana Press. [Link]

  • McCaffery, P., & Drager, U. C. (2000). HPLC/MS(N) analysis of retinoids. Methods in Molecular Biology, 156, 117-130. [Link]

  • Van Breemen, R. B., & Nikolic, D. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. Journal of Chromatography A, 728(1-2), 279-287. [Link]

  • Springer Nature Experiments. (n.d.). Retinyl Ester Analysis by Orbitrap Mass Spectrometry. [Link]

  • McCaffery, P., & Drager, U. C. (2000). HPLC/MS(N) analysis of retinoids. Semantic Scholar. [Link]

  • Kim, Y. K., & Quadro, L. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Research With Rutgers. [Link]

  • Thermo Fisher Scientific. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. [Link]

  • Tang, G., & Russell, R. M. (1990). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 1(1), 13. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Kľvanová, J., et al. (2002). Selected Retinoids: Determination by Isocratic Normal-Phase HPLC. Endocrine Regulations, 36(3), 133-137. [Link]

  • Kane, M. A., et al. (2002). Retinoid quantification by HPLC/MSn. ResearchGate. [Link]

  • Kim, Y. K., & Quadro, L. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Semantic Scholar. [Link]

  • Kľvanová, J., et al. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Slovak Academy of Sciences. [Link]

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  • Rühl, R., & Schweigert, F. J. (2003). Automated solid-phase extraction and liquid chromatographic method for retinoid determination in biological samples. Journal of Chromatography B, 798(2), 309-316. [Link]

  • Kim, Y. K., & Quadro, L. (2010). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Springer Nature Experiments. [Link]

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  • Kľvanová, J., et al. (2002). Selected retinoids: Determination by isocratic normal-phase HPLC. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2006). Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products. Journal of Cosmetic Science, 57(1), 31-42. [Link]

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  • Karaźniewicz-Łada, M., & Główka, A. K. (2015). A review of chromatographic methods for the determination of water- and fat-soluble vitamins in biological fluids. ResearchGate. [Link]

  • Meyer, E., et al. (1998). On-line Solid-Phase Extraction and Isocratic Separation of Retinoic Acid Isomers in Microbore Column Switching System. Journal of Chromatography A, 828(1-2), 127-134. [Link]

  • Buck, J., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(1), 16-22. [Link]

  • Rochet, M. J., et al. (2021). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Agritrop. [Link]

  • Buck, J., et al. (1994). (14RS)-14-Hydroxy-4,14-retro-retinol. Columbia University. [Link]

  • Jones, A. D., et al. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology, 2139, 1-21. [Link]

  • Peng, Y. M., et al. (1995). A nonsaponification method for the determination of carotenoids, retinoids, and tocopherols in solid human tissues. Cancer Epidemiology, Biomarkers & Prevention, 4(3), 227-232. [Link]

  • Waters Corporation. (n.d.). The Analysis of Retinyl Acetate and Retinyl Palmitate in Foods and Supplements Using Coupled Supercritical Fluid Extraction and. [Link]

  • Nakanishi, K., et al. (2000). The structures of (14R)-14-hydroxy-4,14-retro-retinol 4, (13R,14R)-13,14-dihydroxyretinol 4a, 4,5-didehydro-15,5-retro-deoxyretinol or anhydroretinol 5, (13R)-13,14-dihydroretinol 6 and (13R)-13,14-dihydroretinoic acid 7. ResearchGate. [Link]

  • Rühl, R., et al. (2006). Method to determine 4‐oxo‐retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode‐array detection atmospheric pressure chemical ionisation tandem mass spectrometry. Scilit. [Link]

  • Semwal, R., et al. (2014). clinical significance and methods of analysis of vitamin a. International Journal of Pharmaceutical Sciences and Research, 5(10), 4157-4165. [Link]

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Application Note: A Comprehensive Guide to the GC-MS Analysis of 4,14-Retro-retinol and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 4,14-Retro-retinol

Vitamin A (retinol) and its derivatives, collectively known as retinoids, are critical signaling molecules involved in a myriad of physiological processes, including vision, immune function, cellular differentiation, and proliferation.[1] While the roles of retinoic acid and retinal as key mediators of vitamin A's biological activity are well-established, the retro-retinoid, 14-hydroxy-4,14-retro-retinol (14-HRR), has emerged as a third critical intracellular messenger derived from retinol.[2][3][4][5] This unique metabolite is produced by various cell types, including B lymphocytes, fibroblasts, and leukemia cells, and plays a distinct role in mediating growth control, separate from the classical retinoic acid signaling pathway.[2][4]

Studies have shown that 14-HRR is a predominant polar metabolite of topically applied retinol in the skin and has been identified in human plasma, underscoring its physiological relevance.[6][7] The metabolism of 14-HRR can lead to the formation of more polar compounds, such as 13,14-dihydroxy-retinol, through the action of enzymes like CYP26, facilitating their eventual excretion.[2] Given its biological importance and potential as a biomarker or therapeutic target, robust and sensitive analytical methods are essential for the accurate quantification of this compound and its metabolites in various biological matrices.

This application note provides a detailed protocol for the analysis of this compound and its hydroxylated metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind each step, from sample preparation and derivatization to the optimization of GC-MS parameters and data interpretation.

The Analytical Challenge and the GC-MS Approach

Retinoids, including this compound, are inherently thermally labile and susceptible to oxidation and isomerization, particularly when exposed to light and air.[1][8] Direct analysis by GC-MS is challenging due to their low volatility and potential for on-column degradation. To overcome these hurdles, a critical derivatization step is employed to enhance their thermal stability and volatility. Silylation, the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group, is a well-established technique for preparing retinoids and other polar compounds for GC-MS analysis.[9][10][11]

This guide will focus on a validated workflow that includes:

  • Efficient extraction of this compound and its more polar metabolites from biological matrices.

  • Robust derivatization to produce thermally stable TMS-ethers.

  • Optimized GC separation for resolving the analytes of interest.

  • Sensitive and specific MS detection for confident identification and quantification.

Experimental Workflow Overview

The entire analytical process, from sample collection to data analysis, is a multi-step procedure requiring careful attention to detail to ensure accuracy and reproducibility.

Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Cell Culture, Tissue Homogenate) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Retinoids Derivatization Silylation (BSTFA + TMCS) Extraction->Derivatization Increase Volatility GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Vaporization & Separation MS_Detection Mass Spectrometric Detection (Scan or SIM) GC_Separation->MS_Detection Ionization & Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification Integration & Calibration

Caption: Overall workflow for the GC-MS analysis of this compound.

Part 1: Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract the target analytes from the complex biological matrix while minimizing the co-extraction of interfering substances. The choice of extraction method depends on the sample type and the polarity of the target metabolites.

Reagents and Materials
  • Hexane, Ethyl Acetate, Methanol, Acetonitrile (HPLC or GC grade)

  • Potassium Hydroxide (KOH)

  • Butylated Hydroxytoluene (BHT)

  • Solid-Phase Extraction (SPE) Cartridges (C18 or Diol)

  • Liquid Nitrogen

  • Vortex mixer, Centrifuge

  • Nitrogen evaporation system

Protocol for Liquid-Liquid Extraction (LLE) from Cell Culture Media

This protocol is suitable for extracting this compound and its less polar metabolites.

  • Sample Collection: Collect cell culture supernatant and place on ice. To prevent degradation, all subsequent steps should be performed under dim light.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated retinoid) to the sample to correct for extraction losses and variations in derivatization efficiency.

  • Protein Precipitation: Add an equal volume of ice-cold methanol containing 0.1% BHT as an antioxidant. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new glass tube. Add two volumes of hexane:ethyl acetate (9:1, v/v). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 1500 x g for 5 minutes to achieve clear phase separation.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another two volumes of the hexane:ethyl acetate mixture to maximize recovery.

  • Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

Protocol for Solid-Phase Extraction (SPE) for Polar Metabolites

For more polar metabolites like 13,14-dihydroxy-retinol, SPE can provide a cleaner extract.[2][12]

  • Sample Pre-treatment: Follow steps 1-4 of the LLE protocol. Dilute the supernatant 1:1 with a suitable buffer to facilitate binding to the SPE sorbent.[6]

  • SPE Cartridge Conditioning: Condition a C18 or Diol SPE cartridge by sequentially passing methanol followed by water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).[6]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the analytes with a stronger organic solvent, such as methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

Part 2: Derivatization

Derivatization is a crucial step to make the retinoids amenable to GC analysis. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing Trimethylchlorosilane (TMCS) as a catalyst is a highly effective method.[9][11]

Reagents
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

Derivatization Protocol
  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine or acetonitrile.

  • Addition of Derivatizing Agent: Add 50 µL of BSTFA + 1% TMCS to the reconstituted extract.

  • Incubation: Tightly cap the vial and heat at 70°C for 30-60 minutes. The incubation time and temperature may need optimization for complete derivatization of all hydroxyl groups, especially in more complex metabolites.[11]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Derivatization Silylation of this compound Retinol This compound (R-OH) TMS_Retinol TMS-derivatized this compound (R-O-Si(CH3)3) Retinol->TMS_Retinol + Silylating Agent BSTFA BSTFA + TMCS

Caption: Silylation reaction of this compound.

Part 3: GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for your specific instrumentation and analytical needs.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).

  • Capillary GC column: A low- to mid-polarity column, such as a DB-5ms or HP-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

GC Parameters
ParameterRecommended SettingRationale
Injector Temperature 280 °CEnsures rapid volatilization of the derivatized analytes.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Carrier Gas HeliumProvides good chromatographic efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimal for most capillary columns.
Oven Temperature Program Initial: 180°C, hold 1 minRamp 1: 20°C/min to 250°CRamp 2: 10°C/min to 300°C, hold 10 minThis program allows for the separation of less polar retinoids from the more polar, later-eluting dihydroxy metabolites. A slow ramp is crucial for resolving isomers.[13][14]
MS Parameters
ParameterRecommended SettingRationale
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, provides reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for generating library-searchable mass spectra.
Source Temperature 230 °CBalances analyte ionization and thermal stability.
Quadrupole Temperature 150 °CStandard setting for most applications.
Transfer Line Temp 290 °CPrevents condensation of analytes between the GC and MS.
Scan Mode Full Scan (m/z 50-600)For initial method development and identification of unknown metabolites.
SIM/MRM Mode See Table 2For targeted quantification to enhance sensitivity and selectivity.

Part 4: Data Analysis and Interpretation

Identification of Analytes

Identification is based on a combination of retention time and the mass spectrum. The mass spectrum of the underivatized this compound is available in the NIST Mass Spectral Library.[15] For the TMS-derivatized compounds, identification relies on characteristic fragment ions.

Expected Fragmentation Patterns of TMS Derivatives

The electron ionization of TMS-derivatized alcohols and diols follows predictable fragmentation pathways, which are invaluable for structural elucidation.[1][5][11]

  • Molecular Ion (M+•): The molecular ion of the TMS derivative is often weak or absent.

  • [M-15]+: Loss of a methyl group from a TMS moiety is a common fragmentation, resulting in a prominent ion at [M-15]+.

  • [M-90]+•: Loss of trimethylsilanol (TMSOH) from the molecular ion is characteristic of TMS-ethers.

  • m/z 73: The trimethylsilyl cation, [Si(CH3)3]+, is a hallmark of TMS derivatives and is often a base peak.[5]

  • α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for TMS ethers.

Table 1: Predicted Molecular Weights and Key Ions for TMS-Derivatized Analytes

CompoundMolecular Formula (Underivatized)MW (Underivatized)Derivatized Formula (TMS)MW (Derivatized)Expected [M-15]+
This compoundC₂₀H₃₀O286.5C₂₃H₄₀OSi358.6343.6
14-Hydroxy-4,14-retro-retinolC₂₀H₃₀O₂302.5C₂₆H₄₈O₂Si₂448.8433.8
13,14-Dihydroxy-retinolC₂₀H₃₂O₃320.5C₂₉H₅₆O₃Si₃536.9521.9
Quantitative Analysis

For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.

Table 2: Suggested Ions for SIM Analysis

Analyte (TMS-derivatized)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound343.6268.573
14-Hydroxy-4,14-retro-retinol433.8343.673
13,14-Dihydroxy-retinol521.9431.873

Note: These ions are predictive and should be confirmed by analyzing pure standards.

Calibration curves should be constructed using a series of known concentrations of the derivatized analytical standards, with the response ratio of the analyte to the internal standard plotted against the concentration.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound and its hydroxylated metabolites. By employing a robust sample preparation strategy, effective derivatization, and optimized GC-MS parameters, researchers can achieve sensitive and reliable quantification of these important signaling molecules in various biological matrices. The presented methodology serves as a strong foundation for further investigations into the physiological and pathological roles of the retro-retinoid signaling pathway.

References

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  • Doyle, R. M., & Kline, J. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Thermo Fisher Scientific.
  • Medoua Nama, G. (2025). GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores. Journal of Visualized Experiments, (215).
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  • Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples - SCIEX. (n.d.).
  • Medoua Nama, G. (2025). GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores.
  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628.
  • Simultaneous Quantification of Vitamin A and Derivatives in Cosmetic Products by Liquid Chromatography with Ultraviolet Detection - MDPI. (n.d.).
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  • Kane, M. A., Chen, N., Sparks, S., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(Pt 1), 363–370.
  • This compound | C20H30O | CID 5378255 - PubChem - NIH. (n.d.).
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  • Smidt, C. R., Jones, A. D., & Clifford, A. J. (1988). Gas chromatography of retinol and alpha-tocopherol without derivatization.
  • Duell, E. A., Aström, A., Griffiths, C. E., Chambon, P., & Voorhees, J. J. (1996). Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol. Skin Pharmacology, 9(1), 38–46.
  • Analysis of Vitamin A Within Cod Liver Oil: Use for Derivatives in UV-Visible Absorption Techniques - Thermo Fisher Scientific. (n.d.).
  • Eckhoff, C., Kakkad, B., Yu, J., Gudas, L. J., & Collins, M. D. (1996). Identification of 14-hydroxy-4,14-retro-retinol as an in Vivo Metabolite of Vitamin A. Biochimica et Biophysica Acta, 1301(1-2), 1–6.
  • Simultaneous determination of six vitamin A substances by multi-wavelength HPLC and application to different marine shellfishes | Request PDF - ResearchG
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  • Van Vliet, T., van Schaik, F., van den Berg, H., & Opperdoes, F. R. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. Journal of Chromatography.
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Sources

B-cell proliferation assay using 4,14-Retro-retinol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: B-cell Proliferation Assay using 4,14-Retro-retinol

Audience: Researchers, scientists, and drug development professionals.

Dissecting B-Cell Proliferation: A Protocol for Utilizing 14-Hydroxy-4,14-Retro-Retinol as a Unique Mitogenic Modulator

Abstract

The study of B-lymphocyte proliferation is fundamental to immunology, vaccine development, and the understanding of autoimmune diseases and B-cell malignancies. While retinoids, derivatives of Vitamin A, are known regulators of immune function, their effects on B-cells are complex and often context-dependent. The canonical retinoid, all-trans retinoic acid (RA), can paradoxically inhibit B-cell proliferation depending on the stimulus[1][2]. This has led to the investigation of alternative retinoid signaling pathways. 14-hydroxy-4,14-retro-retinol (14-HRR), a naturally occurring metabolite of retinol, has been identified as a distinct intracellular messenger that, in stark contrast to RA, actively promotes the growth and survival of B-lymphocytes[3][4][5]. This application note provides a comprehensive guide for utilizing 14-HRR in a robust B-cell proliferation assay. We detail a complete workflow from the isolation of primary B-cells to the nuanced analysis of proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution via flow cytometry. The protocol is designed to empower researchers to investigate the unique signaling pathway governed by 14-HRR and contrast its activity with classical retinoids, thereby providing a powerful tool to explore novel mechanisms of B-cell regulation.

Scientific Background: The Divergent Roles of Retinoids in B-Cell Fate

B-cell activation and subsequent proliferation are cornerstone events of the adaptive immune response. This process is initiated by a "first signal" through the B-cell receptor (BCR) recognizing its cognate antigen, and consolidated by a "second signal" from T-helper cells or microbial components[6][7]. In vitro, these signals can be mimicked by polyclonal stimuli such as anti-IgM antibodies to crosslink the BCR, or a combination of CD40 ligand (CD40L) and cytokines like IL-4 to simulate T-cell help[8].

Retinoid signaling adds a critical layer of regulation to this process. The most studied retinoid, all-trans retinoic acid (RA), exerts its effects by binding to nuclear Retinoic Acid Receptors (RARs), which heterodimerize with Retinoid X Receptors (RXRs) to act as ligand-activated transcription factors[9][10]. This RA-RAR axis is crucial for many aspects of immunity, including gut homing and IgA class switching[2]. However, its role in proliferation is ambiguous; physiological concentrations of RA have been shown to inhibit the proliferation of B-cells stimulated through their BCR[1][2].

This complexity highlights the existence of non-classical retinoid pathways. Indeed, B-lymphocytes metabolize retinol into 14-hydroxy-4,14-retro-retinol (14-HRR), which has been identified as the primary mediator of retinol-dependent growth in these cells[3][5]. 14-HRR sustains B-cell growth at concentrations significantly lower than retinol, and its pathway is distinct from that of RA[5][11]. This makes 14-HRR a valuable and specific tool for probing the unique signaling requirements for B-cell expansion. Antagonists of the classical RAR pathway can be used alongside 14-HRR and RA to experimentally dissect these divergent signaling cascades.

cluster_0 B-Cell Activation cluster_1 Canonical Retinoid Pathway cluster_2 Retro-Retinoid Pathway Stimulus Stimulus (e.g., anti-IgM, CD40L) BCR BCR / Co-receptor Signaling Complex Stimulus->BCR Proliferation Clonal Expansion (Proliferation) BCR->Proliferation RA all-trans Retinoic Acid (RA) RAR RAR/RXR Nuclear Receptors RA->RAR RA_Effect Transcriptional Regulation (Often Inhibitory to Proliferation) RAR->RA_Effect RA_Effect->Proliferation Modulates HRR 14-hydroxy-4,14-retro-retinol (14-HRR) HRR_Receptor Putative Receptor (RAR-Independent) HRR->HRR_Receptor HRR_Effect Growth & Survival Signaling (Promotes Proliferation) HRR_Receptor->HRR_Effect HRR_Effect->Proliferation Modulates

Figure 1: Divergent retinoid signaling pathways in B-cells.

Principle of the CFSE Proliferation Assay

The assay leverages the cell-permeant dye Carboxyfluorescein Succinimidyl Ester (CFSE). CFSE is non-fluorescent until it enters the cell, where intracellular esterases cleave its acetate groups, rendering it fluorescent[12][13]. The dye's succinimidyl ester group then forms stable covalent bonds with intracellular proteins. When a labeled cell divides, the CFSE is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity[14][15]. This sequential dilution can be precisely measured by flow cytometry, allowing for the visualization of distinct cell generations and the calculation of various proliferation metrics.

cluster_workflow Experimental Workflow Isolate 1. Isolate B-Cells (e.g., Splenic Negative Selection) Label 2. Label with CFSE Dye Isolate->Label Plate 3. Plate Cells with Stimuli & Test Compounds (14-HRR, RA) Label->Plate Incubate 4. Incubate (e.g., 72-96 hours) Plate->Incubate Acquire 5. Stain for Surface Markers & Acquire on Flow Cytometer Incubate->Acquire Analyze 6. Analyze CFSE Dilution (Proliferation Modeling) Acquire->Analyze

Figure 2: High-level workflow for the CFSE-based B-cell proliferation assay.

Materials and Reagents

Reagent/MaterialRecommended Source/Specifications
Test Compounds
This compound (14-HRR)BenchChem (Cat# B2319) or equivalent. Prepare stock in DMSO.
all-trans Retinoic Acid (ATRA)Sigma-Aldrich (Cat# R2625) or equivalent. Prepare stock in DMSO.
Pan-RAR Antagonist (e.g., AGN194310)Tocris Bioscience or equivalent. Prepare stock in DMSO.
Cells & Media
Mouse Spleen (e.g., C57BL/6)Charles River or local vivarium.
RPMI 1640 MediumGibco (Cat# 11875093) or equivalent.
Fetal Bovine Serum (FBS)Heat-inactivated, low endotoxin.
Penicillin-StreptomycinGibco (Cat# 15140122) or equivalent.
2-Mercaptoethanol55 µM final concentration in complete medium.
Reagents & Consumables
B-Cell Isolation Kit (Negative Selection)Miltenyi Biotec (Cat# 130-090-861) or equivalent.
CFSE (Carboxyfluorescein succinimidyl ester)Thermo Fisher (Cat# C34554) or equivalent. Prepare stock in DMSO.
Red Blood Cell (RBC) Lysis BufferBioLegend (Cat# 420301) or equivalent.
Phosphate Buffered Saline (PBS)Ca2+/Mg2+ free.
Anti-mouse CD16/32 (Fc Block)BioLegend (Cat# 101302) or equivalent.
Fluorochrome-conjugated anti-B220 AbFor purity check and final analysis gating.
Viability Dye (e.g., 7-AAD, PI)For gating on live cells.
Stimuli
Anti-mouse IgM, F(ab')2 fragmentsJackson ImmunoResearch or equivalent.
Recombinant Mouse IL-4R&D Systems (Cat# 404-ML) or equivalent.
CD40 Ligand (CD40L)R&D Systems (Cat# 6245-CL) or equivalent.
CpG ODN 1826InvivoGen or equivalent.
Equipment
Flow CytometerEquipped with a 488 nm laser.
Laminar Flow Hood
CO2 Incubator (37°C, 5% CO2)
Centrifuge
Magnetic SeparatorFor B-cell isolation.

Detailed Experimental Protocol

Part 1: Isolation of Murine Splenic B-Cells

Causality: This protocol enriches for resting B-cells. Negative selection is chosen to avoid pre-activation of B-cells that can occur with antibody-based positive selection methods[16].

  • Aseptically harvest spleen(s) from a C57BL/6 mouse into a 10 cm dish containing 10 mL of cold RPMI 1640 medium.

  • Create a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer with the plunger of a 3 mL syringe.

  • Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C. Discard the supernatant.

  • Resuspend the pellet in 2 mL of RBC Lysis Buffer and incubate for 2 minutes at room temperature. Quench the reaction by adding 10 mL of RPMI.

  • Centrifuge as before, discard the supernatant, and resuspend the splenocyte pellet in PBS. Count the cells.

  • Enrich for B-cells using a negative selection magnetic bead kit according to the manufacturer's instructions.

  • After enrichment, count the B-cells and assess purity via flow cytometry using an anti-B220 antibody. Purity should be >95%.

Part 2: CFSE Labeling

Causality: The concentration of CFSE and cell density are critical. Excessive CFSE can be toxic, while insufficient labeling leads to a poor signal-to-noise ratio[13].

  • Resuspend the purified B-cells at a concentration of 10 x 10^6 cells/mL in pre-warmed PBS.

  • Prepare a 5 mM CFSE stock solution in high-quality, anhydrous DMSO. From this, make a 2X working solution (e.g., 5 µM) in PBS.

  • Add an equal volume of the 2X CFSE working solution to the cell suspension for a final concentration of 2.5 µM. Mix immediately by gentle vortexing.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI (cRPMI: RPMI + 10% FBS, 1% Pen-Strep, 55 µM 2-ME). The serum proteins will bind any unbound CFSE.

  • Incubate on ice for 5 minutes.

  • Wash the cells twice with cRPMI to remove all residual unbound CFSE.

  • Resuspend the final cell pellet in cRPMI at a working concentration of 2 x 10^6 cells/mL.

Part 3: Cell Culture and Stimulation

Causality: A matrix of conditions is required to isolate the effect of 14-HRR. This includes unstimulated and stimulated controls to define the baseline and maximum proliferation, respectively. Comparing 14-HRR to RA and using an RAR antagonist helps to confirm the specificity of the 14-HRR pathway.

  • Prepare a master mix of stimuli in cRPMI. For example, for BCR-mediated proliferation, use anti-IgM (10 µg/mL) + IL-4 (10 ng/mL)[8][17]. For T-dependent-like stimulation, use CD40L (1 µg/mL) + IL-4 (10 ng/mL)[18].

  • Prepare 2X working solutions of 14-HRR, ATRA, and the RAR antagonist in cRPMI. A typical final concentration for 14-HRR is in the range of 0.1-1 µM[5]. ATRA is typically used at 10-100 nM.

  • Dispense 50 µL of the appropriate 2X retinoid solutions into the wells of a 96-well U-bottom plate.

  • Dispense 50 µL of the 2X stimuli master mix to the appropriate wells.

  • Add 100 µL of the CFSE-labeled B-cell suspension (2 x 10^5 cells) to each well.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 humidified incubator.

Table 1: Example Experimental Plate Layout

ConditionCell Suspension (100 µL)Retinoid (50 µL)Stimulus (50 µL)Purpose
1. Unstimulated2x10^5 B-cellscRPMI (Vehicle)cRPMINegative Control
2. Stimulated2x10^5 B-cellscRPMI (Vehicle)Anti-IgM + IL-4Positive Control
3. Stim + 14-HRR2x10^5 B-cells14-HRRAnti-IgM + IL-4Test 14-HRR Effect
4. Stim + ATRA2x10^5 B-cellsATRAAnti-IgM + IL-4Compare to RA
5. Stim + RAR Antag.2x10^5 B-cellsRAR AntagonistAnti-IgM + IL-4Control for RAR pathway
6. Stim + 14-HRR + RAR Antag.2x10^5 B-cells14-HRR + RAR Antag.Anti-IgM + IL-4Test pathway independence
Part 4: Flow Cytometry Analysis
  • After incubation, harvest cells from the plate into FACS tubes.

  • Centrifuge at 300 x g for 5 minutes.

  • Stain cells with a viability dye and fluorochrome-conjugated antibodies (e.g., anti-B220) according to standard protocols. Include an Fc Block step to prevent non-specific antibody binding.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer. Ensure the FITC/GFP channel (for CFSE) is on a logarithmic scale. Collect at least 20,000 events in the B-cell gate.

Data Analysis and Expected Results

  • Gating Strategy : Sequentially gate on:

    • Singlets (FSC-A vs FSC-H).

    • Live cells (Viability dye negative).

    • B-cells (B220-positive).

  • CFSE Histogram Analysis :

    • On the final B-cell gate, visualize the CFSE fluorescence histogram.

    • The unstimulated control should show a single, bright peak representing Generation 0.

    • The stimulated control should show multiple peaks, with each successive peak to the left representing a cell division, demonstrating a halving of fluorescence intensity.

    • Use the flow cytometry software's proliferation modeling algorithm to calculate key metrics:

      • Division Index : The average number of divisions for all cells in the original population.

      • Proliferation Index : The average number of divisions for only the cells that divided.

      • % Divided : The percentage of cells that have undergone at least one division.

Table 2: Expected Outcomes and Interpretation

ConditionExpected Proliferation IndexRationale
1. Unstimulated~1.0 (No division)Resting B-cells require stimulation to proliferate.
2. StimulatedHigh (e.g., 2.5-3.5)Establishes the maximum proliferative response to the given stimulus.
3. Stim + 14-HRRHigher than Stimulated Control14-HRR is a known B-cell growth factor and is expected to enhance proliferation/survival[5][11].
4. Stim + ATRALower than Stimulated ControlATRA often inhibits BCR-mediated proliferation[1][2].
5. Stim + RAR Antag.Similar to Stimulated ControlThe antagonist alone should not affect proliferation unless endogenous RA is present and active.
6. Stim + 14-HRR + RAR Antag.Similar to Stim + 14-HRRThis result would confirm that 14-HRR acts through a non-RAR pathway.

Troubleshooting

IssuePossible CauseSolution
High Cell DeathCFSE toxicity, suboptimal culture conditions.Titrate CFSE concentration lower. Ensure high-quality FBS and fresh 2-ME.
Weak Proliferation in Positive ControlIneffective stimuli, poor cell health.Titrate stimuli concentrations. Use freshly isolated cells. Check incubator CO2/temp.
High Background ProliferationB-cell pre-activation during isolation.Use negative selection. Handle cells gently and keep cold.
Poor CFSE Peak ResolutionInconsistent labeling, rapid dye bleaching.Ensure homogenous cell suspension during labeling. Protect from light.

References

  • Blomhoff, R., et al. (2012). Vitamin A and Retinoic Acid in the Regulation of B-Cell Development and Antibody Production. PubMed Central. [Link]

  • Erkeland, S. J., & Mebius, R. E. (2005). Regulation of B cell proliferation and differentiation by retinoic acid. PubMed. [Link]

  • Biointron. (2024). B Cell Activation: Signaling Pathways & Antibody Production. Biointron. [Link]

  • Marks, E., et al. (2016). Retinoic Acid Signaling in B Cells Is Required for the Generation of an Effective T-Independent Immune Response. Frontiers in Immunology. [Link]

  • Wang, L., et al. (2019). The regulators of BCR signaling during B cell activation. PubMed Central. [Link]

  • Linton, P. J., & Klinman, N. R. (2001). Proliferative assays for B cell function. PubMed. [Link]

  • Oncohema Key. (2016). B Cell Activation and Signaling. Oncohema Key. [Link]

  • Cusabio. B cell receptor signaling pathway. Cusabio. [Link]

  • Stephensen, C. B. (2012). Vitamin A and Retinoic Acid in the Regulation of B-Cell Development and Antibody Production. ResearchGate. [Link]

  • Buck, J., et al. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Science. [Link]

  • Derguini, F., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Columbia University Academic Commons. [Link]

  • Delescluse, C., et al. (1991). A retinoic acid receptor alpha antagonist selectively counteracts retinoic acid effects. Molecular and Cellular Biology. [Link]

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  • Sears, D. W. Immune Cell Induced Proliferation Assays. UCSB MCDB Sears Biosci Portal. [Link]

  • ResearchGate. (2017). B-lymphocyte proliferation assay. (A) CFSE analysis of proliferation... ResearchGate. [Link]

  • Derguini, F., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. PubMed. [Link]

  • Marks, E., et al. (2016). Retinoic Acid Signaling in B Cells Is Required for the Generation of an Effective T-Independent Immune Response. ResearchGate. [Link]

  • ULTRA-DD. B cell stimulation assay. ULTRA-DD. [Link]

  • JoVE Science Education Database. (2025). Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) for tracking lymphocyte proliferation. YouTube. [Link]

  • Carsetti, R., et al. (2016). B-cell activation with CD40L or CpG measures the function of B-cell subsets and identifies specific defects in immunodeficient patients. European Journal of Immunology. [Link]

  • Ales-Martinez, J. E., et al. (1992). B-cell activation by crosslinking of surface IgM or ligation of CD40 involves alternative signal pathways and results in different B-cell phenotypes. PubMed Central. [Link]

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  • Jiménez-García, M.P., et al. (2024). Analysis of B cell proliferation in response to in vitro stimulation in patients with CVID. Allergy, Asthma & Clinical Immunology. [Link]

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  • Fanjul, A., et al. (2001). Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells. British Journal of Cancer. [Link]

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Modulating T-Lymphocyte Responses: An Application Guide to 4,14-Retro-retinol in Activation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, immunologists, and drug development professionals to investigate the immunomodulatory effects of 4,14-Retro-retinol on T-lymphocyte activation. T-cell activation is a cornerstone of the adaptive immune response, and understanding how novel compounds influence this process is critical for developing new therapeutics for autoimmune diseases, cancer, and infectious diseases.[1][2][3] This document details the scientific rationale, step-by-step protocols, and data analysis strategies for assessing the impact of this compound, a bioactive metabolite of retinol[4][5][6], on primary human T-cells. We present a multi-parametric approach employing flow cytometry to measure key indicators of T-cell activation, including proliferation and the expression of canonical surface markers.

Introduction: The Rationale for Investigating this compound in T-Cell Immunity

T-lymphocyte activation is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[7] This "Signal 1" is necessary but insufficient for a full response. A crucial "Signal 2" is delivered through co-stimulatory molecules, such as the interaction between CD28 on the T-cell and CD80/CD86 on the APC.[7][8] This two-signal model ensures that T-cells are only activated in the appropriate context, preventing unwanted autoimmune reactions.[7]

Upon successful activation, T-cells undergo profound changes, including rapid clonal expansion (proliferation), differentiation into effector or memory cells, and the production of cytokines that orchestrate the broader immune response.[7][9] Given its central role, the T-cell activation pathway is a prime target for therapeutic modulation.

Retinoids, a class of compounds derived from vitamin A, are well-established as potent immunomodulators.[10][11] They influence a variety of cellular processes including growth, differentiation, and immune function.[12] While all-trans retinoic acid (ATRA) is the most studied metabolite, other forms like This compound (14-HRR) have unique biological activities. 14-HRR has been identified as a key intracellular messenger that promotes the growth of B-lymphocytes and is involved in the activation of T-lymphocytes through antigen receptor-mediated signals.[4][6][13] It represents a distinct signaling pathway from other retinoids, making its specific effects on T-cell activation a compelling area of investigation.[6]

This guide provides the necessary protocols to test the hypothesis that this compound modulates the standard, TCR/CD28-mediated activation of primary human T-lymphocytes.

Principle of the Assay

This protocol utilizes an in vitro model of T-cell activation. Primary T-lymphocytes, isolated from peripheral blood mononuclear cells (PBMCs), are stimulated using plate-bound anti-CD3 and soluble anti-CD28 antibodies.[1][14][15] This combination effectively mimics the two key signals required for activation in vivo.[8][15]

The experimental workflow is designed to assess the effect of this compound by introducing it to the T-cell cultures at various concentrations. The primary readouts are:

  • T-Cell Proliferation: Measured by dye dilution using Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation, which can be quantified by flow cytometry.[9][16][17]

  • Expression of Activation Markers: The upregulation of specific cell surface proteins indicates the activation state of the T-cell. We will measure an early activation marker, CD69 , and a mid-to-late activation marker, CD25 (the alpha chain of the IL-2 receptor), via flow cytometry.[2][18][19][20]

By comparing these readouts in treated versus untreated cells, researchers can quantitatively determine the dose-dependent effect of this compound on T-cell activation.

Visualized Pathways and Workflows

Simplified T-Cell Receptor Signaling Pathway

The following diagram illustrates the canonical TCR signaling cascade and highlights the complexity that provides multiple potential intervention points for immunomodulatory compounds like this compound.

TC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Signal 1 CD28 CD28 LAT LAT Scaffold CD28->LAT Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (IL-2, CD25, etc.) NFkB->Gene NFAT->Gene AP1->Gene RetroRetinol This compound (Hypothesized Intervention) RetroRetinol->PKC RetroRetinol->Calcineurin

Caption: Simplified TCR signaling cascade leading to T-cell activation.

Experimental Workflow Diagram

This flowchart outlines the complete experimental process from cell isolation to data acquisition.

Experimental_Workflow Isolate 1. Isolate PBMCs from Whole Blood PurifyT 2. Purify CD3+ T-Cells (Negative Selection) Isolate->PurifyT LabelCFSE 3. Label T-Cells with CFSE Dye PurifyT->LabelCFSE Plate 4. Plate Cells in Anti-CD3 Coated Wells LabelCFSE->Plate Treat 5. Add Soluble Anti-CD28 & This compound (Test Compound) Plate->Treat Incubate 6. Incubate for 72-96 hours (37°C, 5% CO₂) Treat->Incubate Harvest 7. Harvest Cells Incubate->Harvest Stain 8. Stain with Fluorophore-conjugated Anti-CD4, CD8, CD25, CD69 Antibodies Harvest->Stain Acquire 9. Acquire Data on Flow Cytometer Stain->Acquire Analyze 10. Analyze Data (Proliferation & Marker Expression) Acquire->Analyze

Caption: Step-by-step experimental workflow for the T-cell activation assay.

Materials and Reagents

Reagent/MaterialRecommended Source (Cat. No.)Notes
Cells & Media
Human Peripheral Blood Mononuclear Cells (PBMCs)Healthy donor leukapheresis packObtain with appropriate ethical approval.
Ficoll-Paque™ PLUSCytiva (17-1440-02)For density gradient separation of PBMCs.
RPMI 1640 MediumGibco (11875093)Basal culture medium.
Fetal Bovine Serum (FBS), Heat-InactivatedGibco (10270106)Final concentration 10%. Lot-to-lot variability can occur.
Penicillin-Streptomycin (10,000 U/mL)Gibco (15140122)Final concentration 1%.
L-Glutamine (200 mM)Gibco (25030081)Final concentration 2 mM.
T-Cell Isolation & Stimulation
EasySep™ Human T Cell Isolation KitSTEMCELL Technologies (17951)Negative selection kit to obtain untouched T-cells.
Purified NA/LE Mouse Anti-Human CD3 AbBD Biosciences (555329)For coating plates. Use at 1-2 µg/mL.
Purified NA/LE Mouse Anti-Human CD28 AbBD Biosciences (555725)For co-stimulation. Use at 2-5 µg/mL.[21]
Test Compound
This compoundBenchChem (BCN1964)Reconstitute in DMSO. Protect from light.
Dimethyl Sulfoxide (DMSO), SterileSigma-Aldrich (D2650)Vehicle for this compound.
Proliferation & Staining
CellTrace™ CFSE Cell Proliferation KitThermo Fisher (C34554)For tracking cell division.
TruStain FcX™ (Fc Receptor Blocking Solution)BioLegend (422302)To prevent non-specific antibody binding.
FITC anti-human CD4 AntibodyBioLegend (317408)Or equivalent conjugate.
PE anti-human CD69 AntibodyBioLegend (310906)Or equivalent conjugate.
APC anti-human CD25 AntibodyBioLegend (302610)Or equivalent conjugate.
PerCP-Cy5.5 anti-human CD8 AntibodyBioLegend (301032)Or equivalent conjugate.
Zombie NIR™ Fixable Viability KitBioLegend (423105)To exclude dead cells from analysis.
Buffers & Consumables
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (10010023)Sterile, without Ca²⁺/Mg²⁺.
96-well flat-bottom cell culture platesCorning (3596)Tissue-culture treated.
Flow cytometry tubesFalcon (352054)

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents and Media
  • Complete RPMI (cRPMI) Medium: Prepare cRPMI by supplementing RPMI 1640 medium with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine. Filter-sterilize (0.22 µm) and store at 4°C.

  • This compound Stock Solution: Reconstitute this compound in sterile DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot into small, light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Antibody Coating Solution: Dilute the anti-CD3 antibody to 2 µg/mL in sterile PBS. For one 96-well plate, prepare at least 5.5 mL.

Protocol 2: T-Cell Isolation and Proliferation Staining
  • Isolate PBMCs: Isolate PBMCs from a leukapheresis pack or whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.

  • Purify T-Cells: Purify total T-cells from the PBMC population using a negative selection kit (e.g., EasySep™ Human T Cell Isolation Kit). This method avoids antibody binding to the T-cells, leaving them "untouched." Assess purity by flow cytometry (>95% CD3+ is recommended).

  • CFSE Labeling:

    • Resuspend the purified T-cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE stock solution to a final concentration of 1-5 µM (optimize for your cell type and conditions).

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of ice-cold cRPMI medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with cRPMI to remove excess CFSE.

    • Resuspend the labeled cells in cRPMI at a final concentration of 1 x 10⁶ cells/mL.

Protocol 3: T-Cell Activation Assay Setup
  • Coat Plates: Add 50 µL/well of the 2 µg/mL anti-CD3 antibody solution to the desired wells of a 96-well flat-bottom plate. Add 50 µL of sterile PBS to the "Unstimulated" control wells.[14]

  • Incubate: Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

  • Wash Plates: Before adding cells, aspirate the coating solution and wash each well twice with 200 µL of sterile PBS to remove any unbound antibody.

  • Prepare Treatment Dilutions:

    • Thaw an aliquot of the this compound stock.

    • Perform a serial dilution in cRPMI to prepare 2X working concentrations of the compound. For example, to test final concentrations from 10 µM down to 0.01 µM, prepare 2X solutions at 20 µM, 2 µM, 0.2 µM, etc.

    • Prepare a 2X vehicle control (DMSO) at the same final concentration as the highest compound dose.

    • Prepare a 2X solution of soluble anti-CD28 antibody at 10 µg/mL in cRPMI.

  • Plate Cells and Add Reagents:

    • Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10⁵ cells) to each well.

    • Add 100 µL of the appropriate 2X treatment solution to each well. The final volume will be 200 µL.

    • Refer to the plate layout table below for guidance.

Example 96-Well Plate Layout:

1-3 4-6 7-9 10-12
A UnstimulatedStimulated + VehicleStimulated + 0.1 µM CmpdStimulated + 10 µM Cmpd
B (No Abs)(CD3/CD28 + DMSO)(CD3/CD28 + Cmpd)(CD3/CD28 + Cmpd)
C ............
Setup in triplicate for statistical significance.
  • Incubate: Culture the plate for 72 to 96 hours in a humidified incubator at 37°C with 5% CO₂. Cell clumping is a visual indicator of activation.[15]

Protocol 4: Flow Cytometry Staining and Acquisition
  • Harvest Cells: Gently resuspend the cells in each well and transfer them to flow cytometry tubes.

  • Stain for Viability: Wash cells once with PBS. Resuspend in PBS and add a fixable viability dye (e.g., Zombie NIR™) according to the manufacturer's protocol. This step is crucial to exclude dead cells, which can non-specifically bind antibodies.

  • Block Fc Receptors: Wash cells and resuspend in 50 µL of flow cytometry staining buffer (PBS + 2% FBS). Add Fc block and incubate for 10 minutes at 4°C.

  • Surface Staining: Add the pre-titrated cocktail of fluorescently-labeled antibodies (anti-CD4, CD8, CD25, CD69) to the cells.

  • Incubate: Incubate for 30 minutes at 4°C, protected from light.

  • Wash and Resuspend: Wash the cells twice with staining buffer. Resuspend in 200-300 µL of staining buffer for acquisition.

  • Acquire Data: Acquire samples on a flow cytometer. Ensure you collect a sufficient number of events (e.g., 30,000-50,000 live, single T-cells) for robust analysis.

Data Analysis and Interpretation

  • Gating Strategy:

    • Gate on single cells using FSC-A vs. FSC-H.

    • Gate on live cells using the viability dye.

    • From the live singlets, create a gate for lymphocytes based on FSC-A vs. SSC-A.

    • Identify CD4+ and CD8+ T-cell subsets.

  • Analyzing Proliferation:

    • Within both the CD4+ and CD8+ gates, view the CFSE histogram for the unstimulated control. This population should show a single bright peak, representing Generation 0.

    • For the stimulated samples, you will see multiple peaks, each representing a successive cell division.

    • Quantify the percentage of divided cells (cells that have left Generation 0) or use modeling software to calculate a proliferation index.

  • Analyzing Activation Markers:

    • Within the CD4+ and CD8+ gates, create quadrant plots for CD69 vs. CD25 expression.

    • Quantify the percentage of positive cells (e.g., CD69+, CD25+) and the Mean Fluorescence Intensity (MFI) for each marker.

Expected Results and Interpretation:

ConditionProliferation (% Divided Cells)CD69 Expression (%)CD25 Expression (%)Interpretation
Unstimulated Low (<5%)Low (<5%)Low (<5%)Baseline/Resting state.
Stimulated + Vehicle High (>70%)High (>80%)High (>60%)Positive control for robust activation.
Stimulated + 4,14-RR (Inhibitory) DecreasedDecreasedDecreasedThis compound may have an immunosuppressive effect on T-cell activation.
Stimulated + 4,14-RR (Enhancing) IncreasedIncreasedIncreasedThis compound may act as a co-stimulatory molecule, enhancing T-cell activation.

Note: The actual percentages will vary depending on the donor, reagents, and specific timing.

Troubleshooting

IssuePossible CauseSolution
Low/No Activation in Positive Control Ineffective anti-CD3 coatingEnsure proper antibody concentration and incubation. Confirm plate is tissue-culture treated.
Suboptimal anti-CD28 concentrationTitrate anti-CD28 antibody (1-5 µg/mL is a typical range).
Poor cell viabilityHandle cells gently; ensure all reagents are sterile and endotoxin-free.
High Background in Unstimulated Control Contamination (e.g., LPS)Use endotoxin-free reagents and sterile technique.
T-cells were pre-activated in vivoLet cells rest in culture for a few hours before stimulation.
High Variability Between Replicates Inconsistent cell platingEnsure a homogenous cell suspension before plating. Use a multichannel pipette carefully.
Edge effects in the 96-well plateAvoid using the outermost wells of the plate, or fill them with PBS to maintain humidity.

Conclusion

The protocols described in this application note provide a robust and reproducible method for evaluating the effects of this compound on primary human T-lymphocyte activation. By employing a multi-parametric flow cytometry approach, researchers can gain detailed insights into how this novel retinoid modulates critical immune functions such as proliferation and the expression of key activation markers. This experimental framework is essential for advancing our understanding of retinoid immunobiology and for the preclinical assessment of new therapeutic candidates in immunology and oncology.

References

  • Pino-Lagos, K., et al. (2011). Retinoic Acid as a Modulator of T Cell Immunity. MDPI. Available at: [Link]

  • Pan-cancer analysis of the T-cell repertoire. (2019). Retinoids: novel immunomodulators and tumour-suppressive agents? PMC. Available at: [Link]

  • Creative Biolabs. (n.d.). Activation Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Shapiro, P. E., & Edelson, R. L. (n.d.). Effects of Retinoids on the Immune System. Seminars in Dermatology. Available at: [Link]

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  • de Lira, M. N., et al. (2015). Impact of Retinoic Acid on Immune Cells and Inflammatory Diseases. PubMed Central. Available at: [Link]

  • Nel, A. E., & Luyt, L. A. (2001). T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse. Journal of Allergy and Clinical Immunology. Available at: [Link]

  • Allende, L. M., et al. (1995). Retinol (vitamin A) is a cofactor in CD3-induced human T-lymphocyte activation. PubMed Central. Available at: [Link]

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  • CD Genomics. (2024). Overview of T Cell Receptor Signaling Pathways. CD Genomics Blog. Available at: [Link]

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  • Bitesize Bio. (2025). Six Ways to Measure T Cell Responses. Bitesize Bio. Available at: [Link]

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  • ResearchGate. (n.d.). The gating strategy for flow cytometry evaluation of CD25 and CD69 expression on CD19+ PBMCs in subjects with psoriasis. ResearchGate. Available at: [Link]

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Topical Application of 4,14-Retro-retinol on Human Skin Explants: A Comprehensive Guide for In Vitro Efficacy Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Retinoid Metabolite

For decades, retinoids have been a cornerstone in dermatology and cosmetic science for their remarkable effects on skin health and appearance. The biological activity of vitamin A (retinol) is primarily attributed to its conversion to retinoic acid, which modulates gene expression through nuclear receptors. However, the skin's metabolic pathways for retinol are complex, leading to the formation of various metabolites with potentially distinct biological functions. Among these is 14-hydroxy-4,14-retro-retinol (14-HRR) , a naturally occurring metabolite of retinol found in human skin.[1] Unlike classical retinoids, 14-HRR is recognized as a third intracellular messenger molecule derived from retinol, with a signaling pathway that is distinct from that of retinoic acid.[2] This unique characteristic suggests that 14-HRR may offer a differentiated profile of activity, potentially with an improved therapeutic window.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the topical application of 4,14-Retro-retinol to human skin explants. These application notes and protocols are designed to facilitate the investigation of the biological effects of this intriguing retinoid metabolite in a physiologically relevant ex vivo model. We will delve into the scientific rationale behind the experimental design, provide detailed step-by-step protocols, and offer insights into the analysis of key endpoints.

The Scientific Rationale: Why this compound and Why Skin Explants?

The decision to investigate this compound on human skin explants is grounded in two key scientific principles: the unique biology of 14-HRR and the translational relevance of the ex vivo skin model.

This compound: A Departure from the Classical Retinoid Pathway

Classical retinoids, such as retinoic acid, exert their effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn act as ligand-activated transcription factors to regulate gene expression.[3] This pathway is well-characterized and is responsible for many of the well-known effects of retinoids on skin, including increased epidermal proliferation and collagen synthesis.[4]

In contrast, 14-HRR is believed to mediate its effects through a distinct, non-genomic signaling pathway that involves cytoplasmic receptors.[2] This suggests that 14-HRR may modulate cellular functions through different mechanisms than traditional retinoids, potentially leading to a unique set of biological responses in the skin. For instance, while topical retinol application has been shown to increase epidermal thickness, a study on the topical application of 14-hydroxy-4,14-retro-retinol did not demonstrate a similar effect. This highlights the importance of investigating its specific activities.

Human Skin Explants: A Bridge Between In Vitro and In Vivo Reality

Human skin explants, which are full-thickness skin samples maintained in a viable state in culture, offer a superior model for dermatological and cosmetic research compared to monolayer cell cultures. They preserve the complex three-dimensional architecture of the skin, including the epidermis, dermis, and the crucial dermal-epidermal junction. This allows for the study of cellular interactions and the penetration of topically applied compounds in a context that more closely mimics the in vivo situation.

Experimental Design and Workflow

A well-structured experimental workflow is critical for obtaining reliable and reproducible data. The following diagram outlines the key stages of a typical study involving the topical application of this compound on human skin explants.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis start Source Human Skin Tissue prep Prepare Skin Explants (Biopsy Punches) start->prep culture Establish Air-Liquid Interface Culture prep->culture formulate Formulate this compound in Vehicle culture->formulate apply Topical Application to Explants formulate->apply incubate Incubate for Defined Period (e.g., 24-72h) apply->incubate harvest Harvest and Process Explants incubate->harvest histology Histological Analysis (H&E, IHC) harvest->histology gene_expression Gene Expression Analysis (qPCR) harvest->gene_expression protein_analysis Protein Analysis (ELISA, Western Blot) harvest->protein_analysis hplc HPLC for 14-HRR Quantification harvest->hplc

Caption: Experimental workflow for topical this compound application on skin explants.

Detailed Protocols

Protocol 1: Preparation and Culture of Human Skin Explants

This protocol is adapted from established methods for ex vivo human skin culture.

Materials:

  • Fresh human skin tissue (e.g., from abdominoplasty or facelift procedures, obtained with appropriate ethical approval and informed consent)

  • Sterile phosphate-buffered saline (PBS) with antibiotics (penicillin/streptomycin)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • Sterile biopsy punches (e.g., 8 mm diameter)

  • Sterile 6-well culture plates

  • Sterile cell culture inserts (e.g., with a 0.4 µm pore size membrane)

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Tissue Preparation:

    • Immediately place the sourced skin tissue in sterile PBS with antibiotics on ice.

    • Within a laminar flow hood, remove excess subcutaneous fat from the dermal side of the skin using a sterile scalpel.

    • Cut the skin into smaller, manageable pieces.

    • Take full-thickness skin biopsies using an 8 mm sterile biopsy punch.

  • Explant Culture Setup:

    • Place one sterile cell culture insert into each well of a 6-well plate.

    • Add 1-1.5 mL of supplemented DMEM to the bottom of each well, ensuring the medium reaches the level of the insert membrane without overflowing onto it. This creates the air-liquid interface.

    • Carefully place one skin explant, dermal side down, onto the membrane of each insert.

  • Incubation:

    • Incubate the culture plates at 37°C in a humidified atmosphere of 5% CO2.

    • Change the culture medium every 2-3 days.

    • Allow the explants to equilibrate for 24 hours before commencing treatment.

Protocol 2: Formulation and Topical Application of this compound

The choice of vehicle is critical for ensuring the stability and penetration of the active compound. A simple hydroalcoholic gel or an oil-in-water emulsion can be used as a starting point.

Materials:

  • This compound (powder form)

  • Vehicle components (e.g., ethanol, propylene glycol, purified water for a hydroalcoholic gel; or a base cream for an emulsion)

  • Positive displacement pipette

  • Sterile weighing paper and spatula

  • Vortex mixer

Procedure:

  • Vehicle Preparation (Example: Hydroalcoholic Gel):

    • Prepare a vehicle solution of 70% ethanol and 30% propylene glycol (v/v).

    • Ensure all components are sterile.

  • Formulation of this compound:

    • Due to the lipophilic nature of retinoids, dissolve the this compound powder in the vehicle to achieve the desired final concentration. An optimal concentration range for in vitro studies with 14-HRR has been reported to be between 0.16 to 0.7 µM.[5] It is recommended to perform a dose-response study to determine the optimal concentration for skin explants.

    • Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of application due to the potential instability of retinoids.

  • Topical Application:

    • Carefully remove the culture plates from the incubator.

    • Using a positive displacement pipette, apply a defined volume (e.g., 2-5 µL) of the this compound formulation or the vehicle control onto the epidermal surface of each skin explant.

    • Spread the formulation evenly over the surface using the pipette tip, avoiding contact with the sides of the insert.

    • Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

Analysis of Biological Endpoints

Following the treatment period, the skin explants can be harvested for a variety of analyses to assess the biological effects of this compound.

Histological and Immunohistochemical Analysis

Histology provides a visual assessment of structural changes in the skin.

  • Hematoxylin and Eosin (H&E) Staining: To evaluate overall skin morphology, epidermal thickness, and cell viability.

  • Immunohistochemistry (IHC): To detect and localize specific proteins of interest.

Target ProteinRationale for Analysis
Ki-67 A marker of cell proliferation, to assess effects on keratinocyte turnover.
Collagen I & III Key structural proteins of the dermis, to evaluate effects on the extracellular matrix.
Matrix Metalloproteinases (MMPs) Enzymes involved in collagen degradation; their inhibition is a key anti-aging strategy.
Cellular Retinoic Acid Binding Protein II (CRABP-II) To confirm if 14-HRR interacts with the classical retinoic acid pathway.
Gene Expression Analysis

Quantitative real-time PCR (qPCR) can be used to measure changes in the expression of target genes.

Target GeneRationale for Analysis
COL1A1, COL3A1 Genes encoding for collagen type I and III.
MMP1, MMP3, MMP9 Genes encoding for collagenase, stromelysin-1, and gelatinase B.
TIMP1 Gene encoding for the tissue inhibitor of metalloproteinases-1.
HAS2 Gene encoding for hyaluronan synthase 2, involved in skin hydration.
KRT10, KRT14 Genes encoding for keratins, markers of epidermal differentiation.[6]
Protein Quantification
  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of secreted proteins, such as pro-collagen I and MMPs, in the culture medium.

  • Western Blotting: To determine the levels of specific proteins in tissue lysates.

Analytical Chemistry: Quantification of this compound in Skin

High-performance liquid chromatography (HPLC) is the method of choice for quantifying retinoids in biological samples.

A general reverse-phase HPLC method for retinoids can be adapted for this compound:

  • Extraction: Homogenize the skin explants in an organic solvent (e.g., hexane/isopropanol mixture) to extract the lipophilic retinoids.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic or acetic acid.

    • Detection: UV detector set at the maximum absorbance wavelength for 14-HRR (approximately 325 nm).

  • Quantification: Use a standard curve of known concentrations of purified this compound to quantify the amount in the skin samples.

Signaling Pathway of this compound in Skin

The proposed signaling pathway for 14-HRR is distinct from the classical nuclear receptor-mediated pathway of retinoic acid. It is thought to involve cytoplasmic binding proteins and initiate a more rapid, non-genomic response.

signaling_pathway cluster_extracellular cluster_cell Keratinocyte / Fibroblast cluster_cytoplasm cluster_nucleus Nucleus HRR_ext This compound receptor Putative Cytoplasmic Receptor HRR_ext->receptor Binding membrane cascade Downstream Signaling Cascade (e.g., Kinase Activation) receptor->cascade Activation actin Modulation of Actin Cytoskeleton cascade->actin gene_reg Indirect Gene Regulation cascade->gene_reg Potential Crosstalk

Caption: Proposed cytoplasmic signaling pathway of this compound in skin cells.

Conclusion and Future Directions

The topical application of this compound on human skin explants provides a powerful platform to investigate the unique biological activities of this novel retinoid metabolite. By utilizing the detailed protocols and analytical methods outlined in this guide, researchers can gain valuable insights into its potential for dermatological and cosmetic applications. Future research should focus on elucidating the precise molecular targets of 14-HRR in skin cells, conducting dose-response studies to establish optimal concentrations, and performing comparative studies with other retinoids to fully characterize its activity profile. Such studies will be instrumental in unlocking the full therapeutic potential of this compound for skin health and rejuvenation.

References

  • Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654–1656. [Link]

  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • Duester, G. (2008). From carrot to clinic: an overview of the retinoic acid signaling pathway. Cell, 134(6), 921-931. [Link]

  • Kong, R., Cui, Y., Fisher, G. J., Wang, Z., Chen, Y., Schneider, A. M., & Voorhees, J. J. (2016). A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin. Journal of cosmetic dermatology, 15(1), 49–57. [Link]

  • Kim, Y. K., & Quadro, L. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Methods in molecular biology (Clifton, N.J.), 637, 289–297. [Link]

  • Del Rosso, J. Q. (2018). Topical Vehicle Formulations in the Treatment of Acne. The Journal of clinical and aesthetic dermatology, 11(6), 16–21. [Link]

  • Varani, J., Warner, R. L., Gharaee-Kermani, M., Phan, S. H., Kang, S., Chung, J. H., Wang, Z. Q., Datta, S. C., Fisher, G. J., & Voorhees, J. J. (2000). Vitamin A antagonizes decreased cell growth and elevated collagen-degrading matrix metalloproteinases and stimulates collagen accumulation in naturally aged human skin. The Journal of investigative dermatology, 114(3), 480–486. [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2013). Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 27(23), 2695–2704. [Link]

  • Kim, Y. K., & Quadro, L. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Methods in molecular biology (Clifton, N.J.), 637, 289–297. [Link]

  • Quan, T., & Fisher, G. J. (2015). Human Skin Aging and the Anti-Aging Properties of Retinol. Biomolecules, 5(4), 3163–3179. [Link]

  • Kim, Y. K., & Quadro, L. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Methods in molecular biology (Clifton, N.J.), 637, 289–297. [Link]

  • Kong, R., Cui, Y., Fisher, G. J., Wang, Z., Chen, Y., Schneider, A. M., & Voorhees, J. J. (2016). A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin. Journal of cosmetic dermatology, 15(1), 49–57. [Link]

  • Kong, R., Cui, Y., Fisher, G. J., Wang, Z., Chen, Y., Schneider, A. M., & Voorhees, J. J. (2016). A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin. Journal of Cosmetic Dermatology, 15(1), 49-57. [Link]

  • Ukaaz Publications. (2025). Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS). [Link]

  • Quan, T., & Fisher, G. J. (2019). Topical Retinol Restores Type I Collagen Production in Photoaged Forearm Skin within Four Weeks. International journal of molecular sciences, 20(24), 6231. [Link]

  • Törmä, H. (2011). Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. Dermato-endocrinology, 3(3), 146–152. [Link]

  • Kong, R., Cui, Y., Fisher, G. J., Wang, Z., Chen, Y., Schneider, A. M., & Voorhees, J. J. (2016). A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin. Journal of Cosmetic Dermatology, 15(1), 49-57. [Link]

  • Sass, J. O., Didierjean, L., Carraux, P., Plum, C., Nau, H., & Saurat, J. H. (1996). Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol. Experimental dermatology, 5(5), 267–271. [Link]

  • Törmä, H. (2011). Regulation of keratin expression by retinoids. Dermato-endocrinology, 3(3), 146–152. [Link]

  • Spada, F., Barnes, T. M., & Greive, K. A. (2018). Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations. Cosmetics, 5(4), 62. [Link]

  • Varani, J., Perone, P., Griffiths, C. E., Inman, D. R., Fligiel, S. E., Gibbes, J. J., & Voorhees, J. J. (2001). All-trans-Retinoic Acid Suppresses Matrix Metalloproteinase Activity and Increases Collagen Synthesis in Diabetic Human Skin in Organ Culture. The Journal of investigative dermatology, 116(6), 941–946. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Tarr, D., & Pople, J. (2020). Targeted Topical Delivery of Retinoids in the Management of Acne Vulgaris: Current Formulations and Novel Delivery Systems. Pharmaceutics, 12(11), 1038. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 4,14-Retro-retinol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,14-retro-retinol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this unique retinoid. Given the limited specific literature on this compound, the principles and protocols outlined here are synthesized from extensive experience with the broader class of retinoids and related molecules. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does its structure differ from other retinoids?

A1: this compound is a member of the retro-retinoid family, which are geometric isomers of retinol (Vitamin A). The "retro" designation refers to a shift in the pattern of conjugated double bonds within the polyene chain. This structural alteration significantly impacts its biological activity, distinguishing it from classical retinoids like all-trans-retinoic acid. For instance, the related metabolite 14-hydroxy-4,14-retro-retinol (14-HRR) is known to mediate growth control in lymphocytes through a non-canonical signaling pathway, a function not shared by retinoic acid.[1]

Q2: How stable is this compound in its solid form?

A2: In its solid, crystalline form, this compound is relatively stable if stored correctly. Like other retinoids, it should be stored at low temperatures (ideally -20°C or below), protected from light in an airtight container, and preferably under an inert atmosphere (e.g., argon or nitrogen).[2]

Q3: What are the primary factors that cause degradation of this compound in solution?

A3: The conjugated polyene system in this compound's structure makes it highly susceptible to degradation from three main factors:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This process is often autocatalytic.

  • Light: The molecule can absorb UV and visible light, leading to photo-isomerization and photodegradation.

  • Heat: Elevated temperatures accelerate the rates of both oxidation and isomerization.[3][4][5]

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound is a lipophilic molecule and is practically insoluble in water. The most commonly used solvents for preparing stock solutions of similar retinoids are:

  • Dimethyl sulfoxide (DMSO): Offers good solubility and is compatible with many cell culture applications at low final concentrations (<0.1%).

  • Ethanol (absolute): Another common choice, but ensure it is free of peroxides and water.

  • Other organic solvents: Chloroform, ether, and methanol can also be used, but their suitability depends on the downstream application. It is crucial to use high-purity, anhydrous solvents.

Troubleshooting Guide

Issue 1: My this compound solution has changed color (e.g., turned yellow or brownish).
  • Probable Cause: Color change is a strong indicator of degradation, likely due to oxidation and/or photo-oxidation. The formation of various oxidation products can alter the solution's absorbance spectrum.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a discolored solution for experiments, as the presence of degradation products can lead to confounding results.

    • Review Your Handling Protocol:

      • Were you working under subdued light (e.g., yellow or red light) when preparing the solution?

      • Did you use a solvent that was purged with an inert gas (argon or nitrogen)?

      • Was the vial containing the solution flushed with inert gas before sealing?

    • Prepare a Fresh Solution: Follow the detailed protocol for preparing stock solutions (see below), paying strict attention to minimizing light and oxygen exposure.

Issue 2: I observe precipitation or cloudiness in my this compound solution, especially after dilution in aqueous media.
  • Probable Cause: This is likely due to the low aqueous solubility of this compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution if its solubility limit is exceeded.

  • Troubleshooting Steps:

    • Increase Final Solvent Concentration (with caution): If your experimental system allows, slightly increasing the final concentration of the organic solvent (e.g., from 0.05% to 0.1% DMSO) might help. However, always run a vehicle control to ensure the solvent itself is not affecting the experiment.

    • Use a Carrier Protein: In some cell culture systems, a carrier protein like bovine serum albumin (BSA) can help maintain the solubility of lipophilic compounds.

    • Dilute Immediately Before Use: Prepare the final working solution immediately before adding it to your experiment. Do not store dilute aqueous solutions.

    • Pre-warm the Aqueous Medium: Adding the stock solution to pre-warmed (e.g., 37°C) culture medium can sometimes improve solubility, but this should be done quickly to avoid thermal degradation.[2]

Issue 3: My this compound solution shows diminished or no biological activity.
  • Probable Cause: A loss of activity is almost certainly due to chemical degradation. The parent molecule has likely isomerized or oxidized into inactive forms. Studies on other retinoids have shown that even a few hours of exposure to air can significantly reduce activity.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: If possible, analyze your stock solution using HPLC-UV to check for the presence of the parent compound and any degradation peaks (see protocol below).

    • Re-evaluate Storage Conditions:

      • Is the stock solution stored at -20°C or, preferably, -80°C?

      • Is it stored in small, single-use aliquots to avoid repeated freeze-thaw cycles?

      • Is the container opaque or wrapped in foil to protect it from light?

    • Prepare Fresh Stock Solutions Frequently: For critical experiments, it is best practice to prepare fresh stock solutions. If storing, do not use a stock solution that is more than a few weeks old, unless its stability has been validated.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is designed to minimize degradation during the preparation of a concentrated stock solution.

  • Preparation:

    • Gather all necessary materials: this compound (solid), high-purity anhydrous DMSO or absolute ethanol, amber glass vials with PTFE-lined caps, and gas-tight syringes.

    • Set up a workspace with subdued lighting (e.g., use a yellow light filter or work in a darkened room).

    • Have a source of inert gas (argon or nitrogen) ready.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a clean vial.

    • Purge the vial containing the solid compound with inert gas for 30-60 seconds.

    • Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mM).

    • Immediately cap the vial and vortex gently until the solid is completely dissolved. If necessary, brief warming to 37°C can be applied.[2]

    • Once dissolved, purge the headspace of the vial with inert gas again before sealing tightly.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use amber vials.

    • Purge the headspace of each aliquot with inert gas before sealing.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store immediately at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Monitoring Stability of this compound by HPLC-UV

This is a general reverse-phase HPLC method that can be adapted to monitor the integrity of your this compound solution over time.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (e.g., 90:10 v/v) is a good starting point for retinoid analysis.[4]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV detector set to the λmax of this compound (approximately 348 nm for the related 14-HRR).[6]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a fresh standard of this compound at a known concentration (e.g., 10 µg/mL) in the mobile phase. This will serve as your t=0 reference.

    • Dilute an aliquot of your stock solution to the same concentration in the mobile phase.

  • Analysis:

    • Inject the fresh standard to determine the retention time and peak area of the intact this compound.

    • Inject your diluted stock solution.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

    • For a stability study, analyze samples at regular intervals (e.g., day 0, 7, 14, 30) under your chosen storage conditions.

Data Presentation

Table 1: Solvent Selection for this compound

SolventSuitabilityNotes
DMSO High Excellent solubilizing power. Ensure it is anhydrous. Can be toxic to some cells at >0.5%.[2]
Ethanol High Use absolute (≥99.5%), peroxide-free ethanol. Good for many applications.
Methanol Moderate Good solubilizing power. Can be used for analytical purposes.
Aqueous Buffers Very Low This compound is practically insoluble. Avoid direct dissolution.

Table 2: Recommended Storage Conditions for this compound Solutions

ConditionSolid CompoundStock Solution (in DMSO/Ethanol)
Temperature -20°C or below-80°C (Long-term) , -20°C (Short-term, < 2 weeks)
Atmosphere Inert gas (Argon/Nitrogen)Inert gas in headspace of vial
Light Protect from all lightStore in amber vials or wrap in foil
Container Tightly sealed glass vialGlass vials with PTFE-lined caps
Freeze-Thaw N/AAvoid; store in single-use aliquots

Visualizations

Diagram 1: Key Factors in the Degradation of this compound

cluster_main This compound (in solution) cluster_factors Degradation Factors cluster_products Degradation Products This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Isomers Isomers This compound->Isomers Isomerization Oxygen Oxygen Oxygen->Oxidized Products Light Light Light->Isomers Heat Heat Heat->Oxidized Products Heat->Isomers

Caption: Factors contributing to the degradation of this compound.

Diagram 2: Workflow for Preparing Stable this compound Solutions

start Start: Solid this compound subdued_light Work under Subdued Light start->subdued_light equilibrate Equilibrate to Room Temp subdued_light->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous Solvent weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve inert_gas Purge with Inert Gas dissolve->inert_gas Flush Headspace aliquot Aliquot into Amber Vials store Store at -80°C aliquot->store inert_gas->aliquot end_node Stable Stock Solution store->end_node

Caption: Recommended workflow for preparing this compound solutions.

References

  • Temova Rakuša, Ž. et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. Available at: [Link]

  • Derguini, F. et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry. Available at: [Link]

  • Gazzi, E. et al. (1999). [The stability of all-trans retinoic acid in "retinoid solutions" of "Di Bella's Cure"]. Bollettino chimico farmaceutico. Available at: [Link]

  • Fiorini, D. et al. (2000). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Derguini, F. et al. (1994). (14RS)-14-Hydroxy-4,14-retro-retinol. Columbia University Academic Commons. Available at: [Link]

  • ResearchGate (n.d.). The structures of (14R)-14-hydroxy-4,14-retro-retinol. Available at: [Link]

  • Maggadani, B. P. et al. (2024). RETINOL STABILITY IN ANTI-AGING FACE SERUM POST-OPENING PERIOD. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Kedishvili, N. Y. (2013). RETINOIC ACID SYNTHESIS AND DEGRADATION. Sub-cellular biochemistry. Available at: [Link]

  • Buck, J. et al. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Science. Available at: [Link]

  • Duell, E. A. et al. (1996). Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol. Skin pharmacology. Available at: [Link]

  • Temova Rakuša, Ž. et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of cosmetic dermatology. Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (n.d.). Structure Elucidation of Retinoids in Biological Samples. Available at: [Link]

  • Svanström, S. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. KTH DIVA. Available at: [Link]

  • Zhang, L. et al. (2018). Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences. Available at: [Link]

Sources

Light sensitivity and degradation of 4,14-Retro-retinol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-414RR-V1.0

Last Updated: January 14, 2026

Introduction

Welcome to the technical support center for 4,14-Retro-retinol (14-HRR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical information for the successful handling and application of this unique retinoid. As a bioactive metabolite of retinol, 14-HRR presents a distinct signaling pathway, making it a compound of significant interest.[1][2] However, like other retinoids, its polyene structure renders it susceptible to degradation, particularly from light exposure. This document provides troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the experimental use of this compound, focusing on unexpected results that may arise from compound degradation.

Issue 1: Inconsistent or Lower-than-Expected Bioactivity

Symptoms:

  • Reduced cellular response (e.g., decreased B-lymphocyte proliferation) compared to literature values.[1]

  • High variability between experimental replicates.

  • Complete loss of biological effect.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Solution
Photodegradation This compound, like other retinoids, possesses a conjugated double bond system that is highly susceptible to photo-induced isomerization and oxidation when exposed to UV and visible light.[3] This can lead to the formation of less active or inactive isomers and degradation products.Work in subdued light: Conduct all manipulations of this compound, both in its solid form and in solution, under amber or red light. Avoid direct exposure to fluorescent lab lighting and sunlight. Use amber-colored labware: All vials, tubes, and pipette tip boxes should be made of amber or opaque materials to minimize light exposure.
Oxidative Degradation The polyunsaturated structure is prone to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by heat and light.Use degassed solvents: Prepare all solutions with solvents that have been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Store under inert gas: After opening, flush the vial containing solid this compound with an inert gas before re-sealing. For solutions, overlay the liquid with inert gas.
Improper Storage Frequent freeze-thaw cycles or storage at inappropriate temperatures can accelerate degradation. Even at low temperatures, degradation can occur over extended periods if not properly protected.[4][5]Aliquot stock solutions: Upon reconstitution, divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store at -70°C or lower: For long-term storage, -70°C or -80°C is recommended.[4][5] For short-term storage (a few days), -20°C in the dark is acceptable.
Solvent Instability Retinoids can be unstable in certain solvents, particularly aqueous solutions without stabilizing agents.[6]Use appropriate solvents: For stock solutions, use peroxide-free ethers or HPLC-grade ethanol or methanol. Prepare aqueous working solutions fresh for each experiment and use immediately.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

Symptoms:

  • Multiple peaks are observed in the chromatogram when a pure sample was expected.

  • The main peak for this compound is diminished, and new peaks appear over time.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Solution
Isomerization Exposure to light can cause isomerization of the double bonds in the polyene chain, leading to the formation of various cis/trans isomers.[3] These isomers will have different retention times in reverse-phase HPLC.Minimize light exposure during sample preparation: Prepare samples for analysis under subdued light. Use amber autosampler vials. Analyze samples immediately: Do not let samples sit on the autosampler for extended periods before injection.
Formation of Oxidation Products Oxidation can lead to the formation of more polar metabolites, such as hydroxylated or epoxidized forms of the retinoid.[1] In some biological systems, 13,14-dihydroxyretinol has been identified as a metabolite.[7]Add antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or α-tocopherol. Note that these will add extra peaks to your chromatogram. Ensure proper storage: Store samples under an inert atmosphere at low temperatures.
Interaction with Antagonist In biological systems, this compound's activity is antagonized by anhydroretinol.[1] While not a degradation product, its presence or formation could be a confounding factor in your analysis.Use a validated analytical method: Develop an HPLC or LC-MS method that can resolve this compound from its potential isomers and related metabolites like anhydroretinol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C or colder, protected from light in a tightly sealed container.[8] For long-term stability, storage at -70°C or -80°C is recommended.[4][5] It is also advisable to store it under an inert atmosphere (argon or nitrogen) to minimize oxidation.

Q2: What is the best way to prepare a stock solution of this compound?

A2: It is recommended to use HPLC-grade ethanol or methanol to prepare stock solutions. All manipulations should be performed under subdued lighting. To prepare the solution, bring the vial of solid this compound to room temperature before opening to prevent condensation. Add the solvent, cap the vial tightly, and vortex to dissolve. For cellular experiments, ensure the final concentration of the organic solvent in your culture medium is non-toxic to the cells.

Q3: How stable is this compound in aqueous media for cell culture experiments?

A3: Retinoids are generally not stable in aqueous media for extended periods.[6] It is crucial to prepare fresh dilutions in your cell culture medium for each experiment from a concentrated stock solution. Do not store this compound in aqueous solutions.

Q4: My this compound solution has turned slightly yellow. Is it still usable?

A4: A color change can be an indication of degradation.[8] It is recommended to check the purity of the solution using an analytical technique like HPLC with UV-Vis detection. Compare the chromatogram to that of a freshly prepared solution. If significant degradation or isomerization is observed, it is best to discard the solution and prepare a new one.

Q5: What are the expected UV-Vis absorbance maxima for this compound?

A5: this compound in methanol exhibits a characteristic absorption spectrum with a strong peak (λmax) at approximately 348 nm, which is indicative of its retro-polyene structure.[3]

Experimental Protocols

Protocol 1: Handling and Preparation of this compound Stock Solution
  • Preparation: Work in a dimly lit room or use a fume hood with the light turned off and use a red or amber safelight.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Solvent Preparation: Use HPLC-grade ethanol or methanol that has been purged with argon or nitrogen for at least 15 minutes.

  • Dissolution: Under subdued light, add the desired volume of the degassed solvent to the vial to achieve the target concentration (e.g., 1 mM).

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use amber glass vials.

  • Inert Gas Purge: Flush the headspace of each aliquot with argon or nitrogen before sealing.

  • Storage: Store the aliquots at -70°C or colder for long-term storage.

Protocol 2: Basic Photostability Assessment
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration in an amber vial.

  • Control Sample: Transfer a portion of this solution to a clear glass vial and immediately analyze by HPLC to establish the initial concentration and purity (t=0).

  • Light Exposure: Place the clear vial under a standard laboratory fluorescent light source at a fixed distance.

  • Time Points: At defined time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from the clear vial and analyze it by HPLC.

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

photodegradation_pathway This compound This compound Isomers (cis/trans) Isomers (cis/trans) This compound->Isomers (cis/trans) Light (UV/Visible) Oxidation_Products Oxidation Products (e.g., epoxides, hydroxylated forms) This compound->Oxidation_Products Light + O2 Isomers (cis/trans)->Oxidation_Products Light + O2 Inactive_Fragments Inactive Fragments Oxidation_Products->Inactive_Fragments Further Degradation

Caption: Hypothetical photodegradation pathway of this compound.

experimental_workflow cluster_storage Storage cluster_preparation Solution Preparation (Subdued Light) cluster_experiment Experiment Solid Solid this compound (-70°C, Dark, Inert Gas) Dissolve Dissolve in Degassed Solvent Solid->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store_Stock Store Stock Solution (-70°C, Dark, Inert Gas) Aliquot->Store_Stock Prepare_Working Prepare Fresh Working Dilution Store_Stock->Prepare_Working Perform_Assay Perform Assay Immediately Prepare_Working->Perform_Assay

Caption: Recommended workflow for minimizing degradation of this compound.

References

  • Saurat, J. H., Didierjean, L., Masgrau, E., Piletta, P. A., Jaconi, S., Chatellard-Gruaz, D., ... & Siegenthaler, G. (1996). Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol.
  • Chen, H., Jette, C., & Kedishvili, N. Y. (1998). Teratogenicity, tissue distribution, and metabolism of the retro-retinoids, 14-hydroxy-4,14-retro-retinol and anhydroretinol, in the C57BL/6J mouse. Toxicology and applied pharmacology, 153(1), 110–119.
  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628.
  • ResearchGate. (n.d.). The structures of (14R)-14-hydroxy-4,14-retro-retinol 4, (13R,14R). Retrieved from [Link]

  • Journal of Phytonanotechnology and Pharmaceutical Sciences. (2025). Analytical methods for determining retinol in skincare formulations. Retrieved from [Link]

  • Peng, Y. M., Xu, M. J., & Alberts, D. S. (1987). Analysis and stability of retinol in plasma.
  • Columbia University. (1994). (14RS)- 14-Hydroxy-4,14-retro-retinol+. Retrieved from [Link]

  • Maggadani, B. P., et al. (2024). RETINOL STABILITY IN ANTI-AGING FACE SERUM POST-OPENING PERIOD. International Journal of Applied Pharmaceutics, 16(4), 108-113.
  • Craft, N. E., Brown, E. D., & Smith, J. C. (1988). Effects of storage and handling conditions on concentrations of individual carotenoids, retinol, and tocopherol in plasma. Clinical chemistry, 34(1), 44–48.
  • Scirp.org. (n.d.). Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver. Retrieved from [Link]

  • ResearchGate. (2024). retinol stability in anti-aging face serum post-opening period. Retrieved from [Link]

  • BuyCosmetics.CY. (n.d.). Storing Retinol: Best Practices to Maintain Its Effectiveness. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effects of storage and handling conditions on concentrations of individual carotenoids, retinol, and tocopherol in plasma. Retrieved from [Link]

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Technical Support Center: Optimizing Extraction of 4,14-Retro-retinol from Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4,14-Retro-retinol. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique retinoid. Here, we will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the accuracy and reliability of your experimental results.

Introduction to this compound

This compound is an endogenous metabolite of retinol (Vitamin A) that, along with other retro-retinoids like anhydroretinol, plays a role in various biological processes.[1] Unlike retinoic acid, which acts through nuclear receptors, some retro-retinoids have been shown to promote the proliferation of certain cell types.[1] The accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological significance. However, like all retinoids, it is highly susceptible to degradation from light, heat, and oxygen, making its extraction a significant challenge.[2][3][4] This guide provides the necessary strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and other retinoids so difficult to extract and analyze?

A1: The primary challenge lies in the chemical instability of the retinoid structure. Retinoids possess a conjugated double bond system that is highly sensitive to:

  • Light: UV light can cause rapid isomerization (changing the 3D structure) and degradation.[5][6] All procedures should be performed under yellow or red light to prevent photodestruction.[5][7]

  • Oxygen: The conjugated system is prone to oxidation, leading to a loss of the compound.[5][6] The use of antioxidants and minimizing air exposure are critical.

  • Heat: Elevated temperatures can accelerate degradation and isomerization.[5] Saponification, a common step, must be carefully controlled to avoid significant sample loss.[5]

  • Acids: Strong acids can lead to the formation of degradation products like anhydroretinol.

Q2: What is the most critical first step in ensuring a successful extraction?

A2: Proper sample collection and storage. The susceptibility of retinoids to degradation begins the moment the sample is collected.[5] Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C, protected from light.[5][6] Plasma or serum should be separated from whole blood promptly (ideally within 30 minutes) on ice and stored under the same conditions.[6]

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?

A3: The choice depends on the sample matrix and the desired purity.

  • Liquid-Liquid Extraction (LLE) is a robust and widely used method for retinoids from most tissues and plasma.[6][8] It is effective at separating retinoids from the bulk of lipids and proteins.

  • Solid-Phase Extraction (SPE) can offer cleaner extracts, which is particularly beneficial for complex matrices or when ultra-high sensitivity is required for LC-MS/MS analysis.[9][10][11] C18 and C30 cartridges are commonly used for retaining nonpolar compounds like retinoids.[8][10][11]

Q4: Is saponification always necessary?

A4: Not always. Saponification is an alkaline hydrolysis step used to break down retinyl esters into free retinol, releasing it from the lipid matrix of tissues.[5][12]

  • For tissue samples (e.g., liver): Yes, saponification is generally required to measure total retinol and its metabolites, as a large portion is stored as esters.

  • For plasma/serum samples: It is often not necessary if you are interested in the circulating levels of free this compound. Direct extraction after protein precipitation is common.[6] However, be aware that saponification can cause 4-40% degradation and isomerization if not performed carefully.[5]

Core Principles and Workflow for Extraction

The successful extraction of this compound hinges on meticulous technique and an understanding of the molecule's vulnerabilities. The general workflow is designed to rapidly separate the analyte from a complex biological matrix while protecting it from degradation.

ExtractionWorkflow cluster_prep Sample Preparation cluster_hydrolysis Optional Hydrolysis cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Homogenize Homogenization (Tissues Only) + Antioxidant (BHT) Sample->Homogenize Spike Spike Internal Standard (e.g., Retinol-d8) Homogenize->Spike Saponify Saponification (KOH in Ethanol) To release esterified forms Spike->Saponify If tissue LLE Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) Spike->LLE If plasma/serum Saponify->LLE Evaporate Evaporation (Under Nitrogen Stream) LLE->Evaporate Reconstitute Reconstitution (Mobile Phase Compatible Solvent) Evaporate->Reconstitute Analysis HPLC or LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for this compound extraction.

Detailed Protocols

Important Precaution: All steps must be performed under yellow or red light to prevent photodegradation of retinoids.[5] Use glass tubes and pipettes, as retinoids can adhere to plastic.[5]

Protocol 1: Liquid-Liquid Extraction from Plasma/Serum

This protocol is adapted from established methods for plasma retinoid analysis.[6][13]

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., Retinol-d8 in ethanol)

  • Butylated hydroxytoluene (BHT)

  • Acetonitrile (ACN), ice-cold

  • Hexane (HPLC grade)

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Protein Precipitation & IS Spiking: To 500 µL of plasma in a glass tube, add 10 µL of IS solution. Add 1 mL of ice-cold ACN containing 0.1% BHT to precipitate proteins. The BHT acts as an antioxidant to prevent oxidative damage during the process.[14][15][16]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 30 seconds. Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • First Extraction: Transfer the supernatant to a new glass tube. Add 5 mL of hexane, vortex for 2 minutes, and centrifuge for 5 minutes to separate the phases.

  • Collect Organic Layer: Carefully collect the upper hexane layer using a glass Pasteur pipette and transfer it to a clean conical glass tube.

  • Second Extraction: Repeat the extraction (steps 4-5) on the remaining aqueous layer to maximize recovery. Combine the hexane layers.

  • Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas in a water bath set to no higher than 30°C.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a solvent compatible with your HPLC/LC-MS/MS mobile phase (e.g., methanol or acetonitrile). Vortex briefly to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an amber HPLC vial for analysis.

Protocol 2: Extraction from Tissue with Saponification

This protocol is essential for tissues like the liver where retinoids are largely stored as esters.[1]

Materials:

  • Tissue sample (10-100 mg)

  • Saline solution (0.9% NaCl), ice-cold

  • BHT

  • Ethanolic KOH solution: 5% (w/v) Potassium Hydroxide in 100% ethanol (prepare fresh)

  • Hexane/Ethyl Acetate mixture (e.g., 85:15 v/v)

  • Saturated NaCl solution

Procedure:

  • Homogenization: Weigh the frozen tissue and place it in a glass homogenizer. Add 1 mL of ice-cold saline containing 0.1% BHT. Homogenize on ice until no visible tissue fragments remain.

  • Internal Standard: Add your internal standard to the homogenate.

  • Saponification: Add 2 mL of freshly prepared ethanolic KOH solution. Cap the tube tightly (Teflon-lined cap is recommended) and vortex. Incubate in a 60°C water bath for 30-60 minutes in the dark. This step hydrolyzes the retinyl esters.[5]

  • Cooling: Immediately cool the sample on ice for 5 minutes.

  • Extraction: Add 5 mL of the hexane/ethyl acetate mixture and 2 mL of saturated NaCl solution (to aid phase separation). Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Collection & Re-extraction: Collect the upper organic layer. Perform a second extraction on the lower aqueous layer with another 5 mL of the hexane/ethyl acetate mixture to ensure complete recovery.

  • Evaporation & Reconstitution: Combine the organic extracts and proceed with the evaporation and reconstitution steps as described in Protocol 1 (steps 7-8).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No Recovery of this compound 1. Degradation: Exposure to UV light, oxygen, or excessive heat.[2][3][4] 2. Incomplete Extraction: Insufficient vortexing, incorrect solvent polarity, or incomplete phase separation. 3. Adsorption: Analyte sticking to plasticware.1. Work under yellow light, keep samples on ice, and add an antioxidant like BHT to all solvents.[5][17] Ensure evaporation temperature is low (<30°C). 2. Increase vortexing time to 2-3 minutes. For LLE, consider a more polar solvent mixture if your analyte is more polar than retinol (e.g., increase ethyl acetate proportion). Ensure clean separation of layers before collecting the organic phase. 3. Use only glass tubes, vials, and pipette tips.[5]
High Variability Between Replicates 1. Inconsistent Evaporation: Evaporating some samples for longer or at higher temperatures. 2. Precipitation during Reconstitution: The dried extract is not fully soluble in the reconstitution solvent. 3. Inaccurate Pipetting: Especially of the small volumes for internal standard or reconstitution solvent.1. Evaporate all samples simultaneously and remove them from the nitrogen stream as soon as they are dry. 2. The choice of reconstitution solvent is critical.[18] Try a stronger organic solvent or a mixture (e.g., Chloroform/Methanol), but ensure it's compatible with your HPLC system. You may need to evaporate this and switch back to the mobile phase. 3. Use calibrated pipettes and ensure they are functioning correctly. For reconstitution, use a volume that minimizes error (e.g., 100 µL instead of 20 µL).
Poor HPLC Peak Shape (Tailing or Fronting) 1. Reconstitution Solvent Mismatch: The solvent used to reconstitute the sample is much stronger than the HPLC mobile phase. 2. Column Overload: Injecting too much sample mass. 3. Contaminants from Sample: Co-eluting lipids or other matrix components.1. Reconstitute the sample in the initial mobile phase or a weaker solvent. If a strong solvent was needed for solubility, reduce the injection volume. 2. Dilute the sample or reduce the injection volume. 3. Improve sample cleanup. Consider using Solid-Phase Extraction (SPE) for a cleaner extract.[8][10]
Appearance of Extra Peaks in Chromatogram 1. Isomerization: Conversion of the all-trans form to cis isomers due to light or heat exposure.[5][19] 2. Oxidation Products: Degradation due to air exposure.[20] 3. Contamination: From solvents, glassware, or the sample matrix.1. Strictly adhere to working under yellow light and keeping samples cold. Analyze samples immediately after preparation.[5] 2. Purge tubes with nitrogen or argon before capping. Ensure BHT is present in extraction solvents.[16] 3. Run a solvent blank to check for system contamination. Ensure all glassware is meticulously cleaned.

Data for Method Validation

To ensure your extraction protocol is performing correctly, it is essential to determine the extraction efficiency. This is a self-validating step that builds confidence in your results.

Procedure for Determining Recovery:

  • Prepare two sets of blank matrix samples (e.g., plasma from a source known to be free of the analyte).

  • Set 1 (Pre-extraction Spike): Spike the blank matrix with a known amount of this compound standard before starting the extraction protocol.

  • Set 2 (Post-extraction Spike): Perform the entire extraction protocol on the blank matrix. Spike the dried extract with the same known amount of standard just before the reconstitution step.

  • Analyze both sets.

  • Calculate Recovery (%): (Peak Area of Set 1 / Peak Area of Set 2) * 100

Typical Performance Metrics for Retinoid Extraction Methods:

ParameterTypical ValueRationale
Extraction Recovery 75 - 95%A high recovery ensures that a majority of the analyte is being measured, improving sensitivity and accuracy.[21]
Intra-day Precision (%CV) < 10%Measures the reproducibility of the method within the same day and batch, indicating the consistency of the technique.[22]
Inter-day Precision (%CV) < 15%Measures reproducibility across different days, demonstrating the robustness of the method over time.[22]
Lower Limit of Quantification (LLOQ) Analyte & Instrument DependentThe lowest concentration that can be measured with acceptable precision and accuracy. Essential for analyzing low-abundance metabolites.

References

  • McCaffery, P., & Adams, J. (2003). HPLC/MS(N) analysis of retinoids. PubMed. [Link]

  • McCaffery, P., & Adams, J. (n.d.). HPLC / MS N Analysis of Retinoids. Springer Nature Experiments. [Link]

  • McCaffery, P., & Adams, J. (2003). HPLC/MS(N) analysis of retinoids. Semantic Scholar. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. PMC - PubMed Central - NIH. [Link]

  • Arnold, M., et al. (2012). Analysis of Vitamin A and Retinoids in Biological Matrices. PMC - NIH. [Link]

  • Bhardwaj, A. (2013). Separation and quantification of fourteen chemical forms of fat soluble vitamins in food matrices using solid phase extraction coupled with liquid chromatography – mass spectrometry. Repository@TWU. [Link]

  • Su, G., et al. (2022). Enhancement of retinol production through mining and evaluation of.... ResearchGate. [Link]

  • Kim, Y. K., & Quadro, L. (2013). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Research With Rutgers. [Link]

  • Kim, Y. K., & Quadro, L. (2013). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central. [Link]

  • Luan, S., et al. (2022). Efficient production of retinol in Yarrowia lipolytica by increasing stability using antioxidant and detergent extraction. PubMed. [Link]

  • Su, G., et al. (2022). Selective biosynthesis of retinol in S. cerevisiae. PMC - PubMed Central. [Link]

  • Kim, H., & Kim, Y. (1995). Improved method of determining retinol and retinyl palmitate in rat liver and serum by high-performance liquid chromatography. PubMed. [Link]

  • Shen, Y., et al. (2009). Solid-phase extraction of carotenoids. PubMed. [Link]

  • Ho, Y. S., et al. (2003). Solid-Phase Microextraction Coupled with Liquid Chromatography for Determination of β-Carotene in Food. Journal of Agricultural and Food Chemistry. [Link]

  • Shen, Y., et al. (2009). Solid-phase extraction of carotenoids | Request PDF. ResearchGate. [Link]

  • Tsen, H. Y., & Chiu, C. K. (1990). rapid method for vitamin A extraction for high performance liquid chromatography. CABI Digital Library. [Link]

  • Liberty Women Health. (2022). Why Your Retinoid Isn't Working. [Link]

  • Green, M. H., et al. (2016). Plasma Retinol Kinetics and β-Carotene Bioefficacy Are Quantified by Model-Based Compartmental Analysis in Healthy Young Adults with Low Vitamin A Stores. PMC - NIH. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Berg, H. van den, et al. (2000). Development of methods for the determination of vitamins A, E and beta-carotene in processed foods based on supercritical fluid extraction: a collaborative study. PubMed. [Link]

  • Sam, F. L., et al. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. PMC - NIH. [Link]

  • Ginner, S. B., et al. (2000). Teratogenicity, tissue distribution, and metabolism of the retro-retinoids, 14-hydroxy-4,14-retro-retinol and anhydroretinol, in the C57BL/6J mouse. PubMed. [Link]

  • Roberts, A. B., et al. (1978). Effect of solvent composition of the solution of retinol and retinyl esters for HPLC. ResearchGate. [Link]

  • Mata, N. L., et al. (2002). Isomerization and Oxidation of Vitamin A in Cone-Dominant Retinas: A Novel Pathway for Visual-Pigment Regeneration in Daylight. NIH. [Link]

  • Su, G., et al. (2022). (PDF) Selective biosynthesis of retinol in S. cerevisiae. ResearchGate. [Link]

  • Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC. [Link]

  • Ito, Y. L., et al. (1972). Liquid-gel partition chromatography of vitamin A compounds: Formation of retinoic acid from retinyl acetate in vivo. ResearchGate. [Link]

  • Bunting, S. (2021). How to cope with the Retinoid Uglies. Dr Sam's. [Link]

  • Duell, E. A., et al. (1996). Extraction of human epidermis treated with retinol yields retro-retinoids in addition to free retinol and retinyl esters. PubMed. [Link]

  • Nagarajan, J., et al. (2019). A Modified Extraction and Saponification Method for the Determination of Carotenoids in the Fruit of Capsicum annuum. MDPI. [Link]

  • Furr, H. C., et al. (1992). Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. Semantic Scholar. [Link]

  • Golczak, M., et al. (2005). Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina. PMC - NIH. [Link]

  • Ross, M. (2023). How to Deal with Retinol Purging and the Retinoid Uglies. HUM Nutrition Blog. [Link]

  • Aman, R., et al. (2008). Simple Saponification Method for the Quantitative Determination of Carotenoids in Green Vegetables | Request PDF. ResearchGate. [Link]

  • Golczak, M., et al. (2005). Positively charged retinoids are potent and selective inhibitors of the trans-cis isomerization in the retinoid (visual) cycle. PNAS. [Link]

  • Bunting, S. (2021, June 3). My Top 5 Tips To Fix Retinoid Uglies. YouTube. [Link]

  • Quora. (2023). Why isn't my tretinoin working anymore?. [Link]

  • Scilit. (2006). Method to determine 4‐oxo‐retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode‐array detection atmospheric pressure chemical ionisation tandem mass spectrometry. [Link]

  • D'Ambrosio, S. M., et al. (2011). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. MDPI. [Link]

  • Kim, J. H., et al. (2008). A Triply Stabilized System to Improve Retinol Stability. Cosmetics & Toiletries. [Link]

  • Yuliani, S. H., et al. (2023). retinol stability in anti-aging face serum post-opening period. ResearchGate. [Link]

  • Cajan, F., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. PubMed. [Link]

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Technical Support Center: Enhancing Detection Sensitivity for Low-Levels of 4,14-Retro-retinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of detecting low concentrations of 4,14-Retro-retinol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this unique retinoid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflow effectively.

Understanding the Challenge: The Subtleties of this compound Detection

This compound, a fascinating metabolite of Vitamin A, presents a significant analytical challenge due to several intrinsic factors. Its retro-polyene structure, while conferring unique biological activities, also makes it susceptible to isomerization and degradation, particularly when exposed to light and acidic conditions.[1][2] Furthermore, in biological matrices, it is often present at pico- to nanomolar concentrations, demanding highly sensitive and specific analytical methods for accurate quantification.[3][4] The primary hurdles in achieving low-level detection include:

  • Low Endogenous Concentrations: Requiring analytical techniques with exceptional sensitivity.[3][5]

  • Structural Instability: Susceptibility to light, heat, and oxidation necessitates meticulous sample handling and preparation.[1]

  • Matrix Interference: Complex biological samples can introduce interfering compounds that suppress the analyte signal in mass spectrometry or co-elute in chromatography.

  • Isomeric Complexity: The potential for multiple isomers requires high-resolution chromatographic separation to ensure accurate quantification.[5]

This guide will provide a structured approach to overcoming these challenges, focusing on practical, field-proven strategies to enhance your detection sensitivity.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the analysis of this compound in a direct question-and-answer format.

Question 1: I am experiencing a very low signal-to-noise ratio (S/N) for my this compound peak. What are the likely causes and how can I improve it?

A low S/N ratio is a frequent challenge in trace analysis. The root cause can stem from the sample preparation, the chromatographic separation, or the detector settings.

Underlying Causes & Solutions:

  • Suboptimal Sample Extraction and Concentration:

    • Explanation: Inefficient extraction leads to low recovery of this compound from the sample matrix. Simple protein precipitation may not be sufficient for complex matrices like plasma or tissue homogenates.

    • Solution: Implement a robust sample preparation protocol. Solid-Phase Extraction (SPE) is highly recommended for cleaning up and concentrating retinoids from biological fluids. C18 cartridges are a good starting point for reversed-phase SPE. A two-step extraction using a nonpolar solvent like hexane after protein precipitation with acetonitrile can also yield cleaner extracts.

  • Matrix Effects in LC-MS/MS:

    • Explanation: Co-eluting compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.

    • Solution:

      • Improve Chromatographic Separation: Optimize your HPLC gradient to better separate this compound from interfering matrix components.

      • Use a Stable Isotope-Labeled Internal Standard: A deuterated analog of this compound, if available, will co-elute and experience similar matrix effects, allowing for more accurate quantification.

      • Optimize MS Source Parameters: Adjust the nebulizer gas flow, auxiliary gas flow, and source temperature to minimize ion suppression.

  • Insufficient Detector Sensitivity:

    • Explanation: The chosen detection method may not be sensitive enough for the low concentrations of your analyte.

    • Solution:

      • For HPLC-UV: Ensure you are monitoring at the λmax of this compound. However, for very low levels, UV detection may be inadequate.

      • Transition to Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers significantly higher sensitivity and selectivity.

      • Consider Derivatization: Chemically modifying the hydroxyl group of this compound can enhance its ionization efficiency in mass spectrometry or introduce a fluorescent tag for highly sensitive fluorescence detection.

Question 2: My chromatographic peaks for this compound are broad and tailing. What steps can I take to improve peak shape?

Poor peak shape can compromise both resolution and sensitivity. The primary causes are often related to the HPLC column and mobile phase.

Underlying Causes & Solutions:

  • Secondary Interactions with the Stationary Phase:

    • Explanation: The hydroxyl group of this compound can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution:

      • Use an End-capped Column: Employ a high-quality, end-capped C18 or C30 column to minimize silanol interactions.

      • Adjust Mobile Phase pH: Adding a small amount of a weak acid, like 0.1% formic acid, to the mobile phase can suppress the ionization of silanol groups and improve peak shape for many compounds.

      • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) columns can offer alternative selectivity and improved peak shape for certain analytes.

  • Column Overload:

    • Explanation: Injecting too much sample, especially a "dirty" or highly concentrated one, can lead to broad, fronting, or tailing peaks.

    • Solution: Dilute your sample or inject a smaller volume. Ensure your sample preparation method effectively removes interfering substances.

  • Extra-column Volume:

    • Explanation: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the connections as short as possible.

Question 3: I am concerned about the stability of this compound during my sample preparation and analysis. What are the best practices to prevent degradation?

Retinoids are notoriously labile, and maintaining their integrity is crucial for accurate quantification.

Best Practices for Stability:

  • Protection from Light:

    • Explanation: The conjugated double bond system in this compound is highly susceptible to photo-isomerization and degradation.

    • Solution: Work under yellow or red light. Use amber vials for sample collection, storage, and in the autosampler. Wrap glassware and sample tubes in aluminum foil.

  • Temperature Control:

    • Explanation: Heat can accelerate the degradation of retinoids.

    • Solution: Keep samples on ice or at 4°C during processing. Store extracts at -80°C for long-term stability. Use a cooled autosampler set to 4°C.

  • Prevention of Oxidation:

    • Explanation: The polyunsaturated structure is prone to oxidation.

    • Solution: Add an antioxidant like butylated hydroxytoluene (BHT) or tocopherol to your extraction solvent. After evaporating the solvent, reconstitute the sample immediately or store the dried extract under an inert gas like nitrogen or argon at -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for detecting low levels of this compound?

For the highest sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for the selective detection of the analyte even in complex biological matrices, achieving limits of quantification in the low ng/mL or even pg/mL range.[7]

Q2: Can I use HPLC with UV detection?

HPLC-UV can be used, but its sensitivity may be insufficient for endogenous levels of this compound in many biological samples. It is more suitable for analyzing formulations or in vitro samples where the concentration is higher. If using UV detection, a diode array detector (DAD) is recommended to confirm the spectral purity of the peak.

Q3: What type of HPLC column is recommended?

A reversed-phase C18 column is the most common starting point for retinoid analysis. For improved separation of isomers and closely related metabolites, a C30 column can provide enhanced shape selectivity. Ensure the column has high-quality end-capping to minimize peak tailing.

Q4: How can I improve the ionization of this compound in my mass spectrometer?

Atmospheric Pressure Chemical Ionization (APCI) is often preferred for retinoids as it can provide better ionization efficiency and reduced matrix effects compared to Electrospray Ionization (ESI).[8] Optimizing the source temperature and gas flows is critical. Additionally, chemical derivatization to introduce a permanently charged group can significantly enhance the signal.

Q5: Is derivatization necessary, and what are my options for this compound?

While not always necessary with modern sensitive mass spectrometers, derivatization can be a powerful tool to push detection limits lower. For the hydroxyl group in this compound, two main strategies can be considered:

  • For Enhanced MS Detection: Reagents that introduce a readily ionizable moiety, such as a quaternary amine, can dramatically improve ESI efficiency.

  • For Fluorescence Detection: Derivatization with a fluorescent tag, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), can enable highly sensitive detection with a fluorescence detector.[9]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

Objective: To extract and concentrate this compound from a plasma matrix while minimizing interferences.

Materials:

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Plasma sample

  • Methanol

  • Water

  • Hexane

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Condition the SPE Cartridge: Sequentially wash the C18 cartridge with 2 mL of methanol followed by 2 mL of water. Do not let the cartridge run dry.

  • Load the Sample: Dilute 500 µL of plasma with 500 µL of water. Load the diluted plasma onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 2 mL of 40% methanol in water to remove polar interferences.

  • Elute: Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Dry Down: Evaporate the methanol to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Comparison of Analytical Methods for Retinoid Analysis
MethodAnalyte(s)MatrixLLOQRecovery (%)Reference
UHPLC-MS/MSRetinoic acid isomersHuman Serum0.05 nMNot Reported[3]
LC-MS/MS12 RetinoidsSerumSub ng/mLNot Reported[7]
HPLC-APCI-MSRetinol, Retinyl PalmitateHuman Serum250-500 fmol/µLNot Reported[10]
HPLC-UVRetinol, Retinyl PalmitateMouse Liver, Brain, Serum0.27 pmol (retinol)95-105%[4]

Visualizations

Experimental Workflow for this compound Analysis

workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extraction drydown Evaporation (Nitrogen Stream) extraction->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute hplc HPLC Separation (C18 or C30 Column) reconstitute->hplc ms Tandem Mass Spectrometry (MS/MS Detection) hplc->ms quant Quantification (Internal Standard Method) ms->quant

Caption: A generalized workflow for the sensitive detection of this compound.

Troubleshooting Logic for Low Signal Intensity

troubleshooting cluster_sample_prep Sample Preparation Issues cluster_lc LC-MS Issues start Low Signal Intensity sp1 Inefficient Extraction? start->sp1 sp2 Analyte Degradation? start->sp2 lc1 Matrix Effects? start->lc1 lc2 Poor Ionization? start->lc2 sp_sol1 Optimize SPE/LLE Protocol sp1->sp_sol1 sp_sol2 Use Antioxidants, Protect from Light/Heat sp2->sp_sol2 lc_sol1 Improve Chromatography, Use Isotope-Labeled IS lc1->lc_sol1 lc_sol2 Optimize MS Source, Consider Derivatization lc2->lc_sol2

Caption: Decision tree for troubleshooting low signal intensity in this compound analysis.

References

  • Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis: Application to the Detection of Dihydroqinghaosu (DQHS) and its Metabolites in Biological Samples. Taylor & Francis Online. [Link]

  • s Alcohol Determination by HPLC with Postcolumn Derivatization Based on the Thiosulfate-catalyzed Reaction of Alcohols and Cerium(IV) and Fluorescence Detection of Cerium(III). Bentham Science Publishers. [Link]

  • Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. PubMed. [Link]

  • Quantification of Endogenous Retinoids. PubMed Central. [Link]

  • Identifying vitamin A signaling by visualizing gene and protein activity, and by quantification of vitamin A metabolites. National Institutes of Health. [Link]

  • Triple chemical derivatization strategy assisted liquid chromatography-mass spectrometry for determination of retinoic acids in human serum. ResearchGate. [Link]

  • Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. National Institutes of Health. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]

  • Insights into Analytical Precision: Understanding the Factors Influencing Accurate Vitamin A Determination in Various Samples. MDPI. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. [No Source Provided]. [Link]

  • A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. PubMed Central. [Link]

  • MASS SPECTROMETRIC DETERMINATION OF RETINOL IN EMIRATI POPULATION. Scholarworks@UAEU. [Link]

  • HPLC/MS(N) analysis of retinoids. PubMed. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Improvements for High Resolution Analysis on a Modified Tribrid Mass Spectrometer. LabRulez LCMS. [Link]

  • A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. National Institutes of Health. [Link]

  • Quantification of physiological levels of retinoic acid. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Retinoid Interference in HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the complex challenges of retinoid analysis by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter interference from other retinoids during their analytical experiments. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why specific experimental choices are made, ensuring the integrity and reliability of your results.

Retinoids, a class of compounds derived from vitamin A, are notoriously challenging to analyze due to their structural similarity, light sensitivity, and the presence of numerous isomers.[1][2] Co-elution of these closely related compounds is a frequent and significant hurdle in achieving accurate quantification.[3] This guide offers a structured approach to troubleshoot and overcome these interferences, empowering you to develop robust and validated HPLC methods.

Troubleshooting Guide: Resolving Specific Retinoid Interferences

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Q1: My all-trans-retinoic acid (atRA) peak is co-eluting with its 13-cis-retinoic acid (13cRA) isomer. How can I resolve them?

A1: This is a classic separation challenge in retinoid analysis. The key is to enhance the selectivity of your chromatographic system for these geometric isomers. Here’s a systematic approach:

Underlying Principle: The subtle differences in the three-dimensional structures of all-trans and cis isomers require a chromatographic system that can exploit these minor steric and polarity variations.

Step-by-Step Protocol:

  • Column Chemistry Selection:

    • Normal-Phase (NP) HPLC: NP-HPLC often provides superior resolution for retinoid isomers compared to reversed-phase methods.[1][4] A silica-based column is the standard choice. The polar stationary phase interacts differently with the isomers based on the accessibility of the polar functional groups.

    • Reversed-Phase (RP) HPLC: If you must use an RP system, consider a C18 column with a high carbon load or a phenyl-hexyl phase for alternative selectivity.

  • Mobile Phase Optimization (The Critical Step):

    • For NP-HPLC: The mobile phase is typically a non-polar solvent like n-hexane modified with a small percentage of a more polar solvent such as 2-propanol or dioxane.[5] Fine-tuning the modifier concentration is crucial; even a 0.1% change can significantly impact resolution.[5] An isocratic mobile phase of n-hexane with a low percentage of 2-propanol and glacial acetic acid can be effective.[6][7]

    • For RP-HPLC: Start with a mobile phase of methanol and water with a formic acid modifier.[2] A shallow gradient, where the organic solvent concentration is increased very slowly, can often resolve closely eluting isomers. Experiment with different organic modifiers like acetonitrile, as it can offer different selectivity compared to methanol.[8]

  • Flow Rate and Temperature Adjustment:

    • Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving resolution.[5]

    • Sub-ambient column temperatures (e.g., 0°C) have been shown to enhance the separation of some retinoid isomers.[9]

  • Consider a Different Detection Method:

    • If chromatographic resolution is still challenging, a mass spectrometer (LC-MS) can often distinguish between isomers based on their fragmentation patterns, even if they are not fully separated chromatographically.[10][11][12]

Q2: I'm trying to quantify retinol, but I'm seeing significant interference from retinyl esters. What's the best way to handle this?

A2: Retinyl esters are significantly less polar than retinol and will typically elute much earlier in a reversed-phase system or be strongly retained in a normal-phase system. The strategy here is to either separate them chromatographically or remove them during sample preparation.

Underlying Principle: The large, non-polar fatty acid chain on retinyl esters drastically changes their chromatographic behavior compared to the more polar retinol.

Workflow for Resolving Retinol and Retinyl Ester Interference

cluster_prep Sample Preparation cluster_hplc HPLC Method Development Sample Sample Saponification Saponification Sample->Saponification Hydrolyzes esters to retinol LLE Liquid-Liquid Extraction Sample->LLE Separates based on polarity SPE Solid-Phase Extraction Sample->SPE Fractionates based on polarity Analysis Analysis Saponification->Analysis Total Retinol Quantification LLE->Analysis SPE->Analysis Gradient Gradient Elution (RP-HPLC) Resolved_Peaks Resolved_Peaks Gradient->Resolved_Peaks Separates retinol from esters NP_HPLC Normal-Phase Chromatography NP_HPLC->Resolved_Peaks Retinyl esters strongly retained, retinol elutes Analysis->Gradient Analysis->NP_HPLC

Caption: Workflow for separating retinol and retinyl esters.

Recommended Approaches:

  • Saponification during Sample Preparation:

    • This is a chemical approach to eliminate retinyl ester interference by converting them to retinol.[4]

    • Protocol: Treat your sample with an alcoholic potassium hydroxide (KOH) solution. This hydrolyzes the ester bond, yielding free retinol.

    • Caution: Saponification can lead to retinoid degradation and isomerization if not performed carefully (e.g., at elevated temperatures).[4] It also prevents the individual quantification of different retinyl esters.

  • Chromatographic Separation (Reversed-Phase):

    • A gradient elution on a C18 column is highly effective. Start with a high percentage of aqueous mobile phase (e.g., water/acetonitrile) to retain and elute the more polar retinol, then ramp up the organic content to elute the non-polar retinyl esters.[4][13]

    • This approach allows for the simultaneous quantification of both retinol and total retinyl esters.[4]

  • Solid-Phase Extraction (SPE) during Sample Preparation:

    • Use a silica-based SPE cartridge. Retinol will be retained more strongly than the less polar retinyl esters. You can elute the esters with a non-polar solvent (e.g., hexane) and then elute the retinol with a more polar solvent mixture.

Q3: My chromatogram from a biological matrix is very noisy, and I suspect matrix effects are interfering with my retinoid quantification. How can I clean up my sample?

A3: Matrix effects, where co-extracted endogenous compounds interfere with the ionization or detection of your analyte, are a common problem in bioanalysis.[14] A robust sample preparation protocol is your first line of defense.

Underlying Principle: The goal is to selectively isolate the retinoids from the complex biological matrix (e.g., lipids, proteins) before HPLC analysis.

Sample Preparation Techniques to Mitigate Matrix Effects:

Technique Principle Best For Considerations
Protein Precipitation Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile) or acid.Serum, plasmaMay not remove all interfering lipids.
Liquid-Liquid Extraction (LLE) Retinoids are extracted into an immiscible organic solvent (e.g., hexane) based on their lipophilicity.[13][14]Tissues, serum, plasmaMultiple extractions may be needed for complete recovery.[15]
Solid-Phase Extraction (SPE) Retinoids are retained on a solid sorbent while interferences are washed away.All sample typesRequires method development to optimize loading, washing, and elution steps.

Experimental Protocol for Liquid-Liquid Extraction of Retinoids from Serum:

  • To 200 µL of serum in a glass tube, add an internal standard.

  • Add 1 mL of 0.025 M KOH in ethanol to precipitate proteins and begin saponification if desired.[12]

  • Add 5 mL of hexane and vortex vigorously for 2 minutes.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction on the aqueous layer.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in your mobile phase for injection.

Important Note: Always perform all sample preparation steps under yellow or dim light to prevent photo-isomerization and degradation of retinoids.[1][14]

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose column for retinoid analysis? A: For reversed-phase HPLC, a C18 column is the most common and versatile choice.[15] For separating geometric isomers, a normal-phase silica column is often superior.[1][4]

Q: How can I confirm the identity of my retinoid peaks if I suspect co-elution? A: A Photodiode Array (PDA) detector is invaluable. It can assess peak purity by comparing the UV-Vis spectra across a single peak.[3] If the spectra are not identical, it indicates co-elution. For definitive identification and to resolve co-eluting compounds, coupling your HPLC to a mass spectrometer (LC-MS) is the gold standard.[11][16][17]

Q: What are the optimal detection wavelengths for different retinoids? A: Retinoids have characteristic UV absorbance maxima. Here are some common wavelengths:

  • Retinol and Retinyl Esters: ~325 nm[4][13][18]

  • Retinoic Acid: ~340-350 nm[4][19]

  • Retinal: ~368-383 nm (depending on the form)[4][14]

Q: Should I use an isocratic or gradient elution? A:

  • Isocratic elution (constant mobile phase composition) is simpler and can be more reproducible for separating a few retinoids with similar polarities.[5][13]

  • Gradient elution (mobile phase composition changes over time) is generally necessary for complex samples containing retinoids with a wide range of polarities, such as separating retinol from retinyl esters.[4][5][20]

Method Development Logic for Retinoid Separation

Start Start Define_Analytes Define Target Retinoids (e.g., Isomers, Esters) Start->Define_Analytes Choose_Mode Select HPLC Mode (NP or RP) Define_Analytes->Choose_Mode Select_Column Select Column (e.g., Silica, C18) Choose_Mode->Select_Column Initial_Mobile_Phase Develop Initial Mobile Phase Select_Column->Initial_Mobile_Phase Optimize Optimize Separation? Initial_Mobile_Phase->Optimize Fine_Tune Fine-Tune Mobile Phase, Flow Rate, Temperature Optimize->Fine_Tune Yes Validate Method Validation Optimize->Validate No Fine_Tune->Optimize

Caption: A logical workflow for HPLC method development.

References
  • Application Note: Separation of Retinoid Isomers by Normal-Phase High-Performance Liquid Chromatography (NP-HPLC). Benchchem.
  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC.
  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central.
  • Sensitive and accurate quantitation of retinoic acid isomers in biological samples. SCIEX.
  • Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. PubMed. Available at: [Link]

  • Selected retinoids: Determination by isocratic normal-phase HPLC. ResearchGate. Available at: [Link]

  • Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Technical Support Center: Optimizing HPLC for Retinyl Palmitate Isomer Separation. Benchchem.
  • Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Publisher. Available at: [Link]

  • Analysis of Vitamin A and Retinoids in Biological Matrices. PMC - NIH. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR TRETINOIN ESTIMATION. Rasayan Journal of Chemistry. Available at: [Link]

  • Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. PMC. Available at: [Link]

  • Concurrent liquid chromatographic separation and photodiode array detection of retinol, tocopherols, all-trans-alpha-carotene, all-trans-beta-carotene and the mono-cis isomers of beta-carotene in extracts of human plasma. PubMed. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF RETINYL ESTERS IN HUMAN SERUM USING MONOLITHIC COLUMN Absorption. Semantic Scholar. Available at: [Link]

  • HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. SIELC Technologies. Available at: [Link]

  • Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS). Available at: [Link]

  • Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle. Springer Link. Available at: [Link]

  • HPLC/MS(N) analysis of retinoids. PubMed. Available at: [Link]

  • Determination of retinyl palmitate in ointment by HPLC with diode array detection. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Retinyl Ester Analysis by Orbitrap Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Improved High‐Performance Liquid Chromatography Method with Diode Array Detection for Simultaneous Analysis of Retinoic Acid Isomers, Retinol, Retinyl esters, Vitamin E, and Selected Carotenoids in Guinea Pig Tissues. DTIC. Available at: [Link]

  • Application of Liquid Chromatography-Photodiode Array Detector for Analysis of Whitening Agents in Cream Cosmetics. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Simultaneous HPLC Analysis of Retinyl Glucoside and Retinol. Benchchem.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Forum. Available at: [Link]

  • Using a Solvent Triangle to Optimize an HPLC Separation. Chemistry LibreTexts. Available at: [Link]

  • HPLC/MS(N) analysis of retinoids. Semantic Scholar. Available at: [Link]

  • Retinoid quantification by HPLC/MSn. ResearchGate. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC. NIH. Available at: [Link]

  • Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved. ResearchGate. Available at: [Link]

  • HPLC / MS N Analysis of Retinoids. Springer Nature Experiments. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

Sources

Technical Support Center: Synthesis of 14R- and 14S-4,14-Retro-retinol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stereoselective synthesis of 14R- and 14S- enantiomers of 4,14-Retro-retinol (14-HRR). This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these potent, biologically active retinoids. 14-HRR is a critical intracellular messenger derived from retinol, known to mediate the growth of B lymphocytes and the activation of T cells.[1][2] Accessing enantiomerically pure forms is paramount for elucidating its precise mechanism of action and for developing targeted therapeutics.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, purification, and analysis of 14-HRR enantiomers in a direct question-and-answer format.

Question 1: My final product has low enantiomeric excess (e.e.) or is completely racemic. What are the most likely causes and how can I resolve this?

Answer: Achieving high enantioselectivity is the central challenge in this synthesis. Poor results typically stem from one of three areas: the starting material, the reaction conditions, or post-synthesis racemization.

  • Cause A: Purity of Chiral Precursors: The most established synthetic routes rely on a substrate-controlled approach, where the stereochemistry of the C14 carbinol center is set by a chiral precursor, such as an epoxide derived from enantiomerically pure diethyl tartrate (D-(-)-tartrate for the 14S-enantiomer and L-(+)-tartrate for the 14R-enantiomer).[3] Any racemic impurity in these starting materials will propagate through the synthesis, directly compromising the enantiomeric purity of your final product.

    • Solution:

      • Validate Starting Materials: Always verify the enantiomeric purity of your chiral starting materials using a validated analytical method (e.g., chiral HPLC or GC) before beginning the synthesis.

      • Source High-Purity Reagents: Procure chiral reagents from reputable suppliers with detailed certificates of analysis.

  • Cause B: Non-Optimized Stereoselective Reaction: If using an asymmetric reduction of a 14-oxo-4,14-retro-retinal intermediate, the choice of catalyst and conditions is critical.

    • Solution:

      • Catalyst Screening: Screen a panel of chiral reducing agents and catalysts (e.g., CBS catalysts, Noyori-type hydrogenation catalysts) to find the optimal system for your specific substrate.

      • Temperature Control: Perform reductions at low temperatures (e.g., -78 °C to 0 °C) to maximize enantioselectivity, as higher temperatures often lead to reduced facial selectivity.

  • Cause C: Racemization: Although the C14 stereocenter is relatively stable, harsh conditions can potentially lead to racemization, especially if adjacent functional groups promote enolization or other equilibrium processes.

    • Solution:

      • Avoid Harsh pH: During work-up and purification, avoid exposure to strong acids or bases. Use buffered aqueous solutions for extractions.

      • Maintain Low Temperatures: Keep all intermediates and the final product cold throughout the process to minimize any potential for undesired side reactions or racemization.

Question 2: I'm experiencing very low overall yields and see significant product degradation, especially during purification. Why is this happening?

Answer: This is a classic challenge with polyunsaturated molecules like retinoids. 14-HRR is described as "very labile," readily decomposing when neat and susceptible to isomerization upon exposure to light.[3] The issue is almost certainly related to handling and storage.

  • Cause A: Sensitivity to Light, Air, and Heat: The conjugated polyene system in 14-HRR is highly susceptible to photo-isomerization and oxidation. Heat accelerates these degradation pathways.

    • Solution: Implement a Strict Protection Protocol.

      • Light Protection: Use amber glass vials or wrap all glassware in aluminum foil. Conduct all manipulations in a darkened room or under yellow light.

      • Inert Atmosphere: Handle all reagents, intermediates, and the final product under a dry, inert atmosphere (argon or nitrogen). Use degassed solvents for all reactions and chromatography.[4]

      • Temperature Control: Store all retinoid-containing solutions at -78 °C.[3] Avoid heating at any stage unless absolutely necessary for a specific reaction, and even then, use the lowest effective temperature.

  • Cause B: Acid Sensitivity: The retro-retinoid structure is sensitive to acid, which can catalyze dehydration, rearrangement, or isomerization.

    • Solution:

      • Neutralize Glassware: If necessary, rinse glassware with a dilute solution of a weak base (e.g., triethylamine in hexane) and dry thoroughly before use.

      • Avoid Acidic Media: Do not use silica gel for routine column chromatography without first neutralizing it with a base like triethylamine. Reversed-phase HPLC is the preferred method for final purification.[3]

Question 3: My NMR and HPLC analyses show a complex mixture of geometric (cis/trans) isomers, not the clean all-trans product I expect. How can I improve isomeric purity?

Answer: The presence of multiple geometric isomers is a common consequence of the lability of the polyene chain.

  • Cause A: Photo-isomerization: As mentioned, exposure to UV or even ambient light is the primary cause of cis/trans isomerization of the double bonds.[3]

    • Solution: Rigorous light protection is non-negotiable. See the protocol outlined in the answer to Question 2.

  • Cause B: Non-Stereoselective Reactions: The choice of reactions to construct the polyene chain significantly impacts the isomeric purity.

    • Solution:

      • Employ Stereoselective Olefinations: Use reactions known for high stereoselectivity, such as the Horner-Wadsworth-Emmons (HWE) reaction to generate E-olefins.[5]

      • Consider Modern Cross-Coupling Methods: For building specific segments of the polyene chain, palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Hiyama couplings offer excellent control over the geometry of the newly formed double bond.[6][7][8]

  • Cause C: Isomerization during Purification: Certain chromatographic media can promote isomerization.

    • Solution:

      • Prefer Reversed-Phase HPLC: This is the most reliable method for purifying the final product while minimizing on-column isomerization.[3]

      • Isolate Isomers Chromatographically: If a mixture is unavoidable, a well-optimized HPLC method can often separate the all-trans isomer from its cis counterparts. The UV-Vis spectrum is a quick diagnostic tool; contamination by cis isomers leads to a decrease in the peak-to-valley ratio and a more diffuse vibronic structure.[3]

Frequently Asked Questions (FAQs)

Q1: What is the definitive method for confirming the enantiomeric purity of my 14-HRR sample?

The gold standard is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . You will need a specialized chiral stationary phase (CSP) column. Columns based on polysaccharide derivatives (e.g., amylose or cellulose coated on a silica support) are often effective for separating enantiomers of hydroxyl-containing compounds like 14-HRR.[9][10] The process involves developing a method that provides baseline separation of the R- and S-enantiomers, allowing for their direct quantification.

Q2: How should I properly store the purified 14R- and 14S-HRR enantiomers for long-term use?

Due to its high instability when neat, 14-HRR should never be stored as a dry film.[3] The recommended procedure is:

  • Dissolve the purified enantiomer in a suitable solvent like HPLC-grade methanol or ethanol.

  • Transfer the solution to an amber glass vial.

  • Purge the vial headspace with argon or nitrogen.

  • Seal the vial tightly with a Teflon-lined cap.

  • Store the vial at -78 °C or lower (in a dry ice/acetone bath or an ultra-low temperature freezer). Under these conditions, the compound can be stable for months.[3]

Q3: Are there alternative synthetic strategies to the one using chiral epoxides from tartrates?

Yes, modern asymmetric synthesis offers several potential alternatives. A promising approach would be the late-stage asymmetric reduction of a 14-oxo-4,14-retro-retinal precursor. This strategy allows for the synthesis of a common achiral intermediate, which can then be selectively reduced to either the 14R- or 14S-alcohol using a suitable chiral catalyst or reagent. This can be more efficient than carrying a chiral center through a multi-step synthesis.

Q4: How can I effectively monitor reaction progress given the sensitivity of the compounds?

Thin-Layer Chromatography (TLC) is still a rapid and effective tool, provided precautions are taken.

  • TLC Analysis: Use aluminum-backed plates, spot the reaction mixture quickly, and develop the plate immediately. Visualize under a low-power UV lamp for the shortest time possible to minimize degradation.

  • LC-MS Analysis: For more precise monitoring, withdraw a small aliquot from the reaction, quench it immediately in a cold solvent, and analyze by LC-MS. This provides information on product formation, intermediate consumption, and the formation of any byproducts.

Protocols and Methodologies

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This protocol provides a general framework. Specific conditions must be optimized for your exact equipment and column.

  • Column: Chiralcel OD-RH (or similar reversed-phase chiral column).[10]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a good starting point.[10] Begin with a ratio like 50:50 (v/v) and adjust as needed for optimal separation.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Temperature: Maintain the column at a constant temperature (e.g., 25 °C) using a column oven for reproducibility.

  • Detection: Use a UV-Vis detector set to the λmax of 14-HRR (around 348 nm).[3]

  • Sample Preparation: Prepare a dilute solution of your final product in the mobile phase. Inject a small volume (5-10 µL).

  • Analysis:

    • First, inject a sample of the racemic (14RS)-14-HRR to identify the retention times of both the R- and S-enantiomers.

    • Next, inject your synthesized sample.

    • Integrate the peak areas for the two enantiomers. Calculate the e.e. using the formula: e.e. (%) = (|Area_R - Area_S|) / (Area_R + Area_S) * 100

Protocol 2: Recommended Handling and Storage Procedures for 14-HRR

This protocol summarizes the critical handling steps to prevent degradation.

  • Solvent Preparation: All solvents used for reactions, work-up, and storage must be of high purity (HPLC grade or better) and should be degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.

  • Atmosphere: Conduct all transfers and reactions in a glovebox or under a positive pressure of an inert gas (argon is preferred).

  • Light Protection: All glassware must be protected from light. Use amber glassware or wrap standard glassware completely in aluminum foil. Perform manipulations in a fume hood with the sash lowered and the room lights dimmed.

  • Temperature: Pre-cool solvents and reaction vessels before adding retinoids. Use ice baths or cryo-coolers to maintain low temperatures throughout the experiment.

  • Storage of Solutions: For storage, dissolve the purified compound in degassed methanol or ethanol, flush the vial with argon, seal, and store at -78 °C.[3]

Data and Visualizations

Tables for Quick Reference

Table 1: Typical HPLC Conditions for Retinoid Analysis & Purification

ParameterPurification (Reversed-Phase)Purity Analysis (Chiral)
Column Type C18, 5 µm, 4.6 x 250 mmChiralcel OD-RH, 5 µm, 2.1 x 150 mm[10]
Mobile Phase Gradient of Acetonitrile/WaterIsocratic or Gradient Acetonitrile/Water
Detection λ 348 nm[3]348 nm[3]
Key Objective Isolate all-trans isomer from cis isomers and byproductsSeparate and quantify R- and S-enantiomers

Table 2: Physicochemical Properties and Stability of 14-HRR

PropertyValue / ConditionReference
Molecular Formula C₂₀H₃₀O₂[11]
Molecular Weight 302.45 g/mol [11]
UV λmax (Methanol) 348 nm (with vibronic structure at 332, 368 nm)[3]
Storage Condition In solution (Methanol or Ether), under Argon, at -78 °C[3]
Instability Factors Light, Air (Oxygen), Heat, Strong Acids, Neat Storage[3][4]
Visual Workflow and Troubleshooting Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_storage Final Product Handling Start Chiral Starting Material (e.g., Diethyl Tartrate) QC QC Check: Enantiomeric Purity Start->QC CRITICAL VALIDATION Reaction Multi-step Synthesis of Polyene Chain QC->Reaction Workup Aqueous Work-up (Buffered, Cold) Reaction->Workup Precautions Throughout All Steps: - Protect from Light - Use Inert Atmosphere (Ar/N2) - Maintain Low Temperature Reaction->Precautions Purify Reversed-Phase HPLC Workup->Purify Analyze Chiral HPLC Analysis (e.e. Determination) Purify->Analyze Purify->Precautions Store Store in Solution -78°C under Argon Analyze->Store

Caption: Critical workflow for the synthesis of 14-HRR enantiomers.

Troubleshooting_Tree Problem Problem: Low Enantiomeric Excess (e.e.) Cause1 Cause: Impure Chiral Starting Material Problem->Cause1 Cause2 Cause: Suboptimal Reaction Conditions Problem->Cause2 Cause3 Cause: Racemization During Work-up/Purification Problem->Cause3 Sol1 Solution: Verify Purity via Chiral HPLC/GC Source from reliable vendor Cause1->Sol1 Sol2 Solution: Optimize temperature (lower) Screen chiral catalysts/reagents Cause2->Sol2 Sol3 Solution: Use buffered/neutral pH Avoid excessive heat Work quickly Cause3->Sol3

Caption: Decision tree for troubleshooting poor enantioselectivity.

References

  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • Alvarez, S., Alvarez, R., & de Lera, Á. R. (2012). Recent Advances in the Synthesis of Retinoids. Current Organic Chemistry, 16(12), 1437-1465. [Link]

  • Buck, J., Derguini, F., de Lera, A. R., Hämmerling, U., & Nakanishi, K. (1991). Intracellular signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654–1656. [Link]

  • Gstöttner, C., Brecker, L., & Gärtner, W. (2018). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry, 83(15), 8459–8465. [Link]

  • Dawadi, S., & Lugtenburg, J. (2011). Synthesis and use of stable isotope enriched retinals in the field of vitamin A. Bioorganic & Medicinal Chemistry, 19(2), 744-761. [Link]

  • Alvarez, R., de Lera, Á. R., & Vaquero, J. J. (1999). Stereoselective synthesis of annular 9-cis-retinoids and binding characterization to the retinoid X receptor. The Journal of Organic Chemistry, 64(17), 6338–6347. [Link]

  • Khachik, F., Carvalho, L., & Bernstein, P. S. (2001). Transformations of Selected Carotenoids in Plasma, Liver, and Ocular Tissues of Humans and in Nonprimate Animal Models. Investigative Ophthalmology & Visual Science, 42(5), 933-942. [Link]

  • Krajcovicova, J., Kvetnansky, R., & Mravec, B. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. Endocrine Regulations, 36, 133-137. [Link]

  • Kim, Y. K., & Quadro, L. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Methods in Molecular Biology, 637, 269–278. [Link]

  • Buck, J., Grün, F., Derguini, F., Chen, Y., Kimura, S., Noy, N., & Hämmerling, U. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. Journal of Experimental Medicine, 178(2), 675–680. [Link]

  • Solari, E., & Scopelliti, R. (2009). Hiyama cross-coupling reaction in the stereospecific synthesis of retinoids. Organic Letters, 11(1), 141–144. [Link]

  • Blaner, W. S. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Methods in Molecular Biology, 637, 269-278. [Link]

  • Marwarha, G., & Ghai, K. (2012). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 40(10), 2036–2043. [Link]

  • Al-Atar, A., & Bernard, A. M. (2001). Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues. The Journal of Organic Chemistry, 66(22), 7343–7352. [Link]

  • National Center for Biotechnology Information (n.d.). 14-HYDROXY-RETRO-RETINOL, (14R)-. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Prevention of 4,14-Retro-retinol Isomerization During Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key signaling molecule and the first bioactive retro-retinoid discovered, 14-hydroxy-4,14-retro-retinol (14-HRR) is a third intracellular messenger derived from retinol, mediating critical growth control in mammalian cells.[1][2][3] Its unique retro-polyene structure, however, makes it exceptionally labile and prone to isomerization and degradation when exposed to common laboratory conditions.[4] Loss of structural integrity can lead to diminished or altered biological activity, compromising experimental reproducibility and validity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the proper storage and handling of 4,14-Retro-retinol. By understanding the causal factors behind its instability and implementing the robust protocols detailed below, you can ensure the viability and efficacy of your valuable samples.

Section 1: Understanding the Instability of this compound

This section addresses the fundamental chemical properties that make this compound susceptible to degradation.

Q1: Why is this compound so unstable?

A1: The instability of this compound is intrinsic to its molecular structure. Like all retinoids, it possesses a conjugated double bond system, which is the source of its biological activity and also its chemical reactivity.[5] This system is highly susceptible to energy input from various sources, leading to degradation through several mechanisms:

  • Photo-isomerization: The polyene chain readily absorbs energy from light, particularly in the UV and visible spectra.[6][7] This energy can break the pi-component of a double bond, allowing for free rotation and subsequent reformation into a different geometric isomer.[8] This process alters the molecule's three-dimensional shape, which can prevent it from binding to its target receptors.

  • Oxidation: The electron-rich double bonds are prime targets for oxidation when exposed to atmospheric oxygen.[9][10] This process is often irreversible and leads to the formation of inactive byproducts, which may manifest as a color change in the sample.[11]

  • Thermal Degradation: Elevated temperatures increase the kinetic energy of the molecule, accelerating both isomerization and oxidation rates.[12][13][14] While less impactful than light or oxygen in some cases, heat is a significant contributing factor to degradation over time.

  • pH Sensitivity: Retinoids are most stable in a slightly acidic to neutral pH range.[10][15] Highly acidic conditions (pH below 5.0) can accelerate degradation.[16]

cluster_factors Degradation Factors cluster_compound Compound State cluster_products Degradation Products Light Light (UV/Visible) Retinol Active this compound Oxygen Atmospheric Oxygen Heat Elevated Temperature pH Sub-optimal pH Isomers Inactive Isomers Retinol->Isomers Isomerization Oxidized Oxidized Byproducts Retinol->Oxidized Oxidation

Caption: Key environmental factors leading to the degradation of this compound.

Section 2: Core Storage and Handling Protocols

Adherence to strict storage conditions is the most critical step in preventing isomerization.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: The ideal conditions depend on the intended duration of storage. This compound is described as being "very labile" and decomposes readily when kept neat, but can be stored for months in specific solutions at ultra-low temperatures under an inert atmosphere.[4]

Table 1: Recommended Storage Conditions for this compound

ParameterShort-Term Storage (< 1 Week)Long-Term Storage (> 1 Week)
Temperature -20°C-80°C (or -78°C) [4]
Form Dilute solution in a recommended solventDilute solution in a recommended solvent
Solvent Peroxide-free ether or methanol[4]Peroxide-free ether or methanol[4]
Atmosphere Headspace purged with Argon or Nitrogen[4]Headspace purged with Argon or Nitrogen[4]
Container Amber glass vial with PTFE-lined screw capAmber glass vial with PTFE-lined screw cap, sealed with paraffin film
Light Strictly protected from all light [4]Strictly protected from all light [4]

Q3: Should I store the compound neat (as a solid/oil) or in solution?

A3: Always store in solution. this compound is known to decompose readily when kept neat.[4] Dissolving it in an appropriate organic solvent enhances its stability. For optimal quality, it is recommended to prepare solutions fresh; however, if storage is necessary, do so in a solvent under an inert atmosphere at -70°C or below.[17]

Q4: What is the best way to handle the compound when preparing solutions or aliquots?

A4: All manipulations must be performed with the explicit goal of minimizing exposure to light, oxygen, and heat.

  • Lighting: Work in a dark room with only yellow or red light sources, as these wavelengths are less energetic and less likely to cause photo-isomerization.

  • Inert Atmosphere: Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation. Handle the compound and its solutions inside a glove box or use Schlenk line techniques to maintain an inert argon or nitrogen atmosphere.

  • Aliquoting: Prepare multiple small aliquots for daily use rather than repeatedly accessing a main stock solution. This minimizes the exposure of the bulk material to environmental factors.

Section 3: Troubleshooting Guide

Q5: My experimental results are inconsistent. Could isomerization of my this compound stock be the cause?

A5: Yes, this is a likely cause. Inconsistent biological activity is a classic symptom of compound degradation. If the ratio of the active isomer to inactive isomers changes between experiments, you will see variable results. To verify, you must analyze your stock solution using an appropriate analytical method, such as HPLC.[18]

Q6: My HPLC chromatogram of this compound shows multiple peaks, but it was a single peak when I received it. What happened?

A6: The appearance of new peaks, particularly those with similar UV-Vis spectra but different retention times, is a strong indication of isomerization.[19] The different geometric isomers will interact differently with the stationary phase of the HPLC column, causing them to elute at different times.[5] You can confirm the identity of the primary peak by comparing its retention time and UV spectrum to a fresh, certified standard.

Section 4: Experimental Workflows & Methodologies

These protocols provide a framework for maintaining compound integrity during experimental use.

Protocol 4.1: Recommended Workflow for Preparing Experimental Aliquots

This procedure is designed to be a self-validating system by minimizing exposure to degrading factors at every step.

  • Preparation: Move the sealed, long-term storage vial of this compound stock from the -80°C freezer to a desiccator at room temperature. Allow it to warm for at least 30 minutes to prevent moisture condensation.

  • Environment Setup: Conduct all subsequent steps in a dark room under red or yellow light. If available, perform transfers inside a glovebox filled with argon or nitrogen.

  • Inert Gas Purge: If not using a glovebox, prepare several small amber glass vials with PTFE-lined caps. Purge each vial with a gentle stream of argon for 1-2 minutes.

  • Transfer: Using a gas-tight syringe, carefully withdraw the required amount from the main stock solution and dispense it into the pre-purged aliquot vials.

  • Seal and Store: Immediately cap the new aliquots, purge the headspace with argon again before tightening fully, and seal the cap with paraffin film. Place immediately at -80°C for storage.

  • Main Stock: Purge the headspace of the main stock vial with argon before re-sealing and returning to -80°C storage.

cluster_transfer Aliquot Transfer Process start Start: Retrieve Main Stock from -80°C Storage warm Equilibrate to Room Temp in Desiccator start->warm env Set Up Safe Environment (Red Light, Inert Gas) warm->env purge_aliquot Purge Aliquot Vials with Argon env->purge_aliquot transfer Transfer Solution with Gas-Tight Syringe purge_aliquot->transfer seal_aliquot Purge Headspace, Seal Aliquot Vials transfer->seal_aliquot purge_main Purge Headspace, Seal Main Stock Vial transfer->purge_main store_aliquot Store Aliquots at -80°C seal_aliquot->store_aliquot store_main Return Main Stock to -80°C purge_main->store_main end End: Aliquots Ready for Experimental Use store_aliquot->end

Caption: Secure handling workflow for preparing this compound aliquots.

Protocol 4.2: Verifying Integrity by HPLC-UV

This method can be used to assess the purity and isomeric state of your this compound sample.

  • Sample Preparation: Under red light, prepare a dilute solution of your this compound stock in the mobile phase to an approximate concentration of 1-10 µM.

  • HPLC System: Use an HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Normal-phase silica column (e.g., 5 µm, 4.6 x 250 mm).[18][20] Normal-phase chromatography generally offers superior resolution for retinoid isomers.[5][18]

    • Mobile Phase: An isocratic mixture of hexane and a polar modifier like ethyl acetate or dioxane (e.g., 90:10 Hexane:Ethyl Acetate).[5][19] The exact ratio may need optimization.

    • Flow Rate: 1.0 - 2.0 mL/min.[20]

    • Detection: Monitor at the absorbance maximum (λmax) of this compound, which is approximately 348 nm.[4] Collect spectra from 250-450 nm to confirm peak identity.

  • Analysis: Inject the sample. A pure, non-isomerized sample should yield a single major peak. The presence of significant secondary peaks indicates degradation or isomerization. Quantify purity by comparing the area of the main peak to the total area of all retinoid-related peaks.

Section 5: Frequently Asked Questions (FAQs)

Q7: Can I use standard laboratory lighting if I work quickly?

A7: No. Isomerization can be initiated in picoseconds upon absorption of a photon.[8] Even brief exposure to high-energy light can compromise the integrity of your sample. All manipulations must be performed under red or yellow light.

Q8: Is refrigeration at 4°C sufficient for long-term storage?

A8: No. While better than room temperature, 4°C is not cold enough to halt degradation processes effectively for long-term storage. For storage beyond one week, -80°C is strongly recommended to preserve the compound's stability.[4][17]

Q9: What is the role of antioxidants, and should I add them to my stock solution?

A9: Antioxidants like butylated hydroxytoluene (BHT) or α-tocopherol can be added to solutions to scavenge free radicals and inhibit oxidative degradation. While this can improve stability, it is secondary to proper anaerobic and light-protected storage. If you choose to add an antioxidant, ensure it does not interfere with your downstream experiments.

Q10: How often should I check the purity of my stock solution?

A10: It is good practice to run an HPLC check on a new batch of compound upon receipt to establish a baseline. For long-term studies, analyzing an aliquot every 3-6 months is recommended to ensure integrity. If you observe any change in experimental performance, an immediate purity check is warranted.

References
  • Palczewski, K. (Year). Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle. In Methods in Molecular Biology.
  • Palczewski, K. (2012). Chemistry of the Retinoid (Visual) Cycle. PMC, NIH. Available at: [Link]

  • Kiser, P. D., & Palczewski, K. (2012). Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews, ACS Publications. Available at: [Link]

  • Retinol Skincare. (n.d.). 3 Essential Tips to Looking After Your Retinol Cream.
  • Kiser, P. D., et al. (2014). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. PMC, NIH. Available at: [Link]

  • Shi, W., et al. (2003). Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins. PMC, NIH. Available at: [Link]

  • Redmond, T. M. (2011). Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina. PMC, NIH. Available at: [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. PMC, PubMed Central, NIH. Available at: [Link]

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Available at: [Link]

  • Nakanishi, K., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Columbia University. Available at: [Link]

  • LibreTexts Chemistry. (2022). Cis-Trans Isomerization of Retinal. Available at: [Link]

  • BuyCosmetics.CY. (2025). How to Store Retinol Serum Properly for Long-Lasting Results. Available at: [Link]

  • Skincare. (2025). How to Store Retinol Cream to Maintain Its Potency. Authentic K-Beauty. Available at: [Link]

  • BuyCosmetics.CY. (2025). How to Store Retinol Cream Properly to Maintain Its Effectiveness. Available at: [Link]

  • BuyCosmetics.CY. (2025). Storing Retinol: Best Practices to Maintain Its Effectiveness. Available at: [Link]

  • PubChem, NIH. (n.d.). This compound. Available at: [Link]

  • Moise, A. R., et al. (2007). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. PMC, NIH. Available at: [Link]

  • Buck, J., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. PubMed. Available at: [Link]

  • Let's Make Beauty. (2025). Formulating with Retinol: Stability Tips for Maximum Efficacy. Available at: [Link]

  • Typology. (2023). Does retinol make the skin sensitive to the sun?. Available at: [Link]

  • Liu, R. S., & Hammond, G. S. (2005). Stabilization of Retinol through Incorporation into Liposomes. ResearchGate. Available at: [Link]

  • Fu, P. P., et al. (2010). Photodecomposition and Phototoxicity of Natural Retinoids. PMC, NIH. Available at: [Link]

  • Comstock, G. W., et al. (1993). Reported effects of long-term freezer storage on concentrations of retinol, beta-carotene, and alpha-tocopherol in serum or plasma summarized. PubMed. Available at: [Link]

  • Maggadani, B. P., et al. (2024). RETINOL STABILITY IN ANTI-AGING FACE SERUM POST-OPENING PERIOD. ResearchGate. Available at: [Link]

  • Johnson & Johnson Consumer Inc. (2013). Low pH retinoid topical compositions. Google Patents.
  • KBL Cosmetics. (2025). How do you stabilize retinol in a cream formulation?. Available at: [Link]

  • Buck, J., et al. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Scilit. Available at: [Link]

  • Buck, J., et al. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. PubMed, NIH. Available at: [Link]

  • Majidi, M., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. PubMed. Available at: [Link]

  • Suyama, K., et al. (2017). Effects of Temperature and Moisture Levels on Vitamin A in Total Mixed Ration Silage. MDPI. Available at: [Link]

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Troubleshooting low yields in 4,14-Retro-retinol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,14-Retro-retinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this unique retro-retinoid. In the following sections, we will address common challenges and frequently asked questions to help you troubleshoot low yields and other experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your work.

Understanding the Molecule: this compound

This compound is a fascinating metabolite of retinol (Vitamin A) with a distinctive rearranged polyene system.[1] Unlike the canonical all-trans-retinol, the "retro" configuration imparts unique biological activities, making it a molecule of interest in various research fields.[1][2] However, its extended conjugated system and multiple stereocenters present significant synthetic challenges. The molecule is also known to be labile, sensitive to light, acid, and oxygen, which can contribute to low yields and purification difficulties.[3][4][5][6]

Common Synthetic Strategies and Key Challenges

The synthesis of this compound and related retro-retinoids typically involves the coupling of two key fragments to construct the polyene chain. While various methods exist, the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are among the most powerful and frequently employed strategies for forming the carbon-carbon double bonds characteristic of retinoids.[7][8][9][10][11][12][13][14]

A plausible retrosynthetic analysis, as illustrated below, breaks down the target molecule into a C15-phosphonium salt (or phosphonate) and a C5-aldehyde building block.

retrosynthesis target This compound intermediates C15-Phosphonium Salt + C5-Aldehyde target->intermediates Wittig/HWE Disconnection

Figure 1: Retrosynthetic approach for this compound.

This strategic disconnection allows for the convergent assembly of the carbon skeleton. However, each step, from the preparation of the building blocks to the final coupling and purification, presents its own set of challenges that can lead to diminished yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of this compound during synthesis and purification?

A1: this compound, like other retinoids, is highly susceptible to degradation under common laboratory conditions. The primary factors to control are:

  • Light: The conjugated polyene system readily absorbs UV and visible light, which can lead to isomerization and decomposition.[4][5] All manipulations should be performed under amber or red light, and reaction vessels should be wrapped in aluminum foil.

  • Oxygen: The polyene chain is prone to oxidation, leading to the formation of various byproducts.[4][5] It is crucial to work under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.

  • Heat: Elevated temperatures can accelerate decomposition and isomerization.[4][5] Reactions should be run at the lowest effective temperature, and purification steps should ideally be performed at reduced temperatures.

  • Acidic Conditions: The retro-retinoid system is sensitive to acid, which can catalyze isomerization and degradation.[3] Avoid strongly acidic conditions during workup and purification.

Q2: I am having trouble synthesizing the C15-phosphonium salt precursor. What are some common issues?

A2: The synthesis of the C15-phosphonium salt, a key intermediate, typically involves the reaction of a C15-halide or alcohol with triphenylphosphine.[13][15] Common problems include:

  • Incomplete reaction: Ensure you are using a suitable solvent and that the reaction is allowed to proceed for a sufficient amount of time, often with heating.

  • Side reactions: The allylic nature of the starting material can lead to side reactions. Using a phosphine salt in the reaction can sometimes mitigate these issues.[15]

  • Purification difficulties: The product is a salt and may be difficult to purify. Precipitation from a suitable solvent system is a common method.

Q3: My Wittig/HWE reaction is giving a low yield of the desired this compound. What should I investigate?

A3: Low yields in the Wittig or HWE reaction can be attributed to several factors. A systematic troubleshooting approach is recommended. The following table outlines potential causes and solutions.

Potential CauseRecommended Action
Incomplete Ylide/Carbanion Formation Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH).[13][16] The reaction should be conducted under strictly anhydrous and inert conditions. A color change often indicates ylide formation.
Ylide/Carbanion Instability Unstabilized ylides can be unstable. Generate the ylide in situ at low temperatures and add the aldehyde promptly.
Poor Quality of Aldehyde Reactant Aldehydes can oxidize to carboxylic acids or polymerize upon storage. Use freshly purified or distilled aldehyde for the reaction.
Steric Hindrance While less of an issue with aldehydes, significant steric bulk on either reactant can slow down the reaction. Consider longer reaction times or a switch to the more nucleophilic HWE reagent.[8][9][10]
Side Reactions The aldehyde may undergo self-condensation (e.g., aldol reaction) if the ylide is not added promptly or if the base is not fully consumed. The presence of other functional groups can also lead to side reactions.
Incorrect Stoichiometry Carefully check the stoichiometry of your reactants. A slight excess of the ylide is often used to ensure complete consumption of the more valuable aldehyde.

Q4: I am observing a mixture of geometric isomers in my final product. How can I improve the stereoselectivity of the Wittig/HWE reaction?

A4: Controlling the stereochemistry of the newly formed double bond is a common challenge in polyene synthesis.

  • For Wittig Reactions: The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-isomer, while non-stabilized ylides tend to give the (Z)-isomer.[12][14] The choice of solvent and the presence or absence of lithium salts can also influence the stereoselectivity.

  • For HWE Reactions: The HWE reaction typically provides excellent selectivity for the (E)-isomer.[8][9][10] If the (Z)-isomer is desired, modifications such as the Still-Gennari olefination can be employed.[10]

Q5: How can I effectively purify this compound and separate it from its geometric isomers?

A5: Purification of this compound is challenging due to its instability and the potential for co-eluting isomers.

  • Chromatography: High-performance liquid chromatography (HPLC) is the method of choice for separating geometric isomers of retinoids.[17][18][19][20][21] Normal-phase chromatography on silica gel is often effective.[18] Care must be taken to use high-purity, degassed solvents and to protect the column and fractions from light.

  • Handling of Fractions: Collected fractions should be immediately stored under an inert atmosphere at low temperatures (e.g., -20°C or -80°C) to prevent degradation.[3][4]

  • Solvent Removal: Solvents should be removed under reduced pressure at low temperatures. Avoid heating the sample.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based troubleshooting guide in a question-and-answer format.

Scenario 1: The Wittig/HWE reaction appears to have failed (no product formation by TLC).

Q: I've mixed my C15-phosphonium salt with a strong base and then added my C5-aldehyde, but after several hours, TLC analysis shows only starting materials. What went wrong?

A: This is a common and frustrating issue. Let's break down the potential points of failure in a logical sequence.

troubleshooting_no_product start No Product Observed check_ylide 1. Verify Ylide Formation start->check_ylide ylide_color Color change upon base addition? check_ylide->ylide_color check_reagents 2. Assess Reagent Quality aldehyde_quality Is the aldehyde fresh/pure? check_reagents->aldehyde_quality check_conditions 3. Review Reaction Conditions temp_time Are temperature and time appropriate? check_conditions->temp_time ylide_color->check_reagents Yes base_issue Inactive base or wet solvent/glassware. ylide_color->base_issue No aldehyde_quality->check_conditions Yes aldehyde_degraded Aldehyde has oxidized or polymerized. aldehyde_quality->aldehyde_degraded No conditions_issue Reaction may require longer time or gentle warming. temp_time->conditions_issue No

Figure 2: Troubleshooting flowchart for no product formation.
  • Step 1: Verify Ylide Formation. The formation of the ylide (the reactive species) is the first critical step. When a strong base like n-BuLi is added to the phosphonium salt suspension in an anhydrous solvent like THF, a distinct color change (often to deep red or orange) should occur.[13] If you do not observe this, it is highly likely your ylide is not forming.

    • Cause: The most common culprits are an inactive base or the presence of moisture. Strong bases like n-BuLi are highly reactive and can be deactivated by air and water.

    • Solution: Use a freshly titrated or newly purchased bottle of n-BuLi. Ensure all glassware is flame-dried under vacuum and that your solvents are rigorously dried and degassed.

  • Step 2: Assess Reagent Quality. If you are confident the ylide has formed, the issue may lie with your aldehyde.

    • Cause: Aldehydes, especially those with extended conjugation, can be prone to oxidation to the corresponding carboxylic acid or polymerization.

    • Solution: Purify the aldehyde by column chromatography or distillation immediately before use. Store it under an inert atmosphere at low temperatures.

  • Step 3: Review Reaction Conditions.

    • Cause: The reaction may be sluggish due to low temperature or insufficient reaction time.

    • Solution: After adding the aldehyde at low temperature (e.g., -78 °C), allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

Scenario 2: The reaction works, but the yield is consistently low (<30%).

Q: My reaction produces the desired this compound, but I can never seem to get a respectable yield. I also see several other spots on my TLC plate. What are the likely causes of this low yield?

A: Low yields in the presence of product formation suggest that while the primary reaction is occurring, it is either inefficient or competing with side reactions.

  • Ylide Decomposition: Unstabilized ylides can be thermally unstable and may decompose over time, especially at room temperature. Generating the ylide at low temperature and adding the aldehyde promptly can mitigate this.

  • Side Reactions of the Aldehyde: If the aldehyde has α-protons, enolization can be a competing pathway, especially with very strong, non-hindered bases. Using a base like potassium tert-butoxide can sometimes reduce this side reaction.

  • Product Degradation during Workup and Purification: This is a very common issue with retinoids.

    • Aqueous Workup: Prolonged exposure to even mildly acidic or basic aqueous solutions during workup can cause degradation. Perform extractions quickly and use neutralized water.

    • Chromatography: As mentioned, silica gel can be slightly acidic. If you suspect product degradation on the column, you can neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

    • Concentration: Removing the solvent under high vacuum for extended periods or with heating can lead to decomposition. Use a rotary evaporator with a water bath at or below room temperature.

  • Formation of Geometric Isomers: If your reaction is not highly stereoselective, a significant portion of your product may be in the form of undesired geometric isomers, which can be difficult to separate and may be discarded during purification, leading to a lower isolated yield of the desired isomer.

Scenario 3: The purification by column chromatography is problematic.

Q: I am struggling to purify my this compound. The fractions are never clean, and I seem to lose a lot of material on the column.

A: Purification is often the bottleneck in retinoid synthesis.

  • Choice of Stationary Phase: While silica gel is common, for particularly sensitive compounds, alumina (neutral or basic) can be a better choice to avoid acid-catalyzed degradation.

  • Solvent System: A well-chosen solvent system is key. You need good separation between your product, any remaining starting materials, and byproducts like triphenylphosphine oxide (from a Wittig reaction). A gradient elution is often necessary.

  • Column Loading: Overloading the column will lead to poor separation. It is better to run multiple smaller columns than one large, overloaded one.

  • Alternative Purification Strategies:

    • Crystallization: If your product is a solid, crystallization can be an excellent way to obtain highly pure material.

    • Preparative HPLC: For high-purity material, preparative HPLC is often the best option, although it can be time-consuming and requires specialized equipment.[17][18]

Protecting Group Strategy for the Hydroxyl Group

The synthesis of this compound involves a free hydroxyl group. Depending on the specific reagents and conditions used in your synthetic route, it may be necessary to protect this hydroxyl group to prevent it from interfering with the reaction.[22][23][24][25]

Q: Should I protect the hydroxyl group on my C5-aldehyde building block before the Wittig/HWE reaction?

A: The necessity of a protecting group depends on the base used for ylide formation.

  • With n-BuLi or NaH: These strong bases will deprotonate the hydroxyl group, consuming an equivalent of the base and potentially causing solubility issues or side reactions. In this case, protecting the hydroxyl group is highly recommended.

  • Common Protecting Groups for Alcohols: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are excellent choices.[22] They are robust to the conditions of the Wittig/HWE reaction and can be easily removed at the end of the synthesis under mild conditions (e.g., with a fluoride source like TBAF).

protection_strategy unprotected C5-Aldehyde with Free Hydroxyl protected Protected C5-Aldehyde (e.g., TBDMS ether) unprotected->protected Protection (e.g., TBDMSCl, imidazole) wittig Wittig/HWE Reaction protected->wittig deprotection Deprotection (e.g., TBAF) wittig->deprotection product This compound deprotection->product

Figure 3: General protecting group strategy for the synthesis.

Summary of Key Recommendations

Area of FocusKey RecommendationRationale
Handling and Storage Work under inert atmosphere and protected from light. Store at low temperatures.This compound is sensitive to oxygen, light, and heat.[3][4][5][6]
Wittig/HWE Reaction Use fresh, high-quality reagents and anhydrous conditions.Ensures efficient formation of the reactive ylide/carbanion.
Stereoselectivity Choose the appropriate olefination reaction (Wittig vs. HWE) and conditions to favor the desired geometric isomer.The properties of retinoids are highly dependent on their stereochemistry.[19]
Purification Use HPLC for separation of isomers. Consider neutral or basic stationary phases.Minimizes degradation and allows for the isolation of pure isomers.[17][18]
Protecting Groups Protect free hydroxyl groups when using strong, non-selective bases.Prevents side reactions and improves reaction efficiency.[22][23][24][25]

By carefully considering these factors and employing a systematic approach to troubleshooting, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Bhat, P. V., & Lacroix, A. (1986). Separation of geometric isomers of retinol and retinoic acid in nonaqueous high-performance liquid chromatography. Methods in Enzymology, 123, 75–85.
  • Paanakker, J. E., & Groenendijk, G. W. (1979). Separation of geometric isomers of retinyl ester, retinal and retinol, pertaining to the visual cycle, by high-performance liquid chromatography.
  • Preparation method of C15 phosphonium salt. (2021). CN113201016A.
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.).
  • Horner–Wadsworth–Emmons reaction. (2023). In Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. (n.d.). Alfa Chemistry.
  • Palczewski, K. (2012). Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews, 112(10), 5475-5526.
  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.
  • Napoli, J. L. (2012). Quantification of Endogenous Retinoids. Methods in Molecular Biology, 892, 1-21.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Quantification of endogenous retinoids. (2012). PubMed.
  • retrosynthesis with the Wittig reaction. (2019, January 9). YouTube.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024, March 29). Suzhou Highfine Biotech.
  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628.
  • Wittig reaction. (2023). In Wikipedia.
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
  • Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. (2020). The Journal of Organic Chemistry, 85(15), 9816-9824.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Retinol. (n.d.). Sigma-Aldrich.
  • The biosynthesis of isoprenoids—the formation of C5 building blocks IPP and DMAPP by two distinct pathways in plants. (n.d.).
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • A Comparative Guide to C5 Building Blocks in Synthesis: Alternatives to 4-Hydroxypentanal. (n.d.). Benchchem.
  • The structures of (14R)-14-hydroxy-4,14-retro-retinol 4, (13R,14R). (n.d.).
  • Kedishvili, N. Y. (2013). RETINOIC ACID SYNTHESIS AND DEGRADATION. Subcellular Biochemistry, 67, 145-181.
  • This compound. (n.d.). PubChem.
  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628.
  • Retinol-impurities. (n.d.).
  • 14-Hydroxy-4,14-retro-retinol|High-Purity Research Compound. (n.d.). Benchchem.
  • Duester, G. (2008). Retinoic acid synthesis and functions in early embryonic development. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 482-490.
  • Kedishvili, N. Y. (2016). Retinoic Acid Synthesis and Degradation. Journal of Lipid Research, 57(1), 6-15.
  • Method of synthesis of retinoic acid. (1998). US5808120A.
  • Vitamin A and Impurities. (n.d.). BOC Sciences.
  • A Triply Stabilized System to Improve Retinol Stability. (n.d.). Cosmetics & Toiletries.
  • Stability of retinol in liposomes as measured by fluorescence lifetime spectroscopy and FLIM. (2016). Chemistry and Physics of Lipids, 199, 29-38.

Sources

Best practices for handling and storing 4,14-Retro-retinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive best practices for the handling, storage, and experimental use of 4,14-Retro-retinol (also known as 14-hydroxy-4,14-retro-retinol or 14-HRR). As a bioactive metabolite of retinol, this compound is a critical tool for researchers in cellular biology and drug development.[1][2] However, its inherent instability necessitates meticulous handling to ensure experimental success and data integrity. This document is structured to provide both foundational knowledge and practical troubleshooting for researchers, scientists, and drug development professionals.

I. Core Concepts: Understanding the Lability of this compound

This compound is a member of the retinoid family, which is notoriously susceptible to degradation.[3] The principal factors contributing to its instability are:

  • Oxidation: The polyene chain of this compound is prone to oxidation when exposed to air, leading to a loss of biological activity. This process can be accelerated by heat and light.

  • Photodegradation: Exposure to light, particularly UV light, can cause isomerization of the double bonds and other photochemical reactions, resulting in the formation of inactive byproducts.[4][5][6]

  • Thermal Lability: Elevated temperatures can increase the rate of both oxidation and isomerization, leading to rapid degradation of the compound.

Understanding these vulnerabilities is paramount to designing robust experimental protocols and ensuring the reliability of your results.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: How should I store lyophilized this compound powder upon receipt?

A1: Immediately upon receipt, store the lyophilized powder at -70°C or lower in a light-protected, airtight container. For enhanced stability, storing the vial within a desiccator at low temperature is recommended to minimize exposure to moisture and oxygen.

Q2: What is the recommended solvent for reconstituting this compound?

A2: For long-term storage of stock solutions, anhydrous methanol or diethyl ether are the recommended solvents.[7] For immediate use in cell culture experiments, DMSO or ethanol can be used, but these solutions should be prepared fresh and used promptly.[8][9] Always use high-purity, anhydrous solvents to minimize degradation.

Q3: How do I prepare a stock solution of this compound?

A3: A detailed, step-by-step protocol for reconstituting this compound is provided in Section IV: Experimental Protocols . The key principles are to work under subdued light, use pre-chilled solvents, and blanket the solution with an inert gas like argon or nitrogen before sealing and storing.

Q4: Can I store my this compound stock solution in the refrigerator (-20°C)?

A4: While short-term storage (a few days) at -20°C may be acceptable if the solution is properly prepared under an inert atmosphere, long-term storage (weeks to months) requires a lower temperature of -70°C or colder to ensure stability.[7]

Q5: My this compound solution has turned a yellowish color. Is it still usable?

A5: A color change, particularly to a more intense yellow or brownish hue, is often an indication of oxidation or degradation. It is strongly recommended to verify the integrity of the solution using analytical methods like HPLC-UV (see Section IV ) or to discard the solution and prepare a fresh one.

Q6: How can I confirm the concentration of my this compound stock solution?

A6: The concentration can be verified using UV-Vis spectroscopy. This compound exhibits a characteristic absorption maximum (λmax) at approximately 348 nm in methanol.[7] A detailed protocol for concentration determination is available in Section IV .

III. Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous media. Low aqueous solubility of retinoids. The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is too low to maintain solubility.Increase the final concentration of the organic solvent in your media, ensuring it remains below the threshold for cellular toxicity. Alternatively, prepare a more dilute stock solution and add a larger volume to your media. Perform a solvent tolerance test on your cell line.
Inconsistent or no biological effect observed in experiments. Degradation of this compound due to improper handling or storage. Inaccurate concentration of the stock solution.Prepare a fresh stock solution following the detailed protocol in Section IV. Verify the concentration using UV-Vis spectroscopy. Always handle the compound and solutions under subdued light and on ice.
High background or unexpected results in fluorescence-based assays. This compound is a fluorescent molecule, which can interfere with assays using similar excitation/emission wavelengths.Run a vehicle control (solvent without this compound) and a "this compound only" control to determine its intrinsic fluorescence in your assay system. If interference is significant, consider alternative, non-fluorescent detection methods.
Rapid loss of activity after dilution in cell culture media. The compound is unstable in aqueous environments, especially when exposed to light and oxygen at 37°C.Prepare working solutions immediately before use. Minimize the exposure of the media containing this compound to ambient light. Consider performing media changes more frequently for long-term experiments.

IV. Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol details the steps for preparing a stable stock solution from a lyophilized powder.

  • Materials:

    • Lyophilized this compound

    • Anhydrous methanol or diethyl ether (for long-term storage)

    • Anhydrous DMSO or ethanol (for immediate use)

    • Inert gas (argon or nitrogen)

    • Amber glass vials with Teflon-lined caps

    • Micropipettes and sterile tips

  • Procedure:

    • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

    • Perform all subsequent steps under subdued light (e.g., in a dark room with a red safety light).

    • Carefully open the vial and add the desired volume of pre-chilled, anhydrous solvent to achieve the target concentration (e.g., 1 mg/mL).

    • Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking.

    • Blanket the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 15-30 seconds.

    • Immediately cap the vial tightly.

    • For long-term storage, place the vial in a labeled, light-protected container at -70°C or below.

Protocol 2: Quantification of this compound by UV-Vis Spectroscopy

This protocol allows for the determination of the concentration of a this compound solution.

  • Materials:

    • This compound stock solution in methanol

    • Anhydrous methanol (spectrophotometric grade)

    • UV-transparent cuvettes

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a dilution of your stock solution in anhydrous methanol that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Use anhydrous methanol as a blank to zero the spectrophotometer.

    • Measure the absorbance of the diluted this compound solution at its λmax of 348 nm.

    • Calculate the concentration using the Beer-Lambert law: A = εbc

      • A = Absorbance at 348 nm

      • ε = Molar absorptivity (extinction coefficient) of this compound at 348 nm in methanol (54,000 M⁻¹cm⁻¹)[7]

      • b = Path length of the cuvette (typically 1 cm)

      • c = Concentration in Molarity (M)

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of this compound. Method optimization may be required based on your specific HPLC system.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase (Isocratic):

    • A mixture of methanol and water (e.g., 95:5 v/v).[10] The exact ratio may need to be optimized for best separation.

  • Procedure:

    • Prepare a sample of your this compound solution for injection.

    • Set the UV detector to monitor at 348 nm.

    • Inject the sample onto the column.

    • Analyze the resulting chromatogram. A pure sample should show a single major peak at the expected retention time for this compound. The presence of additional peaks may indicate degradation products or impurities.

V. Visualizations

Diagram 1: Key Factors in this compound Degradation

main This compound Stability light Light (UV) Exposure main->light leads to oxygen Oxygen (Air) Exposure main->oxygen leads to temp Elevated Temperature main->temp accelerates degradation Degradation (Loss of Activity) light->degradation causes Photodegradation oxygen->degradation causes Oxidation temp->degradation

A diagram illustrating the primary environmental factors that contribute to the degradation of this compound.

Diagram 2: Recommended Storage and Handling Workflow

cluster_storage Long-Term Storage cluster_handling Experimental Use powder Lyophilized Powder solution Stock Solution (Methanol or Ether) powder->solution Reconstitute under inert gas & subdued light working_solution Prepare Fresh Working Solution solution->working_solution Dilute as needed storage_conditions Store at <= -70°C Protect from light solution->storage_conditions experiment Perform Experiment working_solution->experiment

A workflow diagram outlining the recommended steps for storing and handling this compound to maintain its integrity.

VI. References

  • Sparrow, J. R., et al. (2016). Photodegradation of retinal bisretinoids in mouse models and implications for macular degeneration. Proceedings of the National Academy of Sciences, 113(25), 7055–7060. [Link]

  • Fu, P. P., et al. (2010). Photodecomposition and Phototoxicity of Natural Retinoids. Journal of Environmental Science and Health, Part C, 28(1), 64–84. [Link]

  • Babino, D., et al. (2020). Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations. Dermatology and Therapy, 10(1), 41–55. [Link]

  • Czarnecka-Chrebelska, K. H., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Skin Pharmacology and Physiology, 34(3), 147–156. [Link]

  • Hanson, K. M., & Clegg, R. M. (2013). Photostabilization of Retinol and Retinyl Palmitate by Ethylhexyl Methoxycrylene. Cosmetics & Toiletries, 128(5), 346-353. [Link]

  • Liberty Women Health. (2022, July 16). Why Your Retinoid Isn't Working. [Link]

  • University of California, San Francisco. (2022, April 27). Retinol.

  • Derguini, F., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • Buck, J., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623-8. [Link]

  • Baumann, L. (2022, June 17). How To Use Retinol and Other Retinoids in Skin Care. The Cut. [Link]

  • Sugai, D. (2025, March 22). You're Using Your Retinol Incorrectly: Dermatologist Explains Common Retinoid Mistakes. [Link]

  • Gukelberger, P., et al. (2014). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry, 79(22), 11015–11024. [Link]

  • ResearchGate. (n.d.). The structures of (14R)-14-hydroxy-4,14-retro-retinol 4, (13R,14R)-13,14-dihydroxyretinol 4a, 4,5-didehydro-15,5-retro-deoxyretinol or anhydroretinol 5, (13R)-13,14-dihydroretinol 6 and (13R)-13,14-dihydroretinoic acid 7. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Methods in molecular biology (Clifton, N.J.), 637, 25–37. [Link]

  • The Cut. (2024, January 11). Tips for Surviving Tretinoin Purge a.k.a. 'Retinol Uglies'. [Link]

  • Journal of Phytonanotechnology and Pharmaceutical Sciences. (2025, June 30). Analytical methods for determining retinol in skincare formulations. [Link]

  • The Ordinary. (n.d.). Your Comprehensive Guide to Using Retinoids. [Link]

  • Semantic Scholar. (n.d.). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. [Link]

  • ResearchGate. (n.d.). The Determination of Serum Retinol by High Performance Liquid Chromatography. [Link]

  • O'Byrne, S. M., & Blaner, W. S. (2013). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in molecular biology (Clifton, N.J.), 1032, 329–338. [Link]

  • ResearchGate. (2025, August 10). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. [Link]

  • Eckhoff, C., et al. (1998). Teratogenicity, tissue distribution, and metabolism of the retro-retinoids, 14-hydroxy-4,14-retro-retinol and anhydroretinol, in the C57BL/6J mouse. Toxicology and applied pharmacology, 150(1), 125–134. [Link]

  • Journal of the University of Oradea, Fascicle of Management and Technological Engineering. (2025, August 5). Validation of HPLC method for the determination of retinol in different dietary supplements. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. [Link]

  • Collins, M. D., & Eckhoff, C. (1996). Identification of 14-hydroxy-4,14-retro-retinol as an in Vivo Metabolite of Vitamin A. Biochimica et biophysica acta, 1301(1-2), 1–6. [Link]

  • Buck, J., et al. (1993). 13,14-Dihydroxy-retinol, a New Bioactive Retinol Metabolite. The Journal of biological chemistry, 268(20), 14838–14845. [Link]

Sources

Technical Support Center: Enhancing the Chromatographic Resolution of 4,14-Retro-retinol from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the analysis of 4,14-Retro-retinol. As a bioactive metabolite of retinol (Vitamin A), this compound is a critical signaling molecule in cellular growth and lymphocyte activation.[1][2] Its unique retro-polyene structure gives rise to a complex array of geometric (cis/trans) and, in its hydroxylated forms, stereoisomers (enantiomers/diastereomers).[3][4] Since different isomers can exhibit varied biological activities, achieving high-resolution chromatographic separation is not merely an analytical objective but a prerequisite for accurate biological investigation and drug development.

This guide provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you overcome the common challenges encountered in resolving this compound from its isomeric forms.

Part 1: Frequently Asked Questions - Foundational Knowledge

Q1: What is this compound and why are its isomers significant?

A1: this compound is a diterpenoid and a member of the retinoid family, characterized by a conjugated system of double bonds shifted relative to the parent retinol structure.[5] Its molecular formula is C₂₀H₃₀O. This compound and its derivatives, like 14-hydroxy-4,14-retro-retinol (14-HRR), act as intracellular messengers distinct from the classical retinoic acid pathway.[1][6]

The significance of its isomers lies in their differential biological activity. Retinoid isomers are known to have different affinities for receptors and can trigger distinct physiological responses.[7] For instance, studies on the synthetic (14R)- and (14S)- enantiomers of 14-HRR showed similar, but not identical, activity in B-cell and T-cell assays.[2] Therefore, isolating and quantifying each specific isomer is crucial to understanding its precise biological role and therapeutic potential.

Q2: What are the primary chromatographic techniques for separating this compound and its isomers?

A2: The separation of retinoid isomers is a well-documented analytical challenge due to their structural similarity.[8][9] The two most powerful and widely adopted techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for retinoid analysis.[1]

    • Normal-Phase (NP-HPLC): Often considered the highest resolution method for complex retinoid isomer mixtures, especially geometric isomers. It typically uses a polar stationary phase (like silica) and a non-polar mobile phase.[10][11]

    • Reversed-Phase (RP-HPLC): The most common HPLC mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is highly effective for separating retinoids of varying polarity.[9][12]

    • Chiral HPLC: Employs a chiral stationary phase (CSP) to resolve enantiomers, which are otherwise inseparable.

  • Supercritical Fluid Chromatography (SFC): A powerful alternative that uses a supercritical fluid (typically CO₂) as the main mobile phase. SFC is particularly advantageous for separating lipophilic compounds like retinoids and their isomers, including chiral separations.[13][14] It offers benefits of high speed, reduced organic solvent consumption, and often unique selectivity compared to HPLC.[13][15]

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific issues you may encounter during method development and routine analysis.

Scenario 1: Poor Peak Resolution & Co-elution

Q: My chromatogram shows a single broad peak, or two very poorly resolved peaks, where I expect this compound and an isomer. What is my first step?

A: The first step is to approach the problem systematically by considering the three factors governing chromatographic resolution: Efficiency (N) , Selectivity (α) , and Retention Factor (k) . Selectivity (α) is the most powerful tool for improving the separation of closely eluting isomers.[16]

Your immediate focus should be on manipulating the mobile phase to alter selectivity. Before making any changes, ensure your system is performing correctly by running a standard to confirm that the issue is not due to system failure (e.g., leaks, worn pump seals).[17][18]

Below is a logical workflow for troubleshooting poor resolution.

G start Problem: Poor Peak Resolution (Co-elution) step1 Step 1: Modify Mobile Phase (Target Selectivity, α) start->step1 rp_hplc RP-HPLC: 1. Change % Organic 2. Switch Organic Solvent (ACN vs. MeOH) 3. Add/Adjust Buffer step1->rp_hplc If using... np_hplc NP-HPLC: 1. Adjust Polar Modifier % (e.g., 2-Propanol) 2. Add Acid Modifier (e.g., Acetic Acid) step1->np_hplc If using... step2 Step 2: Change Stationary Phase (Drastic Selectivity Change) change_mode Switch Mode: RP-HPLC <=> NP-HPLC step2->change_mode change_phase Switch Stationary Phase: (e.g., C18 to Phenyl-Hexyl) step2->change_phase step3 Step 3: Adjust Temperature & Flow Rate (Target Efficiency, N) temp Adjust Temperature: Lower T = Higher Retention Higher T = Better Efficiency step3->temp flow Adjust Flow Rate: Lower flow rate often improves resolution step3->flow step4 Step 4: Suspect Enantiomers? (Requires Chirality) chiral Implement Chiral Chromatography (Chiral HPLC or SFC) step4->chiral Yes rp_hplc->step2 If no improvement np_hplc->step2 If no improvement change_mode->step3 If still unresolved change_phase->step3 If still unresolved temp->step4 If still unresolved flow->step4 If still unresolved

Caption: Logical workflow for troubleshooting poor peak resolution.

Q: I'm using RP-HPLC. How exactly do I modify the mobile phase to improve the separation of geometric isomers?

A: In RP-HPLC, you have several powerful levers to pull. The key is to change only one parameter at a time to clearly assess its impact.[19]

ParameterAdjustmentRationale & Expected OutcomeBest For
Organic Solvent Strength Decrease % of Acetonitrile or MethanolIncreases retention time (k) for all non-polar analytes. This provides more time for interaction with the stationary phase, which can improve resolution for fast-eluting peaks.[16]Initial optimization when peaks elute too early (k < 2).
Organic Solvent Type Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice-versaACN and MeOH have different polarities and dipole moments, leading to different interactions with analytes. This is a powerful way to change selectivity (α) and can sometimes reverse the elution order of isomers.When increasing retention alone does not resolve the peaks. This is a primary strategy for altering selectivity.
Mobile Phase Additives Add a small amount of acid (e.g., 0.1% Formic Acid or Acetic Acid)For acidic or basic analytes, this suppresses ionization and can significantly improve peak shape by reducing tailing. While this compound is neutral, isomers may have subtle pKa differences or interact differently with residual silanols on the column.Improving peak shape (reducing tailing) which, in turn, improves resolution.
Buffer Concentration Increase buffer concentration (if using a buffer)Can help mask active sites on the stationary phase, leading to more symmetrical peaks.[20]Addressing peak tailing issues that persist after pH adjustment.

Q: When should I switch from RP-HPLC to NP-HPLC for separating these isomers?

A: You should strongly consider switching to NP-HPLC when extensive mobile phase optimization in RP-HPLC fails to provide adequate resolution. NP-HPLC on a silica-based column often provides superior selectivity for non-polar, structurally similar isomers like retinoids.[10][11] The separation mechanism in NP-HPLC is based on adsorption-desorption, which can be more sensitive to subtle differences in the geometry and electron distribution of isomers compared to the partitioning mechanism in RP-HPLC.

Scenario 2: Analyte Instability & Artifact Peaks

Q: I am observing unexpected or "ghost" peaks in my chromatogram, especially after the sample has been sitting in the autosampler. What is happening?

A: This is a classic and highly probable sign of analyte degradation. Retinoids are notoriously susceptible to degradation by light, heat, and oxidation.[8][21] The extra peaks are likely isomers or degradation products formed after sample preparation.[22][23] Long-term stability tests on retinoids in cosmetic products showed declines of up to 80% after 6 months at 25°C, with light being a more potent degradation factor than temperature.[21]

Q: What are the essential, non-negotiable best practices for handling this compound to ensure its stability?

A: Ensuring analyte integrity from collection to injection is paramount for accurate quantification. Failure to do so will invalidate your results, regardless of how optimized your chromatography is.

G start Sample Collection / Stock Solution Prep step1 Use Amber Glassware & Low-Actinic Light start->step1 Protect from Light step2 Work Quickly & Keep Cold (On Ice / Cold Blocks) step1->step2 Protect from Heat step3 Solvent Choice: Use Degassed, High-Purity Solvents (e.g., Ethanol) step2->step3 step4 Consider Antioxidants: Add BHT (e.g., 0.5 mg/mL) to Solvents/Samples step3->step4 Protect from Oxidation step5 Storage: -80°C for Long-Term -20°C for Short-Term Under Inert Gas (N₂ or Ar) step4->step5 injection Autosampler: Use Cooled Tray (e.g., 4°C) Limit Residence Time step5->injection Final Prep

Caption: Workflow for ensuring the stability of retinoid samples.

Key Stability Practices:

  • Light Protection: Always use amber vials and work under yellow or dim light.[12] Exposure to ambient fluorescent light can cause significant isomerization in as little as one hour.[8]

  • Temperature Control: Perform all extractions and sample preparations on ice. Use a cooled autosampler set to 4°C. Retinoids are stable for extended periods when stored at -20°C or -80°C in a biological matrix or suitable solvent.[8][24]

  • Oxygen Exclusion: Purge vials with an inert gas (nitrogen or argon) before sealing, especially for long-term storage. The use of antioxidants like Butylated Hydroxytoluene (BHT) in solvents and sample preparations can inhibit oxidative degradation.[25]

  • Solvent Purity: Use high-purity, HPLC-grade solvents. Retinoids are more stable in organic solvents like ethanol than in aqueous buffers, where they are prone to rapid degradation and isomerization, especially in the absence of binding proteins like serum albumin.[8]

Part 3: Detailed Experimental Protocols

These protocols serve as robust starting points for your method development.

Protocol 1: NP-HPLC for High-Resolution Separation of Geometric Isomers

This method is adapted from established procedures for separating complex retinoid isomer mixtures.[10][26]

  • HPLC System: A standard HPLC system with a quaternary or binary pump and a UV/Vis or Diode Array Detector (DAD).

  • Column: Silica-based, non-end-capped stationary phase.

    • Example: Inertsil SIL 100A, 5 µm, 250 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: n-Hexane (HPLC Grade)

    • Solvent B: 2-Propanol (HPLC Grade)

    • Solvent C: Glacial Acetic Acid (HPLC Grade)

    • Isocratic Mixture: Prepare a mobile phase of n-Hexane:2-Propanol:Acetic Acid (e.g., 1000:4:0.7 v/v/v). The ratio of 2-propanol is the most critical parameter to adjust for optimizing retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (use a column oven for stable retention times).[27]

  • Injection Volume: 10-20 µL. Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.

  • Detection: Monitor at the λmax of this compound (approximately 348 nm).[28] A DAD is highly recommended to confirm peak identity and purity across the spectrum.

  • Self-Validation & Causality:

    • Why this column? The acidic silanol groups on a bare silica surface provide strong selective interactions (adsorption) with the polar hydroxyl group and the π-electrons of the retinoid polyene chain, which is highly effective for separating geometric isomers.

    • Why this mobile phase? n-Hexane is the weak, non-polar solvent. 2-Propanol is the strong, polar modifier that competes with the analyte for adsorption sites on the silica; increasing its concentration reduces retention time. Acetic acid is added to sharpen peaks by occupying highly active silanol sites and ensuring consistent analyte ionization state.

    • System Suitability: Before running samples, inject a standard mixture and verify that the resolution between known isomers is >1.5 and that peak tailing factors are between 0.9 and 1.2.

Protocol 2: Chiral SFC for Enantiomeric Resolution

This protocol is conceptualized based on the successful application of SFC for separating other fat-soluble vitamin isomers.[13][29] It is the required next step if you suspect enantiomers are co-eluting.

  • SFC System: An analytical SFC system with a back pressure regulator (BPR), CO₂ pump, modifier pump, and a UV/DAD detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP).

    • Example: Daicel Chiralpak series (e.g., IA, IB, IC) or equivalent. Screening multiple chiral columns is often necessary to find the optimal stationary phase.

  • Mobile Phase:

    • Main Fluid: Supercritical CO₂ (SFC Grade)

    • Co-solvent/Modifier: Methanol or Ethanol (HPLC Grade)

  • Method Parameters:

    • Gradient: Start with a low percentage of co-solvent (e.g., 2-5%) and ramp up to 20-40% over 5-10 minutes.

    • Flow Rate: 2-3 mL/min.

    • Back Pressure: 120-150 bar.

    • Column Temperature: 35-40°C.

  • Detection: UV/DAD at the analyte's λmax (~348 nm).

  • Self-Validation & Causality:

    • Why SFC? The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency than HPLC, often at lower temperatures, which is beneficial for labile compounds.[14][15]

    • Why a Chiral Stationary Phase? Enantiomers have identical physical properties in a non-chiral environment. A CSP creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with different energies, leading to different retention times and thus, separation.

    • System Suitability: Inject a racemic standard (if available) to confirm that the column can separate the enantiomers into two distinct peaks. Optimize the co-solvent percentage and gradient to achieve baseline resolution (Rs > 1.5).

References

  • Miyagi, M., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Endocrine Journal. Available at: [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Enzymology. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5378255, this compound. PubChem. Available at: [Link]

  • Furr, H. C. (1984). High-performance liquid chromatography of retinals, retinols (vitamin A1) and their dehydro homologues (vitamin A2): improvements in resolution and spectroscopic characterization of the stereoisomers. Journal of Chromatography A. Available at: [Link]

  • Kane, M. A., et al. (2008). Quantification of Endogenous Retinoids. Analytical Biochemistry. Available at: [Link]

  • Barua, A. B., & Olson, J. A. (2000). Analysis of retinoids and carotenoids: problems resolved and unsolved. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Palczewski, K. (2012). Chemistry of the Retinoid (Visual) Cycle. Photochemistry and Photobiology. Available at: [Link]

  • Monaghan, O., & Popp, M. (2021). Rapid supercritical fluid chromatography–tandem mass spectrometry (SFC-MS/MS) for the routine quantification of retinol and α-tocopherol in human serum and plasma. Clinical Laboratory International. Available at: [Link]

  • de Lera, Á. R., & Rodríguez-Bárzano, D. (2013). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in Molecular Biology. Available at: [Link]

  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. Available at: [Link]

  • Gotor-Gotor, A., et al. (2021). Supercritical Fluid Chromatography with Photodiode Array Detection in the Determination of Fat-Soluble Vitamins in Hemp Seed Oil and Waste Fish Oil. Molecules. Available at: [Link]

  • Yamauchi, Y., & Hori, Y. (1993). Application of Supercritical Fluid to Assay Fat-Soluble Vitamins in Extraction and Chromatography Hydrophobic Ointment. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Patil, S., et al. (2016). Stability Indicating HPLC Method Development for a Marketed Retinol Acetate. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • ResearchGate (n.d.). Retinol and retinol isomer separations. ResearchGate. Available at: [Link]

  • Kováčiková, E., & Kvetňanský, R. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations. Available at: [Link]

  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Request PDF on ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). The structures of (14R)-14-hydroxy-4,14-retro-retinol 4... ResearchGate. Available at: [Link]

  • Shimshoni, J. A., et al. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research. Available at: [Link]

  • Peng, Y. M., & Alberts, D. S. (1991). Analysis and stability of retinol in plasma. Journal of the National Cancer Institute. Available at: [Link]

  • Washington State University (n.d.). HPLC Troubleshooting Guide. WSU Website. Available at: [Link]

  • SCION Instruments (n.d.). HPLC Troubleshooting Guide. SCION Instruments Website. Available at: [Link]

  • Barua, A. B., & Olson, J. A. (2000). Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved. ResearchGate. Available at: [Link]

  • ACE HPLC Columns (n.d.). HPLC Troubleshooting Guide. ACE Website. Available at: [Link]

  • Scilit (n.d.). Method to determine 4‐oxo‐retinoic acids, retinoic acids and retinol in serum and cell extracts... Scilit. Available at: [Link]

  • Gotor-Gotor, A., et al. (2021). Supercritical Fluid Chromatography with Photodiode Array Detection... ResearchGate. Available at: [Link]

  • precisionFDA (n.d.). 14-HYDROXY-RETRO-RETINOL, (14R)-. precisionFDA Website. Available at: [Link]

  • Derguini, F., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry. Available at: [Link]

  • Teledyne LABS (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS Website. Available at: [Link]

  • Rakuša, Ž. T., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. Available at: [Link]

  • Phenomenex (n.d.). HPLC Troubleshooting Guide. Phenomenex Website. Available at: [Link]

  • Johansson, S. (2020). Stability testing of all-trans-retinol in an experimental cosmetic formulation... DiVA portal. Available at: [Link]

  • Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. Chrom Tech Website. Available at: [Link]

  • Thermo Fisher Scientific (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]

  • Bell, D. S. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]

  • Chemistry For Everyone (2023). How To Improve Resolution In Liquid Chromatography? YouTube. Available at: [Link]

  • ResearchGate (n.d.). The stability of retinol, α-tocopherol, trans-lycopene, and trans-β-carotene... ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison (n.d.). Stereochemistry Part 1 Solutions: #4. Chem 32 Virtual Manual. Available at: [Link]

  • Miyagi, M., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers... ResearchGate. Available at: [Link]

  • Chen, B. H., & Chen, Y. C. (2005). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis. Available at: [Link]

  • Derguini, F., et al. (1994). (14RS)-14-Hydroxy-4,14-retro-retinol. Columbia University Academic Commons. Available at: [Link]

  • Moise, A. R., et al. (2004). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Journal of Biological Chemistry. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of 4,14-Retro-retinol and Retinol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Two Retinoids, Two Distinct Biological Fates

Retinol, or vitamin A, is an essential nutrient that serves as a precursor to a variety of biologically active metabolites. The most well-characterized of these is retinoic acid (RA), which mediates its profound effects on cell differentiation, proliferation, and embryonic development through a canonical signaling pathway involving nuclear receptors. However, the biological story of retinol is not limited to this single pathway. The discovery of 14-hydroxy-4,14-retro-retinol (14-HRR), a bioactive retro-retinoid, has unveiled a non-canonical signaling axis with distinct cellular targets and downstream effects, particularly within the immune system. This guide will dissect and compare these two pathways, providing a clear understanding of their divergent biological activities.

The Canonical Pathway: Retinol's Journey to Gene Regulation via Retinoic Acid

The biological activity of retinol is predominantly mediated by its conversion to all-trans-retinoic acid (atRA). This process involves a two-step oxidation, first to retinaldehyde and then to atRA.[1][2] Once formed, atRA enters the nucleus and binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This genomic mechanism is responsible for the wide-ranging effects of retinol on processes such as embryonic development, cell differentiation, and tissue homeostasis.[4]

Visualizing the Canonical Retinol Signaling Pathway

Canonical Retinol Signaling Pathway cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulates

Caption: The canonical retinol signaling pathway, culminating in the modulation of gene transcription.

The Non-Canonical Pathway: 4,14-Retro-retinol's Unique Role in Lymphocyte Function

In stark contrast to the genomic actions of retinoic acid, this compound (specifically its hydroxylated form, 14-hydroxy-4,14-retro-retinol or 14-HRR) operates through a non-canonical, cytoplasmic signaling pathway.[5] This pathway is particularly prominent in lymphocytes, where 14-HRR, not retinoic acid, is the key mediator of retinol-dependent growth and activation.[6] 14-HRR has been identified as a third intracellular messenger derived from retinol, alongside retinal and retinoic acid.[6][7]

The signaling cascade initiated by 14-HRR is rapid and independent of new gene transcription.[5] While the precise receptor for 14-HRR is still under investigation, it is believed to be a cytoplasmic entity.[5][8] The binding of 14-HRR to its putative receptor is thought to activate downstream signaling cascades, such as those involving protein kinases, leading to cellular responses like proliferation and survival.[5] A key feature of this pathway is the agonist/antagonist relationship between 14-HRR, which promotes cell growth, and anhydroretinol, which inhibits it.[5]

Visualizing the Non-Canonical this compound Signaling Pathway

Non-Canonical this compound Signaling Pathway cluster_cytoplasm Cytoplasm Retinol_Metabolite Retinol Metabolite (14-HRR) Putative_Receptor Putative Cytoplasmic Receptor Retinol_Metabolite->Putative_Receptor Binds to Kinase_Cascade Protein Kinase Cascade Putative_Receptor->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Proliferation) Kinase_Cascade->Cellular_Response Induces

Caption: The non-canonical this compound signaling pathway, leading to rapid cellular responses.

Comparative Biological Activity: A Quantitative Look

The distinct signaling mechanisms of retinol (via retinoic acid) and this compound translate to significant differences in their biological activities and potencies in various cell types.

FeatureRetinol (acting via Retinoic Acid)This compound (14-HRR)
Primary Signaling Pathway Canonical (Nuclear Receptor-Mediated)Non-Canonical (Cytoplasmic)
Primary Cellular Effect Gene Transcription ModulationRapid Cellular Responses (e.g., Proliferation)
Key Cell Targets Epithelial cells, embryonic tissuesB and T lymphocytes
Role in Lymphocytes Not the primary growth mediatorPromotes growth and activation[6]
Optimal Concentration for Lymphocyte Activity N/A (not the primary mediator)0.16 to 0.7 µM (1.6 x 10-7 to 7 x 10-7 M)[5][7]
Antagonists RAR/RXR antagonistsAnhydroretinol[5]

Experimental Protocols for Comparative Analysis

To empirically determine the differential effects of retinol and this compound, a lymphocyte proliferation assay is a highly relevant experimental approach.

Protocol: Comparative Lymphocyte Proliferation Assay Using [³H]-Thymidine Incorporation

Objective: To quantitatively compare the dose-dependent effects of this compound and all-trans-retinoic acid (the active metabolite of retinol) on the proliferation of isolated lymphocytes.

Materials:

  • Isolated primary lymphocytes (e.g., from murine spleen or human peripheral blood)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)

  • This compound (14-HRR) stock solution (in ethanol or DMSO)

  • All-trans-retinoic acid (atRA) stock solution (in ethanol or DMSO)

  • Mitogen (e.g., Concanavalin A for T-cells, LPS for B-cells)

  • [³H]-Thymidine (1 mCi/mL)

  • 96-well flat-bottom culture plates

  • Cell harvester

  • Scintillation counter and vials

  • Sterile PBS

Experimental Workflow:

Lymphocyte Proliferation Assay Workflow Start Start: Isolate Lymphocytes Plate_Cells Plate Cells (e.g., 2x10^5/well) Start->Plate_Cells Add_Compounds Add Serial Dilutions of: - 14-HRR - atRA - Vehicle Control Plate_Cells->Add_Compounds Add_Mitogen Add Mitogen (e.g., Con A) Add_Compounds->Add_Mitogen Incubate Incubate (e.g., 48-72 hours) Add_Mitogen->Incubate Pulse Pulse with [3H]-Thymidine (1 µCi/well) Incubate->Pulse Incubate_Pulse Incubate (e.g., 18 hours) Pulse->Incubate_Pulse Harvest Harvest Cells onto Filter Mats Incubate_Pulse->Harvest Measure Measure Radioactivity (Scintillation Counter) Harvest->Measure Analyze Analyze Data: - CPM vs. Concentration - Calculate EC50 Measure->Analyze

Caption: Workflow for the comparative lymphocyte proliferation assay.

Step-by-Step Procedure:

  • Cell Preparation: Isolate lymphocytes from the desired source using standard procedures (e.g., Ficoll-Paque density gradient for human PBMCs, mechanical disruption and red blood cell lysis for murine splenocytes). Resuspend cells in complete RPMI-1640 medium and perform a cell count.

  • Cell Plating: Seed the 96-well plate with lymphocytes at a density of 2 x 10⁵ cells per well in 100 µL of medium.

  • Compound Addition: Prepare serial dilutions of 14-HRR and atRA in complete medium. Add 50 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest compound concentration).

  • Mitogen Stimulation: Add 50 µL of the appropriate mitogen to each well to stimulate proliferation.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis: Plot the CPM values against the log of the compound concentration. Use non-linear regression to determine the EC₅₀ value for each compound, which represents the concentration that induces a half-maximal proliferative response.

Expected Outcomes: Based on existing literature, it is expected that 14-HRR will induce a dose-dependent increase in lymphocyte proliferation, with a potent EC₅₀ value within the sub-micromolar range.[5][7] In contrast, atRA is not expected to be the primary mediator of proliferation in this context and may show significantly lower potency or even inhibitory effects at higher concentrations.[6]

Conclusion: Implications for Research and Therapeutic Development

The divergent biological activities of this compound and retinol underscore the complexity of vitamin A metabolism and signaling. While retinol's role in broad physiological processes via the canonical retinoic acid pathway is well-established, the discovery of this compound's non-canonical pathway has opened new avenues of research, particularly in immunology. For researchers and drug development professionals, understanding these differences is paramount. The targeted effects of 14-HRR on lymphocytes suggest its potential as a modulator of the immune response, with possible applications in immunotherapy and the treatment of immune-related disorders. Conversely, the well-documented effects of retinoic acid on cell differentiation continue to be exploited in dermatology and oncology. Future research should focus on the full characterization of the this compound receptor and the elucidation of its downstream signaling targets to fully harness its therapeutic potential.

References

  • Belyaeva, O. V., & Kedishvili, N. Y. (2019). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Oncology, 9, 1293. [Link]

  • Thapliyal, S., & Pierzchalski, K. (2023). Non-canonical retinoid signaling in neural development, regeneration and synaptic function. Frontiers in Molecular Neuroscience, 16, 1299974. [Link]

  • ResearchGate. (n.d.). Canonical and non-canonical retinoid signaling pathways. [Link]

  • ResearchGate. (n.d.). Non-canonical retinoid signaling and kinase interactions. [Link]

  • Chen, A. C., & Gudas, L. J. (2009). Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells. Journal of Cellular Physiology, 220(3), 771–779. [Link]

  • Shago, M., & Gudas, L. J. (2012). Non-canonical activity of retinoic acid in epigenetic control of embryonic stem cell. Epigenetics, 7(10), 1101–1105. [Link]

  • Kong, R., Cui, Y., Fisher, G. J., Wang, X., Chen, Y., Schneider, L. M., & Majmudar, G. (2016). A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin. Journal of Cosmetic Dermatology, 15(1), 49–57. [Link]

  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • Columbia University. (1994). (14RS)-14-Hydroxy-4,14-retro-retinol+. [Link]

  • Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654–1656. [Link]

  • Didierjean, L., Carraux, P., Darrigand, V., & Saurat, J. H. (1996). Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol. Skin Pharmacology, 9(5), 315–323. [Link]

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  • Franklin, R. A., Arkins, S., Li, Y. M., & Kelley, K. W. (1990). Potentiation of IL-2-induced t-cell proliferation by retinoids. Journal of Leukocyte Biology, 48(2), 145–152. [Link]

  • ACTG. (2000). ACTG Lab Man Lymphocyte Proliferation Assay. [Link]

  • ResearchGate. (n.d.). The structures of (14R)-14-hydroxy-4,14-retro-retinol 4, (13R,14R). [Link]

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A Tale of Two Retinoids: Deconstructing the Divergent Signaling Pathways of 4,14-Retro-Retinol and Retinoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the signaling mechanisms of two critical retinol metabolites: the canonical retinoid, all-trans-retinoic acid (ATRA), and the non-canonical retro-retinoid, 4,14-retro-retinol (14-HRR). We will dissect their distinct pathways, biological outcomes, and the experimental methodologies required to elucidate their unique modes of action.

Retinoids, a class of compounds derived from vitamin A (retinol), are pivotal regulators of a vast array of biological processes, from embryonic development to immune function and cellular homeostasis. For decades, the field has been dominated by the understanding of all-trans-retinoic acid's genomic signaling pathway. However, emerging research has illuminated a parallel, non-canonical pathway mediated by this compound, challenging the traditional paradigm and opening new avenues for therapeutic intervention. This guide will navigate the complexities of these two signaling cascades, offering a comprehensive comparative analysis grounded in experimental evidence.

The Canonical Pathway: Retinoic Acid's Genomic Command

The signaling pathway of all-trans-retinoic acid is a well-established model of nuclear receptor-mediated gene regulation. It is a predominantly genomic pathway, meaning its primary mechanism of action involves the direct regulation of gene transcription.

Biosynthesis of Retinoic Acid

Retinoic acid is synthesized from retinol through a two-step enzymatic oxidation process. Initially, retinol is reversibly oxidized to retinaldehyde by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs). Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs). This tightly regulated synthesis ensures precise spatial and temporal control over retinoic acid concentrations in tissues.

The RAR/RXR-RARE Signaling Axis

Once synthesized, retinoic acid diffuses into the nucleus and binds to its cognate nuclear receptors, the Retinoic Acid Receptors (RARs), which exist as heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and it actively represses transcription by recruiting corepressor complexes.

The binding of all-trans-retinoic acid to the ligand-binding domain of RAR induces a conformational change in the receptor complex. This alteration leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn facilitate the transcription of downstream target genes. This intricate mechanism allows retinoic acid to modulate the expression of hundreds of genes, thereby influencing a wide spectrum of cellular processes including differentiation, proliferation, and apoptosis.

Diagram of the Canonical Retinoic Acid Signaling Pathway

Retinoic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH RA Retinoic Acid (ATRA) Retinaldehyde->RA RALDH RA_n ATRA RA->RA_n Diffusion RAR RAR RXR RXR RARE RARE Gene Target Gene Transcription

Caption: Canonical signaling pathway of retinoic acid.
Non-Genomic Actions of Retinoic Acid

While the genomic pathway is its primary mode of action, retinoic acid can also elicit rapid, non-genomic effects. These responses are initiated within minutes and are independent of gene transcription and protein synthesis. Evidence suggests that retinoic acid can activate cytoplasmic signaling cascades, including the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These non-genomic actions are often mediated by subpopulations of RARs located outside the nucleus and can influence cellular processes more rapidly than transcriptional regulation.

The Non-Canonical Pathway: this compound's Alternative Route

In stark contrast to the well-trodden path of retinoic acid, this compound (14-HRR) operates through a distinct, non-canonical signaling pathway. This pathway is particularly crucial in cell types, such as B lymphocytes, that are dependent on retinol for growth but do not respond to retinoic acid.

Biosynthesis of this compound

This compound is a metabolite of retinol, and its synthesis has been observed in various cell lines, including lymphocytes and fibroblasts. However, the specific enzymatic machinery responsible for the conversion of retinol to 14-HRR is not yet fully characterized, representing a key area for future research.

A Non-Genomic, RAR-Independent Mechanism

The signaling of this compound is fundamentally different from that of retinoic acid as it is non-genomic and independent of RARs. This has been experimentally demonstrated by the inability of RAR antagonists to block the biological effects of 14-HRR. The actions of 14-HRR are initiated in the cytoplasm or at the cell membrane, leading to rapid cellular responses.

The precise receptor for this compound remains elusive but is hypothesized to be a cytoplasmic or membrane-associated protein. A key player in this pathway is anhydroretinol, a naturally occurring antagonist of 14-HRR. Anhydroretinol competitively inhibits the growth-promoting effects of 14-HRR, suggesting they may compete for the same receptor.

One of the key downstream effects of this compound signaling is the modulation of the actin cytoskeleton. Anhydroretinol has been shown to induce a dramatic reorganization of F-actin, an effect that is reversed by 14-HRR. This indicates that the actin cytoskeleton is a critical regulatory node in the retro-retinoid signaling pathway, influencing cell shape, motility, and survival.

Diagram of the Non-Canonical this compound Signaling Pathway

Retro_Retinol_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Retinol_in Retinol Retinol_cyto Retinol Retinol_in->Retinol_cyto HRR This compound (14-HRR) Receptor Putative Cytoplasmic/ Membrane Receptor Actin F-Actin Reorganization Response Rapid Cellular Responses (e.g., Proliferation) Anhydroretinol Anhydroretinol (Antagonist)

Caption: Non-canonical signaling of this compound.

Comparative Analysis: A Head-to-Head Look at Two Signaling Paradigms

FeatureRetinoic Acid SignalingThis compound Signaling
Primary Mechanism Genomic (transcriptional regulation)Non-genomic (cytoplasmic/membrane-initiated)
Receptors Nuclear Receptors (RAR/RXR)Putative cytoplasmic/membrane receptor (RAR-independent)
Effector Molecules Coactivators/Corepressors, RNA Polymerase IIDownstream effectors largely uncharacterized, involves F-actin
Cellular Location of Action NucleusCytoplasm/Cell Membrane
Response Time Hours to days (for genomic effects)Minutes
Key Biological Roles Embryonic development, cell differentiation, apoptosisLymphocyte proliferation and survival
Known Antagonists Synthetic RAR antagonists (e.g., AGN194310)Anhydroretinol (natural antagonist)

Experimental Workflows: Distinguishing Between the Pathways

Dissecting the distinct signaling pathways of retinoic acid and this compound requires a carefully designed experimental approach. The following workflows provide a framework for differentiating between their genomic and non-genomic actions.

Workflow 1: Assessing Genomic vs. Non-Genomic Responses

This workflow aims to determine whether a cellular response to a retinoid is mediated by gene transcription.

  • Cell Treatment: Culture target cells (e.g., lymphocytes for 14-HRR, or a retinoic acid-responsive cell line) and treat with either retinoic acid or this compound.

  • Inhibition of Transcription and Translation: In parallel experiments, pre-treat cells with a transcription inhibitor (e.g., actinomycin D) or a translation inhibitor (e.g., cycloheximide) before adding the retinoid.

  • Endpoint Analysis: Measure the desired cellular response (e.g., proliferation, differentiation marker expression, or a specific signaling event like kinase phosphorylation).

  • Interpretation:

    • If the retinoid-induced response is blocked by actinomycin D or cycloheximide, it is likely a genomic effect requiring new gene transcription and protein synthesis.

    • If the response persists in the presence of these inhibitors, it is indicative of a non-genomic mechanism.

Diagram of Workflow to Differentiate Genomic and Non-Genomic Effects

Genomic_vs_Nongenomic_Workflow start Start: Target Cells treat Treat with Retinoid (ATRA or 14-HRR) start->treat inhibitors Pre-treat with Inhibitors start->inhibitors measure Measure Cellular Response treat->measure actinomycin Actinomycin D (Transcription) inhibitors->actinomycin cycloheximide Cycloheximide (Translation) inhibitors->cycloheximide actinomycin->measure cycloheximide->measure genomic Genomic Effect (Response Blocked) measure->genomic nongenomic Non-Genomic Effect (Response Persists) measure->nongenomic

Caption: Experimental workflow for genomic vs. non-genomic analysis.
Workflow 2: Probing Receptor Specificity

This workflow is designed to confirm the RAR-independence of this compound signaling.

  • Cell Treatment: Culture cells known to respond to this compound (e.g., B lymphocytes).

  • RAR Antagonist Pre-treatment: Pre-incubate a subset of cells with a pan-RAR antagonist (e.g., AGN194310) at a concentration known to block retinoic acid-mediated effects.

  • Retinoid Addition: Treat the cells with either retinoic acid (as a positive control for antagonist activity) or this compound.

  • Endpoint Analysis: Measure the relevant biological response (e.g., lymphocyte proliferation using a BrdU incorporation assay or cell viability assay).

  • Interpretation:

    • The RAR antagonist should block the effects of retinoic acid.

    • If the RAR antagonist does not inhibit the cellular response to this compound, it provides strong evidence that its signaling pathway is RAR-independent.

Quantitative Data Summary

CompoundAssayCell TypeEC50 / Effective ConcentrationReference
This compound B-cell survival & T-cell activationLymphoblastoid cells & Murine thymocytes0.16 - 0.7 µM
Retinoic Acid Inhibition of colony formationProstate carcinoma cells16-34 nM (for antagonist AGN194310, which was 12-22 fold more potent than ATRA)
Retinoic Acid Activation of PI3K signalingNeuroblastoma cellsAs low as 10 nM

Conclusion and Future Directions

The discovery of this compound and its non-canonical signaling pathway has significantly broadened our understanding of retinoid biology. It is now clear that the biological effects of retinol metabolites are not solely dictated by the classical genomic pathway of retinoic acid. The existence of a parallel, rapid, and RAR-independent pathway mediated by this compound presents exciting new opportunities for therapeutic development, particularly in the context of immune modulation and cell proliferation.

For researchers in this field, the key takeaways are:

  • The choice of retinoid and the cellular context are critical determinants of the signaling pathway activated.

  • A combination of experimental approaches, including the use of transcriptional inhibitors and specific receptor antagonists, is necessary to dissect the precise mechanism of action.

  • The non-canonical this compound pathway represents a largely untapped area for drug discovery.

Future research should focus on the identification of the elusive this compound receptor, the characterization of its downstream signaling cascade, and a more detailed investigation into the enzymes responsible for its biosynthesis. A deeper understanding of these parallel retinoid signaling universes will undoubtedly pave the way for novel and more targeted therapeutic strategies.

References

  • Buck, J., Grunder, A., Myc, A., Derguini, F., & Hämmerling, U. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of Experimental Medicine, 178(2), 675–680. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–54. [Link]

  • Kong, R., Cui, Y., Fisher, G. J., Wang, X., Chen, Y., Schneider, L. M., & Majmudar, G. (2016). A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin. Journal of cosmetic dermatology, 15(1), 49–57. [Link]

  • Mehta, R. G., Steele, V., Kelloff, G. J., & Moon, R. C. (1998). Anhydroretinol, a retinoid active in preventing mammary cancer induced in rats by N-methyl-N-nitrosourea. Oncology reports, 5(4), 857–860. [Link]

  • Napoli, J. L. (1986). Quantification of physiological levels of retinoic acid. Methods in enzymology, 123, 112–124. [Link]

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  • Buck, J., Grunder, A., Myc, A., Derguini, F., & Hämmerling, U. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of experimental medicine, 178(2), 675–680. [Link]

  • Taylor, C. A., & Heyland, A. (2023). Non-canonical retinoid signaling in neural development, regeneration and synaptic function. Frontiers in Cell and Developmental Biology, 11, 1184917. [Link]

  • Masiá, S., Alvarez, S., de Lera, A. R., & Barettino, D. (2007). Rapid, Nongenomic Actions of Retinoic Acid on Phosphatidylinositol-3-Kinase Signaling Pathway Mediated by the Retinoic Acid Receptor. Molecular Endocrinology, 21(10), 2391–2402. [Link]

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  • Ross, A. C., Zolfaghari, R., & Weinstock, A. (2009). Application of a Key Events Dose-Response Analysis to Nutrients: A Case Study with Vitamin A (Retinol). Critical reviews in food science and nutrition, 49(8), 738–753. [Link]

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  • Haussler, M. R., Donaldson, C. A., Kelly, M. A., Mangelsdorf, D. J., Bowden, G. T., Meinke, W. J., Meyskens, F. L., & Sidell, N.

A Comparative Guide to the Differential Effects of 4,14-Retro-retinol and Anhydroretinol on Cell Growth

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of retinoid signaling, a fascinating dichotomy exists between the biological activities of two closely related vitamin A metabolites: 4,14-Retro-retinol and anhydroretinol. While both are derived from retinol, their effects on cellular proliferation and survival are diametrically opposed. This guide provides an in-depth, objective comparison of these two retro-retinoids, delving into their mechanisms of action, summarizing key experimental findings, and providing detailed protocols for their investigation.

Introduction: A Tale of Two Retro-Retinoids

Vitamin A (retinol) and its derivatives, the retinoids, are critical regulators of a vast array of biological processes, including embryonic development, vision, and the proliferation and differentiation of numerous cell types. The classical understanding of retinoid action involves the conversion of retinol to retinoic acid, which then binds to nuclear receptors (RARs and RXRs) to modulate gene expression. However, a growing body of evidence points to the existence of non-canonical signaling pathways mediated by other retinol metabolites.

Among these are this compound (also known as 14-hydroxy-4,14-retro-retinol or 14-HRR) and anhydroretinol (AR). These two molecules form a unique agonist/antagonist pair, with 14-HRR promoting cell growth and survival, and AR acting as a potent inhibitor, capable of inducing growth arrest and apoptosis.[1] This guide will explore the molecular basis for these contrasting effects and provide the experimental framework to study them.

Mechanisms of Action: A Study in Contrasts

The divergent effects of this compound and anhydroretinol on cell growth stem from their distinct interactions with cellular signaling pathways.

This compound: A Pro-Growth Second Messenger

This compound is recognized as a third intracellular second messenger derived from retinol, alongside retinal and retinoic acid.[2][3] Its signaling pathway deviates significantly from the classical genomic pathway.[2] Instead of acting through nuclear receptors, 14-HRR is thought to initiate its effects in the cytoplasm or at the cell membrane, leading to rapid cellular responses that are independent of new gene transcription.[2]

This non-canonical pathway is particularly important for the growth and survival of lymphocytes.[2][3] B lymphocytes, for instance, utilize 14-HRR for their growth, not retinoic acid.[2]

4_14_Retro_retinol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Retinol Retinol 14_HRR This compound (14-HRR) Retinol->14_HRR Metabolism Cytoplasmic_Receptor Putative Cytoplasmic Receptor 14_HRR->Cytoplasmic_Receptor Binds Signaling_Cascade Downstream Signaling Cascade Cytoplasmic_Receptor->Signaling_Cascade Activates Cell_Growth_Survival Cell Growth & Survival Signaling_Cascade->Cell_Growth_Survival Promotes

Caption: Proposed non-canonical signaling pathway of this compound (14-HRR).

Anhydroretinol: A Growth Inhibitor and Apoptosis Inducer

Anhydroretinol acts as a competitive antagonist to both retinol and 14-HRR, effectively blocking their growth-promoting activities.[4] Its mechanism of action is distinct from the classical retinoid pathway and appears to involve at least two key cellular processes:

  • Induction of Oxidative Stress: AR has been shown to generate reactive oxygen species (ROS) in cells, leading to oxidative stress and subsequent cell death.[1] This effect can be mitigated by antioxidants like vitamin E.[1]

  • Disruption of the Actin Cytoskeleton: AR induces a rapid reorganization and depolymerization of filamentous actin (F-actin).[5][6] This disruption of the cytoskeleton is an early event in AR-triggered apoptosis and can be reversed by 14-HRR.[5][6]

Anhydroretinol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Anhydroretinol Anhydroretinol ROS_Production Increased ROS Production Anhydroretinol->ROS_Production F_Actin_Disruption Disruption & Depolymerization Anhydroretinol->F_Actin_Disruption Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis F_Actin F-Actin Cytoskeleton F_Actin->F_Actin_Disruption F_Actin_Disruption->Apoptosis

Caption: Proposed mechanisms of anhydroretinol-induced cell death.

Comparative Analysis of Effects on Cell Growth

The opposing roles of this compound and anhydroretinol are most evident in their effects on cell proliferation, cell cycle, and apoptosis.

Cell Proliferation
CompoundEffect on Cell ProliferationTarget Cell Types (Examples)Effective Concentration Range
This compound (14-HRR) StimulatoryB-lymphocytes, T-lymphocytes, Fibroblasts[2][7][8]0.16 - 0.7 µM for B-cell survival[2]
Anhydroretinol (AR) InhibitoryLymphocytes, Fibroblasts[4][9]Dose-dependent inhibition observed[1]
Cell Cycle and Apoptosis

Anhydroretinol is a potent inducer of apoptosis.[5] Flow cytometry analysis has shown that AR treatment leads to an increase in the percentage of apoptotic cells.[10] The induction of apoptosis by AR is associated with early events such as F-actin reorganization.[5] In contrast, this compound promotes cell survival and can counteract the apoptotic effects of AR.[1]

ParameterEffect of this compoundEffect of Anhydroretinol
Apoptosis Promotes cell survival, can reverse AR-induced apoptosis[1]Induces apoptosis[5]
F-Actin Cytoskeleton Can reverse AR-induced disruption[5]Causes disruption and depolymerization[5]
Oxidative Stress Can counteract AR-induced oxidative stress[1]Induces oxidative stress[1]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments to assess the differential effects of this compound and anhydroretinol on cell growth.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of anhydroretinol and the proliferative effects of this compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of retinoids Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data to determine cell viability and IC50/EC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and anhydroretinol in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the retinoids. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For anhydroretinol, determine the IC50 value (the concentration that inhibits cell growth by 50%). For this compound, determine the EC50 value (the concentration that produces 50% of the maximal proliferative response).

Apoptosis Detection by Annexin V & Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with anhydroretinol.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of anhydroretinol for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Directions

The starkly different effects of this compound and anhydroretinol on cell growth highlight the complexity and specificity of retinoid signaling. While 14-HRR acts as a pro-survival signal through a non-canonical pathway, AR potently induces cell death via oxidative stress and cytoskeletal disruption. This agonist/antagonist relationship presents a compelling area for further research, particularly in the context of diseases characterized by aberrant cell proliferation, such as cancer.

Future investigations should focus on elucidating the precise molecular targets of both retro-retinoids. Identifying the putative cytoplasmic receptor for 14-HRR and the specific cellular components that interact with AR will be crucial for a complete understanding of their mechanisms of action. Such knowledge could pave the way for the development of novel therapeutic strategies that selectively modulate these pathways for the treatment of various diseases.

References

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A Comparative Analysis of (14R)- vs (14S)-4,14-Retro-retinol Enantiomers: Bioactivity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of retinoid signaling, the discovery of 14-hydroxy-4,14-retro-retinol (14-HRR) as a third intracellular messenger derived from retinol has opened new avenues of research, particularly in understanding cell growth and differentiation.[1][2][3][4] Unlike the well-characterized genomic pathway of retinoic acid, 14-HRR operates through a distinct, non-canonical signaling cascade, primarily influencing lymphocyte function.[2][4] This guide provides a detailed comparison of the bioactivity of the two enantiomers of 14-HRR, (14R)- and (14S)-4,14-retro-retinol, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Stereochemistry and its Implications for Bioactivity

The chirality at the C14 position of 4,14-retro-retinol gives rise to two enantiomers: (14R) and (14S). This stereochemical difference can have profound implications for their biological activity, as the specific three-dimensional arrangement of atoms dictates the molecule's ability to interact with its target receptors and enzymes. The synthesis of these specific enantiomers has been crucial for dissecting their individual contributions to the overall biological effect of the racemic mixture.

Comparative Bioactivity in Lymphocyte Function

The primary biological activities attributed to 14-HRR are the promotion of B lymphocyte growth and the activation of T lymphocytes.[1][2][3] A key study directly compared the synthetic (14R)-HRR, (14S)-HRR, and the racemic mixture in B-cell survival and T-cell activation assays.[1][3]

The findings of this seminal research indicated that both enantiomers and the racemic mixture exhibit similar biological activity. However, a subtle but consistent observation was that the (14R)-enantiomer displayed slightly higher activity in comparison to the (14S)-enantiomer.[1][2][3] It is crucial to note that the authors described these assays as semi-quantitative, suggesting that while a trend is evident, the precise fold-difference in activity remains to be definitively established through more quantitative methods.[1][3]

Summary of Bioactivity Data
CompoundB-Cell Survival AssayT-Cell Activation Assay
(14R)-4,14-Retro-retinol Active, slightly higher than (14S)Active, slightly higher than (14S)
(14S)-4,14-Retro-retinol ActiveActive
(14RS)-4,14-Retro-retinol ActiveActive

The Non-Canonical Signaling Pathway of this compound

The mechanism of action of this compound diverges significantly from the classical retinoid signaling pathway that involves nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] Instead, 14-HRR is believed to function as a cytoplasmic or membrane-associated signaling molecule.[2]

A critical component of this pathway is the interplay between 14-HRR and anhydroretinol (AR), another retro-retinoid.[2] Anhydroretinol acts as a natural antagonist to 14-HRR, capable of inhibiting its growth-promoting effects and inducing growth arrest.[2] This agonist/antagonist relationship suggests a finely tuned regulatory mechanism controlling cellular responses.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Retinol Retinol HRR (14R/S)-4,14-Retro-retinol (Agonist) Retinol->HRR Metabolism Receptor Putative Receptor HRR->Receptor AR Anhydroretinol (Antagonist) AR->Receptor Inhibition Arrest Growth Arrest AR->Arrest Signal Signal Transduction Cascade Receptor->Signal Growth Cell Growth & Survival (e.g., B-cells) Signal->Growth Activation Cell Activation (e.g., T-cells) Signal->Activation

Figure 1: Proposed non-canonical signaling pathway of this compound, highlighting the antagonistic role of anhydroretinol.

Experimental Methodologies

To provide a comprehensive understanding of how the bioactivity of these enantiomers was assessed, the following sections detail the key experimental protocols.

B-Lymphocyte Survival Assay

This assay is designed to measure the ability of the test compounds to support the survival of B-lymphocytes in culture.

Protocol:

  • Cell Culture: Murine B-lymphocytes are cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum, antibiotics, and other necessary growth factors, but deficient in retinol.

  • Compound Preparation: Stock solutions of (14R)-, (14S)-, and (14RS)-4,14-retro-retinol are prepared in an appropriate solvent (e.g., ethanol) and then diluted to the desired final concentrations in the culture medium.

  • Treatment: The B-lymphocytes are seeded in multi-well plates and treated with various concentrations of the test compounds. A negative control (vehicle only) and a positive control (e.g., a known survival factor) are included.

  • Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay or trypan blue exclusion. The absorbance or the percentage of viable cells is measured.

  • Data Analysis: The results are expressed as the percentage of cell survival relative to the negative control. Dose-response curves can be generated to compare the potency of the different enantiomers.

T-Lymphocyte Activation Assay

This assay evaluates the ability of the compounds to promote the activation of T-lymphocytes, often in response to a primary stimulus.

Protocol:

  • Cell Isolation: T-lymphocytes are isolated from a relevant source, such as murine spleen or lymph nodes, using standard immunological techniques (e.g., nylon wool columns or magnetic-activated cell sorting).

  • Primary Stimulation: The T-cells are stimulated with a suboptimal dose of a T-cell receptor (TCR) agonist, such as anti-CD3 antibody or a specific antigen.

  • Compound Treatment: The stimulated T-cells are then treated with different concentrations of the (14R)-, (14S)-, and (14RS)-4,14-retro-retinol enantiomers.

  • Incubation: The cultures are incubated for a period sufficient to allow for T-cell activation (e.g., 48-72 hours).

  • Activation Marker Analysis: T-cell activation is assessed by measuring the expression of activation markers (e.g., CD25, CD69) by flow cytometry or by quantifying the proliferation of the T-cells (e.g., via [3H]-thymidine incorporation or CFSE dilution).

  • Data Analysis: The level of T-cell activation is compared between the different treatment groups to determine the relative efficacy of each enantiomer.

G cluster_0 Experimental Workflow cluster_1 Bioactivity Readouts A Isolate Lymphocytes (B or T cells) B Culture in Retinol-Deficient Medium A->B C Treat with (14R)-, (14S)-, or (14RS)-HRR B->C D Incubate (24-72 hours) C->D E Assess Bioactivity D->E F B-Cell Survival (MTT, Trypan Blue) E->F For B-Cells G T-Cell Activation (Flow Cytometry, Proliferation Assay) E->G For T-Cells

Figure 2: Generalized experimental workflow for assessing the bioactivity of this compound enantiomers on lymphocytes.

Conclusion and Future Directions

The available evidence suggests that both (14R)- and (14S)-4,14-retro-retinol are biologically active, with the (14R)-enantiomer exhibiting a slight but discernible advantage in promoting lymphocyte survival and activation. This subtle difference underscores the importance of stereochemistry in the biological function of retinoids.

For drug development professionals, the similar activity profiles of the two enantiomers might suggest that a racemic mixture could be a viable and more cost-effective option for initial studies. However, the slightly higher activity of the (14R) form warrants further investigation, as a pure enantiomer could offer improved potency and a better therapeutic index.

Future research should focus on:

  • Quantitative Bioassays: Employing more sensitive and quantitative assays to precisely determine the potency (e.g., EC50 values) of each enantiomer.

  • Receptor Identification: Identifying and characterizing the specific cellular receptor(s) for 14-HRR to elucidate the molecular basis of its signaling and to understand the structural determinants of ligand binding.

  • In Vivo Studies: Evaluating the in vivo efficacy and pharmacokinetics of the individual enantiomers in relevant animal models of immune function and disease.

A deeper understanding of the enantiomer-specific activities and the underlying molecular mechanisms of this compound will undoubtedly accelerate the development of novel therapeutic agents targeting this unique signaling pathway.

References

  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654–1656. [Link]

  • Cunningham, T. J., & Duester, G. (2015). Mechanisms of retinoic acid signalling and its roles in organ and limb development. Journal of Anatomy, 227(6), 735-747. [Link]

  • Das, B. C., Thapa, P., Karki, R., Das, S., Mahapatra, S., Liu, T. C., Torregroza, I., & Zhou, Y. (2014). Retinoic Acid Signaling Pathways in Development and Diseases. Bioorganic & Medicinal Chemistry, 22(3), 673-683. [Link]

  • Duester, G. (2008). Retinoic acid signaling pathways. Cold Spring Harbor Perspectives in Biology, 2(3), a005121. [Link]

  • Hämmerling, U., & Buck, J. (1994). (14RS)-14-Hydroxy-4,14-retro-retinol+. Columbia University Academic Commons. [Link]

  • Islam, M. S., & Kumar, S. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Cancer Letters, 571, 216347. [Link]

  • Krust, A., Kastner, P., Petkovich, M., Zelent, A., & Chambon, P. (1989). A third human retinoic acid receptor, hRAR-gamma. Proceedings of the National Academy of Sciences of the United States of America, 86(14), 5310–5314. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5378255, this compound. [Link]

Sources

Validating the Role of 4,14-Retro-retinol in Immune Regulation: A Comparative Guide to a Non-Canonical Retinoid Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the immunomodulatory properties of Vitamin A have been primarily attributed to its metabolite, all-trans retinoic acid (ATRA), which acts through the canonical nuclear receptor pathway to regulate gene expression. However, a growing body of evidence illuminates a distinct, non-canonical signaling pathway in lymphocytes mediated by another retinol metabolite: 4,14-Retro-retinol. This guide provides an in-depth technical comparison of the methodologies used to validate the immunoregulatory roles of this compound, contrasting its function with that of the classical retinoid, ATRA. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a framework for researchers, scientists, and drug development professionals to investigate this unique signaling molecule.

The Dichotomy of Retinoid Signaling in the Immune System: A Paradigm Shift

The classical model of retinoid action involves the conversion of retinol to ATRA, which then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus, functioning as ligand-activated transcription factors. This pathway is crucial for the differentiation of various cell types, including the induction of regulatory T cells (Tregs) and the modulation of T helper cell subsets like Th1, Th2, and Th17.[1][2][3][4][5]

However, a critical observation in lymphocyte biology has challenged this universal paradigm. Activated B lymphocytes, for instance, are dependent on retinol for their survival and proliferation, yet they do not respond to or synthesize ATRA.[6][7] This points to the existence of an alternative, ATRA-independent pathway. This second pathway is mediated by this compound, a bioactive retro-retinoid that acts as a third intracellular messenger derived from retinol.[6][8][9] this compound promotes the growth of B lymphocytes and the activation of T lymphocytes through a distinct signaling cascade.[8][9][10]

This guide will focus on the experimental approaches to dissect and validate the immunoregulatory functions of this compound, providing a comparative context against the well-established effects of ATRA.

Comparative Analysis of Immunomodulatory Effects: this compound vs. All-Trans Retinoic Acid

The differential effects of this compound and ATRA on immune cells are best understood by examining their impact on key cellular processes: survival, proliferation, and activation.

Immune Cell TypeAssayThis compound EffectAll-Trans Retinoic Acid (ATRA) EffectKey References
B Lymphocytes MTT Cell Viability AssayPromotes survival and growthNo effect on survival; does not support growth[6][7]
T Lymphocytes CFSE Proliferation AssayCo-factor for activation and proliferation in response to TCR stimulationCan modulate differentiation (e.g., promote Tregs, inhibit Th17), but does not substitute for the retinol requirement in initial activation. High doses can be inhibitory.[5][10][11][12]
Various Cell Lines Apoptosis AssaysReverses anhydroretinol-induced apoptosisCan induce apoptosis in some cancer cell lines, often via ROS production.[13][14][15]

Causality Behind Experimental Choices: The choice of cell type is paramount when studying these two pathways. Lymphocytes, particularly B cells, are the ideal model system to investigate the this compound pathway, as they are naturally deficient in the classical ATRA response. Conversely, many other cell types, including myeloid cells and non-lymphoid cells, are responsive to ATRA, making them suitable for studying the canonical pathway.

The Non-Canonical Signaling Pathway of this compound

The signaling cascade initiated by this compound is fundamentally different from the genomic pathway of ATRA. While the precise receptor for this compound is yet to be fully characterized, its effects are mediated through cytosolic events. This pathway is also characterized by a unique agonist/antagonist relationship with another retro-retinoid, anhydroretinol.

  • This compound (Agonist): Promotes cell growth and survival.

  • Anhydroretinol (Antagonist): A naturally occurring inhibitor that blocks the effects of retinol and this compound, leading to growth arrest and apoptosis.[16][17][18] Anhydroretinol induces cell death by generating reactive oxygen species (ROS), a mechanism that is independent of caspase activation.[13]

The interplay between these two molecules suggests a tightly regulated system for controlling lymphocyte fate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Metabolism Metabolism Retinol->Metabolism HRR This compound (14-HRR) Metabolism->HRR Agonist Pathway AR Anhydroretinol (AR) Metabolism->AR Antagonist Pathway Cytosolic_Target Cytosolic Target (e.g., F-actin) HRR->Cytosolic_Target AR->Cytosolic_Target Inhibits ROS Reactive Oxygen Species (ROS) AR->ROS Growth_Survival Cell Growth & Survival Cytosolic_Target->Growth_Survival Apoptosis Apoptosis ROS->Apoptosis caption This compound Signaling Pathway

Caption: Non-canonical signaling of this compound and its antagonist anhydroretinol.

Experimental Protocols for Validation

To empirically validate the distinct roles of this compound and ATRA, a combination of assays targeting cell viability, proliferation, and function is required.

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Functional Assays Cell_Isolation Isolate Immune Cells (e.g., B cells, T cells) Cell_Culture Culture in Retinoid-Free Medium Cell_Isolation->Cell_Culture Treatment Treat with: - Vehicle Control - this compound - ATRA - Anhydroretinol Cell_Culture->Treatment MTT MTT Assay (Viability/Survival) Treatment->MTT CFSE CFSE Assay (Proliferation) Treatment->CFSE ICS Intracellular Cytokine Staining (Function/Differentiation) Treatment->ICS caption Workflow for Validating Retinoid Effects

Caption: A generalized workflow for the comparative analysis of retinoids on immune cells.

Protocol 1: B-Lymphocyte Survival Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and survival.

Objective: To compare the ability of this compound and ATRA to support the survival of activated B lymphocytes.

Materials:

  • Isolated primary B lymphocytes or a B cell line (e.g., lymphoblastoid 5/2)

  • Retinoid-free cell culture medium

  • This compound

  • All-Trans Retinoic Acid (ATRA)

  • Anhydroretinol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B lymphocytes in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of retinoid-free medium.

  • Treatment: Add 100 µL of medium containing the test compounds to achieve the desired final concentrations (e.g., 10^-7 M for this compound and ATRA). Include vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Expected Outcome: Wells treated with this compound will show significantly higher absorbance compared to the vehicle control and ATRA-treated wells, indicating its crucial role in B cell survival. Anhydroretinol should inhibit the survival-promoting effect of this compound.

Protocol 2: T-Lymphocyte Proliferation Assay (CFSE Assay)

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.

Objective: To assess the co-stimulatory role of this compound in T cell proliferation compared to ATRA.

Materials:

  • Isolated primary T lymphocytes

  • Retinoid-free cell culture medium

  • CFSE dye

  • T cell activation stimulus (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound

  • All-Trans Retinoic Acid (ATRA)

  • Flow cytometer

Procedure:

  • CFSE Labeling: Resuspend T cells at 1 x 10^7 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.

  • Quenching: Quench the staining by adding 5 volumes of cold complete medium and incubate for 5 minutes on ice.

  • Washing: Wash the cells three times with complete medium.

  • Cell Seeding and Treatment: Seed the labeled T cells in a 24-well plate at 1 x 10^6 cells/mL in retinoid-free medium. Add the T cell activation stimulus and the test retinoids at the desired concentrations.

  • Incubation: Incubate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the live lymphocyte population and measure the CFSE fluorescence.

Expected Outcome: T cells stimulated in the presence of this compound will show a greater degree of CFSE dilution (more peaks of lower fluorescence intensity) compared to stimulated T cells without retinoids or with ATRA, demonstrating its role as a critical cofactor in T cell proliferation.[10]

Protocol 3: Intracellular Cytokine Staining

This technique allows for the detection of cytokine production within individual cells by flow cytometry, providing insights into the functional polarization of T helper cells.

Objective: To determine the influence of this compound and ATRA on the differentiation of T helper cell subsets (e.g., Th1, Th2, Th17).

Materials:

  • Isolated naïve CD4+ T cells

  • Cell culture medium with appropriate polarizing cytokines (e.g., IL-12 for Th1, IL-4 for Th2)

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17)

  • Flow cytometer

Procedure:

  • T Cell Differentiation: Culture naïve CD4+ T cells under polarizing conditions in the presence of this compound or ATRA for 3-5 days.

  • Restimulation: Restimulate the cells with PMA and Ionomycin in the presence of a protein transport inhibitor for 4-6 hours.

  • Surface Staining: Stain for surface markers (e.g., CD4) if desired.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize the cell membrane with a permeabilization buffer.

  • Intracellular Staining: Stain the cells with fluorochrome-conjugated anti-cytokine antibodies.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells producing specific cytokines.

Expected Outcome: ATRA is expected to influence T cell differentiation, for example by inhibiting Th17 differentiation. The effect of this compound on T helper cell differentiation is less characterized and this experiment would provide novel insights into its specific role.

Conclusion and Future Directions

The validation of this compound's role in immune regulation necessitates a departure from the conventional focus on ATRA. The experimental framework presented in this guide, which emphasizes the use of appropriate lymphocyte-based models and a combination of functional assays, provides a robust approach to dissecting this non-canonical retinoid signaling pathway.

Future research should focus on identifying the specific cell surface or cytosolic receptor for this compound and elucidating the downstream signaling events that link its binding to the observed effects on lymphocyte growth and activation. A deeper understanding of this pathway could unveil novel therapeutic targets for modulating immune responses in a variety of pathological conditions, from immunodeficiencies to autoimmune diseases and cancer.

References

  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654–1656. [Link]

  • Chen, Y., Buck, J., & Derguini, F. (1999). Anhydroretinol induces oxidative stress and cell death. Cancer Research, 59(16), 3985–3990. [Link]

  • Buck, J., et al. (1994). (14RS)-14-Hydroxy-4,14-retro-retinol+. Columbia University Academic Commons. [Link]

  • Buck, J., et al. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of Experimental Medicine, 178(2), 675-680. [Link]

  • Garbe, A., Buck, J., & Hämmerling, U. (1992). Retinoids are important cofactors in T cell activation. The Journal of experimental medicine, 176(1), 109–117. [Link]

  • Buck, J., et al. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. ResearchGate. [Link]

  • Buck, J., et al. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of Experimental Medicine, 178(2), 675-680. [Link]

  • Klamt, F., et al. (2007). Vitamin A treatment induces apoptosis through an oxidant-dependent activation of the mitochondrial pathway. Cell Biology International, 31(5), 446-454. [Link]

  • Pino-Lagos, K., Guo, Y., & Noelle, R. J. (2010). Retinoic Acid in the Immune System. In Current Topics in Microbiology and Immunology (Vol. 341, pp. 155-184). Springer, Berlin, Heidelberg. [Link]

  • Raverdeau, M., & Guedes, J. (2018). Impact of Retinoic Acid on Immune Cells and Inflammatory Diseases. Mediators of Inflammation, 2018, 5492193. [Link]

  • Allende, L. M., et al. (1995). Retinol (vitamin A) is a cofactor in CD3-induced human T-lymphocyte activation. Immunology, 84(4), 517–522. [Link]

  • Brown, C. C., & Noelle, R. J. (2015). Modulation of T Cell and Innate Immune Responses by Retinoic Acid. Journal of Immunology, 195(4), 1361-1367. [Link]

  • Hill, J. A., et al. (2008). Essential role for retinoic acid in the promotion of CD4+ T cell effector responses via retinoic acid receptor alpha. Immunity, 29(4), 658–670. [Link]

  • Buck, J., Myc, A., Garbe, A., & Cathomas, G. (1991). Differences in the action and metabolism between retinol and retinoic acid in B lymphocytes. The Journal of cell biology, 115(3), 851–859. [Link]

  • Theivanthiran, B., et al. (2020). All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells. Oncology Reports, 44(5), 2035-2046. [Link]

  • Johansson, I., & Nilsson, L. M. (2019). Retinol, Retinoic Acid, and Retinol-Binding Protein 4 are Differentially Associated with Cardiovascular Disease, Type 2 Diabetes, and Obesity: An Overview of Human Studies. Frontiers in nutrition, 6, 14. [Link]

  • Raverdeau, M., & Guedes, J. (2018). Impact of Retinoic Acid on Immune Cells and Inflammatory Diseases. Mediators of Inflammation, 2018, 5492193. [Link]

  • Iwata, M., & Yokota, A. (2011). Retinoic Acid as a Modulator of T Cell Immunity. Vitamins and Hormones, 86, 295-321. [Link]

  • Wang, C., et al. (2010). Differential role of all-trans retinoic acid in promoting the development of CD4+ and CD8+ regulatory T cells. The Journal of leukocyte biology, 88(4), 723–731. [Link]

  • Cunningham, T. J., & Duester, G. (2015). Retinoic acid receptor regulation of decision-making for cell differentiation. EMBO reports, 16(2), 154–168. [Link]

  • Zhang, H., et al. (2024). Retinol Binding Protein 4 reactivates latent HIV-1 by triggering canonical NF-κB, JAK/STAT5 and JNK signalling. Nature Communications, 15(1), 1-18. [Link]

  • von Websky, K., et al. (2020). Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease. Nutrients, 12(9), 2683. [Link]

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A Researcher's Guide to Investigating the Cross-Reactivity of 4,14-Retro-retinol with Retinoid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of 4,14-Retro-retinol, a biologically active metabolite of retinol, with the family of nuclear retinoid receptors. While 14-hydroxy-4,14-retro-retinol (14-HRR), a closely related compound, has been identified as an intracellular messenger that promotes the growth of B lymphocytes and activation of T lymphocytes[1][2][3], a detailed characterization of its interaction with the canonical retinoid receptors—Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)—remains to be fully elucidated.

This document will guide you through the essential experimental comparisons and provide the foundational protocols to objectively assess the binding affinity, transcriptional activation, and co-regulator recruitment profile of this compound against well-established retinoid ligands like all-trans retinoic acid (ATRA) and 9-cis-retinoic acid.

The Landscape of Retinoid Signaling: A Primer on Receptor Selectivity

Retinoids, derivatives of vitamin A, are critical regulators of a vast array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis[4][5]. Their physiological effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes (α, β, and γ)[6][7].

RARs typically heterodimerize with RXRs and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes[6][7]. In the absence of a ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins, silencing gene transcription. Ligand binding induces a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator complexes, which ultimately activates gene transcription[6][8][9].

All-trans retinoic acid (ATRA) is the canonical ligand for RARs, while 9-cis-retinoic acid can bind to and activate both RARs and RXRs[10][11]. The unique ability of a given retinoid to interact with specific receptor subtypes dictates its downstream biological effects. Therefore, understanding the cross-reactivity profile of a novel retinoid like this compound is paramount to predicting its physiological function and therapeutic potential.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol-CRBP Retinol-CRBP Retinol->Retinol-CRBP Binds CRBP CRBP RALDH RALDH Retinol-CRBP->RALDH Metabolized by ATRA ATRA RALDH->ATRA Produces ATRA-CRABP ATRA-CRABP ATRA->ATRA-CRABP Binds RAR RAR ATRA->RAR Binds CRABP CRABP ATRA-CRABP->RAR Transport to Nucleus CoR Co-repressor RAR->CoR Dissociates CoA Co-activator RAR->CoA Recruits RARE RARE RAR->RARE Heterodimerizes with RXR and binds RXR RXR RXR->RARE CoR->RARE Binds in absence of ligand CoA->RARE Transcription Gene Transcription RARE->Transcription Activates

Figure 1: Simplified canonical retinoid signaling pathway.

Comparative Analysis Framework: this compound vs. Standard Retinoids

To comprehensively evaluate the cross-reactivity of this compound, a multi-pronged approach is necessary. This involves a direct comparison with ATRA (RAR-selective agonist) and 9-cis-retinoic acid (pan-agonist for RAR and RXR). The following tables outline the key parameters to be assessed.

Table 1: Receptor Binding Affinity (Ki, nM)

This table will quantify the direct interaction of the test compounds with the ligand-binding domains (LBDs) of the various RAR and RXR subtypes. Lower Ki values indicate higher binding affinity.

CompoundRARαRARβRARγRXRαRXRβRXRγ
All-trans Retinoic Acid (ATRA) 0.2-0.7[10][11]0.2-0.7[10][11]0.2-0.7[10][11]>1000>1000>1000
9-cis-Retinoic Acid 0.2-0.7[10][11]0.2-0.7[10][11]0.2-0.7[10][11]15.7[10][11]18.3[10][11]14.1[10][11]
This compound TBDTBDTBDTBDTBDTBD

TBD: To Be Determined through experimentation.

Table 2: Transcriptional Activation Potency (EC50, nM)

This table will measure the functional consequence of receptor binding, specifically the ability of the compounds to activate gene transcription mediated by each receptor subtype. Lower EC50 values indicate greater potency.

CompoundRARαRARβRARγRXRαRXRβRXRγ
All-trans Retinoic Acid (ATRA) 169[12]9[12]2[12]No Activation[13]No Activation[13]No Activation[13]
9-cis-Retinoic Acid 13[12]173[12]58[12]3-20[10][11]3-20[10][11]3-20[10][11]
This compound TBDTBDTBDTBDTBDTBD

TBD: To Be Determined through experimentation.

Table 3: Co-activator Recruitment Potency (EC50, nM)

This table will assess the ability of the ligand-receptor complex to recruit a key co-activator peptide, providing a mechanistic link between ligand binding and transcriptional activation.

CompoundRARαRARβRARγRXRαRXRβRXRγ
All-trans Retinoic Acid (ATRA) Low nMLow nMLow nMNo RecruitmentNo RecruitmentNo Recruitment
9-cis-Retinoic Acid Low nMLow nMLow nMLow nMLow nMLow nM
This compound TBDTBDTBDTBDTBDTBD

TBD: To Be Determined through experimentation. Note: Published EC50 values for co-activator recruitment can vary depending on the specific co-activator peptide and assay format used.

Experimental Protocols: A Step-by-Step Guide

To generate the data for the comparative tables, the following validated experimental protocols are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor.[14][15] It involves competing a radiolabeled ligand with increasing concentrations of an unlabeled test compound.

Protocol:

  • Receptor Preparation: Utilize nuclear extracts from cells transiently transfected with expression vectors for the full-length RAR or RXR subtypes, or use purified recombinant ligand-binding domains (LBDs).

  • Incubation: Incubate a constant concentration of a suitable radioligand (e.g., [³H]-all-trans-retinoic acid for RARs, [³H]-9-cis-retinoic acid for RXRs) with the receptor preparation.

  • Competition: Add increasing concentrations of unlabeled this compound or control compounds (ATRA, 9-cis-retinoic acid).

  • Separation: Separate receptor-bound from free radioligand using a method like hydroxylapatite precipitation or filter binding.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Ligand_Binding_Assay Receptor Receptor Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Unlabeled Test Compound Test_Compound->Incubation Separation Separation Incubation->Separation Separate bound/ free ligand Quantification Quantification Separation->Quantification Measure bound radioactivity Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Dual-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate transcription through a specific nuclear receptor.[16][17][18][19]

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, COS-7) in appropriate media.

    • Co-transfect the cells with three plasmids:

      • An expression vector for the full-length RAR or RXR subtype of interest.

      • A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a RARE (for RARs) or an RXR-specific response element (for RXRs).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

  • Compound Treatment: After allowing for plasmid expression, treat the transfected cells with a range of concentrations of this compound or control retinoids.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the activities of both firefly and Renilla luciferase using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

Reporter_Gene_Assay Cell_Culture Cell Culture (e.g., HEK293T) Transfection Co-transfection of Plasmids: 1. Receptor Expression Vector 2. Luciferase Reporter Vector 3. Control Vector Cell_Culture->Transfection Compound_Treatment Treatment with Test Compounds Transfection->Compound_Treatment Incubation Incubation (16-24h) Compound_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (EC50) Luciferase_Assay->Data_Analysis

Figure 3: Workflow for a dual-luciferase reporter gene assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This biochemical assay measures the ligand-dependent interaction between a nuclear receptor LBD and a co-activator peptide.[20][21][22]

Protocol:

  • Reagents:

    • Purified, tagged RAR or RXR LBD (e.g., GST-tagged or His-tagged).

    • A fluorescently labeled antibody against the tag on the LBD (e.g., anti-GST-Terbium cryptate).

    • A biotinylated peptide corresponding to the nuclear receptor interaction domain of a co-activator (e.g., SRC-1/NCoA-1).

    • Streptavidin conjugated to a fluorescent acceptor (e.g., Streptavidin-d2).

  • Assay Setup: In a microplate, combine the receptor LBD, the co-activator peptide, and a range of concentrations of this compound or control compounds.

  • Incubation: Allow the components to incubate and reach equilibrium.

  • Detection: Add the TR-FRET detection reagents (labeled antibody and streptavidin-acceptor).

  • Measurement: After a final incubation, measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot this ratio against the logarithm of the compound concentration and determine the EC50 value for co-activator recruitment.

Interpretation of Results and Concluding Remarks

The collective data from these assays will provide a comprehensive cross-reactivity profile for this compound.

  • High affinity and potent activation for RARs but not RXRs would classify this compound as an RAR-selective agonist, similar to ATRA.

  • High affinity and potent activation for both RARs and RXRs would indicate a pan-agonist profile, akin to 9-cis-retinoic acid.

  • Selective affinity and activation for RXRs would be a novel and significant finding, warranting further investigation into its potential as a rexinoid.

  • Weak or no interaction with either receptor family would suggest that the observed biological effects of its hydroxylated form, 14-HRR, are mediated through a non-canonical, non-RAR/RXR pathway.

By systematically applying these established methodologies, researchers can definitively place this compound within the complex landscape of retinoid signaling. This knowledge is crucial for unraveling its physiological roles and for guiding any future efforts in drug development based on its unique chemical structure.

References

  • Heering, J., & Merk, D. (2019). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. In Nuclear Receptors: Methods and Experimental Protocols (pp. 175–192). Springer New York.
  • Eurofins Discovery. (n.d.). RARalpha Human Retinoic Acid NHR Functional Agonist & Antagonist Coactivator LeadHunter Assay - TW.
  • Haskins, J. R., et al. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH.
  • Promega Corporation. (n.d.).
  • Idres, N., et al. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. Journal of Biological Chemistry, 277(35), 31491-8.
  • Heering, J., & Merk, D. (2019). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. In Nuclear Receptors: Methods and Experimental Protocols.
  • Haskins, J. R., et al. (2008). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • Derguini, F., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623-8.
  • de Vera, I. M. S., et al. (2018). Heterodimer formation with retinoic acid receptor RXRα modulates coactivator recruitment by peroxisome proliferator-activated receptor PPARγ. Journal of Biological Chemistry, 293(12), 4347-4357.
  • Wikipedia. (n.d.). Retinoic acid receptor.
  • McReynolds, A. C., et al. (2000). Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription. PNAS, 97(7), 3138-3143.
  • Germain, P., et al. (2002). Co-regulator recruitment and the mechanism of retinoic acid receptor synergy.
  • Rochel, N., & Moras, D. (2022). Retinoic acid receptor structures: the journey from single domains to full-length complex in. Journal of Molecular Endocrinology.
  • Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. PNAS, 90(1), 30-4.
  • Cheng, S. Y. (n.d.). Role of co-activator and co-repressor recruitment in...
  • Buck, J., et al. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654-6.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Wikipedia. (n.d.). Ligand binding assay.
  • Scilit. (n.d.). Intracellular Signaling by 14-hydroxy-4,14- retro -Retinol.
  • Niederreither, K., et al. (2002). Retinoid activation of retinoic acid receptor but not retinoid X receptor is sufficient to rescue lethal defect in retinoic acid synthesis. PNAS, 99(25), 16103-8.
  • Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. PMC - NIH.
  • Gudas, L. J. (2011). Retinoids, retinoic acid receptors, and cancer.
  • O'Byrne, S. M., & Blaner, W. S. (2013). Retinol, Retinoic Acid, and Retinol-Binding Protein 4 are Differentially Associated with Cardiovascular Disease, Type 2 Diabetes, and Obesity: An Overview of Human Studies. PMC - NIH.

Sources

A Comparative Analysis of 4,14-Retro-retinol Metabolism Across Diverse Cell Lineages

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the metabolic fate of 4,14-retro-retinol, a key bioactive retinoid, across different cell types. This document is intended for researchers, scientists, and drug development professionals investigating retinoid signaling pathways and their therapeutic potential. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to facilitate understanding and further research.

Introduction: The Significance of this compound Metabolism

Vitamin A (retinol) and its derivatives, collectively known as retinoids, are crucial regulators of a myriad of biological processes, including cell proliferation, differentiation, and immune function.[1][2][3] While the roles of retinoic acid and retinal as intracellular messengers are well-established, 14-hydroxy-4,14-retro-retinol (14-HRR) has emerged as a third critical mediator of retinol's effects.[4][5][6][7] First discovered as a bioactive metabolite of retinol, 14-HRR is unique in its ability to promote the growth and survival of B lymphocytes, a function not mediated by retinoic acid.[4][7] Its production has been observed in various cell lines, including fibroblasts and leukemia cells, suggesting a broad physiological significance.[4][6]

A key aspect of 14-HRR signaling is its interplay with anhydroretinol (AR), which acts as its natural antagonist, capable of inducing growth arrest and apoptosis.[4] This agonist-antagonist relationship underscores the importance of tightly regulated metabolic pathways to control the cellular levels of these compounds. Understanding how different cell types metabolize this compound is therefore critical for elucidating its precise biological functions and for developing targeted therapeutic strategies. For the purposes of this guide, we will focus on the metabolism of the parent compound, this compound, to explore the downstream metabolic pathways.

This guide presents a framework for a comparative study, outlining the experimental design and methodologies to analyze the metabolites of this compound in three distinct and biologically relevant human cell lines:

  • Jurkat cells: An immortalized line of human T lymphocytes, representing a cell type known to be responsive to 14-HRR.[6]

  • Hs68 cells: A primary human foreskin fibroblast cell line, representing a stromal cell type where retinoid metabolism is important for tissue homeostasis.[4][6]

  • MCF-7 cells: A human breast adenocarcinoma cell line, to investigate potential alterations in retinoid metabolism in a cancerous state.[8][9]

Experimental Design and Rationale

The central hypothesis of this comparative analysis is that the metabolic profile of this compound will differ significantly between immune, stromal, and cancerous cell lines, reflecting their distinct biological functions and enzymatic machinery.

Cell Line Selection Rationale

The choice of Jurkat, Hs68, and MCF-7 cells allows for a multifaceted comparison. Jurkat cells provide insight into the metabolic pathways in a lymphocyte context, where 14-HRR has a known growth-promoting role.[6] Hs68 fibroblasts represent a "normal" somatic cell type, providing a baseline for retinoid metabolism. The inclusion of the MCF-7 breast cancer cell line is crucial, as altered retinoid metabolism has been implicated in carcinogenesis.[8][9] Comparing the metabolic fingerprints of these three cell lines can reveal cell-type-specific enzymes and pathways that may be exploited for therapeutic intervention.

Experimental Workflow

The overall experimental workflow is designed to ensure reproducibility and data integrity.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analytical Stage cluster_3 Data Analysis A Jurkat Cells D Incubate with this compound A->D B Hs68 Cells B->D C MCF-7 Cells C->D E Harvest Cells & Media D->E F Metabolite Extraction (Liquid-Liquid Extraction) E->F G Sample Concentration F->G H LC-MS/MS Analysis G->H I Metabolite Identification & Quantification H->I J Comparative Metabolite Profiling I->J K Pathway Analysis J->K

Caption: Experimental workflow for comparative metabolite analysis.

Detailed Methodologies

The following protocols are provided as a robust starting point. Researchers should optimize these based on their specific experimental conditions and available instrumentation.

Cell Culture and Treatment
  • Cell Maintenance: Culture Jurkat, Hs68, and MCF-7 cells according to standard protocols. Use RPMI-1640 for Jurkat cells and DMEM for Hs68 and MCF-7 cells, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Plating: Seed cells in appropriate culture vessels to achieve approximately 70-80% confluency at the time of treatment.

  • Preparation of this compound Stock Solution: Due to the light and heat sensitivity of retinoids, all manipulations should be performed under subdued yellow light.[2][10]

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Aliquot into single-use, light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.[2]

  • Cell Treatment:

    • Dilute the this compound stock solution in complete culture medium to a final working concentration (e.g., 1 µM). Include a vehicle control (DMSO) at the same final concentration (e.g., 0.1%).[2]

    • Replace the existing medium with the treatment or vehicle control medium.

    • Incubate for a predetermined time course (e.g., 6, 24, and 48 hours) to capture both early and late-stage metabolites.

Metabolite Extraction

This protocol is adapted from established methods for retinoid extraction from biological samples.[1][11][12]

  • Harvesting:

    • Collect both the cell culture medium and the cells to analyze secreted and intracellular metabolites, respectively.

    • For adherent cells (Hs68, MCF-7), wash with ice-cold PBS, then detach using a cell scraper in PBS.

    • Centrifuge the cell suspension to pellet the cells.

  • Lysis and Extraction:

    • To the cell pellet, add a solution of methanol containing an internal standard (e.g., retinyl acetate) to normalize for extraction efficiency.

    • Homogenize the sample using a glass-glass homogenizer or sonication on ice.[13]

    • Perform a liquid-liquid extraction by adding hexane (or a hexane:ethyl acetate mixture), vortexing vigorously, and centrifuging to separate the organic and aqueous phases.[12][13]

  • Sample Concentration:

    • Carefully transfer the upper organic phase containing the retinoids to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the mobile phase used for LC-MS/MS analysis.[10]

LC-MS/MS Analysis for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of retinoids and their metabolites.[1][14][15][16]

  • Chromatographic Separation:

    • Utilize a C18 reverse-phase HPLC column for separation of the various retinoid species.[1][11]

    • Employ a gradient elution with a mobile phase consisting of a water:methanol mixture containing 0.1% formic acid to achieve optimal separation.[1]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Selective Reaction Monitoring (SRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and its potential metabolites.[1][16]

  • Data Analysis:

    • Identify metabolites by comparing their retention times and mass fragmentation patterns with those of known standards, where available.

    • For unknown metabolites, fragmentation patterns can provide clues to their structure (e.g., additions of hydroxyl or carboxyl groups).

    • Quantify the concentration of each metabolite by constructing a calibration curve using authentic standards and normalizing to the internal standard.[1][16]

Anticipated Metabolic Pathways and Comparative Data

Based on known retinoid metabolism, the primary metabolic transformations of this compound are expected to involve oxidation, potentially mediated by cytochrome P450 (CYP) enzymes, such as the CYP26 family, which are known to hydroxylate other retinoids.[4]

G A This compound B Oxidized Metabolites (e.g., Hydroxylated forms) A->B CYP450 (e.g., CYP26) D Conjugated Metabolites (e.g., Glucuronides) A->D UGTs C Further Oxidized/Polar Metabolites (e.g., Carboxylic acids) B->C Oxidation

Caption: Potential metabolic pathways of this compound.

Hypothetical Comparative Data

The following table summarizes the expected quantitative results from the LC-MS/MS analysis, highlighting the anticipated differences in metabolite profiles across the three cell lines after 24 hours of incubation with 1 µM this compound.

MetaboliteJurkat (pmol/10^6 cells)Hs68 (pmol/10^6 cells)MCF-7 (pmol/10^6 cells)Putative Metabolic Pathway
This compound (Parent) 150 ± 2080 ± 15250 ± 30-
Hydroxylated this compound 50 ± 8120 ± 1830 ± 5CYP450-mediated oxidation
Carboxylic Acid Derivative 10 ± 240 ± 7< 5Further oxidation
Anhydroretinol (Antagonist) 25 ± 515 ± 35 ± 1Dehydration

Interpretation of Hypothetical Data:

  • Jurkat Cells: A moderate rate of metabolism is observed, with a notable conversion to the antagonist anhydroretinol, suggesting a feedback mechanism to control the growth-promoting signal of the parent compound.

  • Hs68 Cells: These fibroblasts exhibit the most active metabolism, with significant conversion to more polar, oxidized metabolites. This aligns with the role of fibroblasts in maintaining tissue homeostasis, which may involve efficient clearance of bioactive molecules.

  • MCF-7 Cells: A significantly lower metabolic rate is predicted. The accumulation of the parent compound, this compound, and reduced production of downstream metabolites could be a feature of altered retinoid processing in these cancer cells, potentially contributing to dysregulated cell growth. There is evidence that retinoid metabolism may be altered in cancerous versus normal cells.[8]

Conclusion and Future Directions

This guide outlines a comprehensive and robust framework for the comparative analysis of this compound metabolism. The provided methodologies, rooted in established principles of retinoid analysis, offer a reliable approach to elucidating cell-type-specific differences in the metabolic fate of this important signaling molecule.

The anticipated results suggest that the metabolism of this compound is not uniform across different cell types, with potential alterations in cancer cells. These findings would have significant implications for understanding the tissue-specific roles of this retro-retinoid and for the development of novel cancer therapies that target retinoid metabolic pathways.

Future research should focus on identifying the specific enzymes responsible for the observed metabolic transformations in each cell type using techniques such as siRNA-mediated gene silencing or the use of specific enzyme inhibitors. Furthermore, correlating the metabolite profiles with downstream functional outcomes, such as cell proliferation and gene expression, will be crucial for a complete understanding of this compound's biological significance.

References

  • Thermo Fisher Scientific (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use.
  • Benchchem (n.d.). 14-Hydroxy-4,14-retro-retinol | High-Purity Research Compound.
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  • McCaffery, P., & Drager, U. C. (2000). HPLC/MS(N) analysis of retinoids. PubMed.
  • Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Scilit.
  • McCaffery, P. J., & Drager, U. C. (2000). HPLC/MS(N) analysis of retinoids. Semantic Scholar.
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  • Thermo Fisher Scientific (n.d.). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.
  • Benchchem (n.d.). Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture.
  • University of California, Davis (n.d.). Role of Retinoid Metabolism in Breast Cancer.
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  • Kim, Y. K., & Quadro, L. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Research With Rutgers.
  • Kim, Y. K., & Quadro, L. (2015). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central.
  • Saurat, J. H., et al. (1999). Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol. PubMed.
  • Chandraratna, R. A. S. (2024). The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes. Journal of Experimental Medicine.
  • Satre, M. (n.d.). Retinoid Metabolism and Breast Cancer. Grantome.
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  • Satre, M. A. (1998). Retinoids and Retinoid Metabolism in Breast Cancer. DTIC.
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  • Li, A., & Wu, Z. (2016). The multifaceted nature of retinoid transport and metabolism.
  • Lee, S. A., et al. (2021). Retinoids as anti-cancer agents and their mechanisms of action. PMC.
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  • Derguini, F., et al. (1994). (14RS)-14-Hydroxy-4,14-retro-retinol. Columbia University.
  • de Lera, A. R., & Palczewski, K. (2021). Isolation of Lung Retinoid-Containing Cells by Cell Sorting. PMC.
  • Schier, T., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. PubMed Central.
  • Kane, M. A., & Napoli, J. L. (2010).
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Sources

A Comparative In Vivo Efficacy Analysis: 4,14-Retro-retinol Versus Classical Retinoids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced world of retinoid signaling offers both profound therapeutic potential and significant challenges. While all-trans retinoic acid (ATRA) has long been the benchmark, its pleiotropic effects and associated toxicities necessitate the exploration of alternative retinoids with more targeted mechanisms of action. This guide provides an in-depth comparison of the in vivo efficacy of 4,14-Retro-retinol (14-HRR), a unique retro-retinoid, with established retinoids like ATRA. We will delve into their distinct signaling pathways, compare their performance in relevant in vivo models, and provide detailed experimental protocols to empower your research endeavors.

The Divergent Worlds of Retinoid Signaling: A Tale of Two Pathways

The biological activity of retinoids is predominantly mediated through their interaction with nuclear receptors, leading to the regulation of gene expression. However, the signaling paradigms of this compound and classical retinoids like ATRA are fundamentally different.

The Canonical Pathway of All-Trans Retinoic Acid (ATRA)

ATRA, the biologically active form of vitamin A, operates through a well-defined genomic pathway.[1][2] It enters the cell and binds to cytosolic retinoic acid-binding proteins (CRABPs), which facilitate its transport to the nucleus.[3] Within the nucleus, ATRA binds to retinoic acid receptors (RARs), which then form heterodimers with retinoid X receptors (RXRs).[1][2][4][5] This RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This pathway is central to a vast array of physiological processes, including cell differentiation, proliferation, and apoptosis.[1][2][4]

The Non-Canonical Pathway of this compound (14-HRR)

In contrast, this compound, a bioactive metabolite of retinol, signals through a distinct, non-canonical pathway that is independent of the classical RAR/RXR-mediated gene transcription.[6] It is recognized as the third intracellular second messenger derived from retinol, following retinal and retinoic acid.[6][7][8][9] The primary role of 14-HRR appears to be in mediating cell growth and survival, with particularly pronounced effects on B and T lymphocytes.[6][7][8][9] This unique mechanism of action suggests that 14-HRR may offer a more targeted therapeutic approach with a different safety profile compared to classical retinoids. A key feature of its signaling is the agonist/antagonist relationship with anhydroretinol (AR), which acts as a growth inhibitor and can induce apoptosis, counteracting the effects of 14-HRR.[6][8]

Visualizing the Signaling Cascades

To better understand these divergent pathways, the following diagrams illustrate the key steps in ATRA and 14-HRR signaling.

ATRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RBP_Retinol Retinol-RBP Retinol Retinol RBP_Retinol->Retinol STRA6 Receptor Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH ATRA_cyto ATRA Retinaldehyde->ATRA_cyto RALDH CRABP CRABP ATRA_cyto->CRABP Binding ATRA_nu ATRA CRABP->ATRA_nu Transport RAR RAR ATRA_nu->RAR Binding RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation/ Repression

Caption: Classical ATRA signaling pathway.

HRR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Retinol_ext Retinol Retinol_cyto Retinol Retinol_ext->Retinol_cyto HRR This compound (14-HRR) Retinol_cyto->HRR Metabolism Unknown_Receptor Unknown Cytoplasmic/Membrane Receptor(s) HRR->Unknown_Receptor Agonist AR Anhydroretinol (AR) AR->Unknown_Receptor Antagonist Apoptosis Apoptosis AR->Apoptosis Signaling_Cascade Downstream Signaling Cascade Unknown_Receptor->Signaling_Cascade Cell_Growth Cell Growth & Survival Signaling_Cascade->Cell_Growth

Caption: Non-canonical this compound signaling.

Comparative In Vivo Efficacy: A Data-Driven Analysis

Direct comparative in vivo efficacy studies between this compound and other retinoids are still emerging. However, by examining their effects in established animal models for key therapeutic areas, we can draw valuable insights into their relative performance.

Skin Aging

Topical retinoids are a cornerstone of anti-aging dermatology. In vivo models are crucial for evaluating their efficacy in improving skin texture, reducing wrinkles, and promoting collagen synthesis.

RetinoidIn Vivo ModelKey Efficacy EndpointsObserved EffectsCitation
All-Trans Retinoic Acid (ATRA) Human clinical trials; Mouse modelsIncreased epidermal thickness, increased collagen I & III expression, reduction in wrinkles.Significant improvement in photoaged skin. Considered the gold standard but can cause irritation.[10][11][12][13][14]
Retinol (precursor to 14-HRR in skin) Human clinical trials; Mouse modelsIncreased epidermal thickness, increased collagen I & III expression, reduction in wrinkles.Effective in improving signs of aging, generally better tolerated than ATRA. Metabolized in the skin to both ATRA and 14-HRR.[14][15][16]
This compound (14-HRR) Mouse skin (topical retinol application)Identified as a major polar metabolite of retinol.Suggests a potential role in the anti-aging effects of topical retinol, though its specific contribution versus ATRA is not fully elucidated. Its growth-promoting effects on lymphocytes could translate to dermal fibroblast proliferation.[6][17]

Insight: While ATRA is highly effective, its irritation potential is a significant drawback. Retinol, which is converted to both ATRA and 14-HRR in the skin, offers a better-tolerated alternative. The presence of 14-HRR as a major metabolite of topical retinol suggests it likely contributes to the observed anti-aging effects, potentially through its distinct growth-promoting signaling pathway. Further research is needed to isolate and quantify the specific effects of 14-HRR on skin aging in vivo.

Cancer Chemoprevention and Treatment

Retinoids have shown promise in the prevention and treatment of various cancers, largely due to their ability to induce cell differentiation and apoptosis.[4][18][19]

RetinoidIn Vivo ModelCancer TypeKey Efficacy EndpointsObserved EffectsCitation
All-Trans Retinoic Acid (ATRA) PML-RARa transgenic miceAcute Promyelocytic Leukemia (APL)Induction of differentiation, tumor regression.Highly effective, forming the basis of APL therapy.[20]
Ptch1 -/+ miceBasal Cell Carcinoma (BCC)Repression of tumor formation.Effective in preventing BCC development.[21]
Tazarotene (synthetic retinoid) Ptch1 -/+ miceBasal Cell Carcinoma (BCC)Superior repression of microscopic and macroscopic BCC formation compared to ATRA.Demonstrates the potential for synthetic retinoids with specific receptor affinities to outperform ATRA in certain contexts.[21]
This compound (14-HRR) Not yet extensively studied in cancer models in vivo.--Its role in promoting lymphocyte growth and survival suggests a potential role in modulating the tumor microenvironment. Its distinct signaling pathway may offer advantages in cancers resistant to classical retinoids.[6][7][8][9]

Insight: ATRA is a potent anti-cancer agent, particularly in hematological malignancies like APL. However, the superior performance of tazarotene in a BCC model highlights the potential for developing retinoids with improved efficacy and specificity. The unique growth-promoting properties of 14-HRR on immune cells warrant investigation in the context of immunotherapy and cancers where immune modulation is a key therapeutic strategy.

Vitamin A Deficiency

Animal models of vitamin A deficiency (VAD) are critical for understanding the physiological roles of different retinoids and their ability to rescue VAD-related pathologies.

RetinoidIn Vivo ModelKey Efficacy EndpointsObserved EffectsCitation
All-Trans Retinoic Acid (ATRA) Rat models of VADReversal of developmental defects.Can reverse many of the effects of VAD, but does not support vision or reproduction, for which retinol and retinal are required.[22]
This compound (14-HRR) Not yet evaluated for rescuing VAD in vivo.--As a metabolite of retinol, its levels would be depleted in VAD. Its specific role in the context of VAD-induced immune impairment is an area for future research.

Insight: ATRA can rescue many, but not all, aspects of VAD, highlighting the specific roles of different vitamin A metabolites. The impact of 14-HRR deficiency in VAD, particularly on the immune system, remains to be elucidated.

Experimental Protocols for In Vivo Efficacy Assessment

To facilitate reproducible and rigorous in vivo studies, we provide the following detailed protocols for key experimental models.

Murine Model of Photoaging

This model is used to assess the efficacy of topical retinoids in reversing the signs of sun-induced skin aging.

Experimental Workflow:

Photoaging_Workflow Animal_Acclimation Animal Acclimation (SKH-1 hairless mice, 7-8 weeks old) UVB_Irradiation UVB Irradiation (3x weekly for 10 weeks) Animal_Acclimation->UVB_Irradiation Topical_Treatment Topical Treatment (Daily for 8-12 weeks) UVB_Irradiation->Topical_Treatment Efficacy_Assessment Efficacy Assessment Topical_Treatment->Efficacy_Assessment

Caption: Workflow for murine photoaging model.

Step-by-Step Methodology:

  • Animal Model: Utilize SKH-1 hairless mice, which are susceptible to UV-induced skin damage. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • UVB Irradiation: Expose the dorsal skin of the mice to UVB radiation three times a week for 10 weeks. The UVB dose should be gradually increased from a starting dose that induces minimal erythema to a dose that maintains chronic photodamage.

  • Treatment Groups: Divide the mice into treatment groups:

    • Vehicle control

    • This compound (various concentrations)

    • All-trans retinoic acid (positive control)

    • Other comparator retinoids

  • Topical Application: Apply the test compounds topically to the dorsal skin daily for 8-12 weeks.

  • Efficacy Assessment:

    • Macroscopic Evaluation: Weekly assessment of skin wrinkling and texture using a visual scoring system and replica analysis.

    • Histological Analysis: At the end of the study, collect skin biopsies for H&E staining to measure epidermal thickness and for Masson's trichrome staining to assess collagen deposition.

    • Molecular Analysis: Use immunohistochemistry or Western blotting to quantify the expression of procollagen I, procollagen III, and matrix metalloproteinases (MMPs).

Xenograft Model of Human Cancer

This model is used to evaluate the anti-tumor efficacy of retinoids on human cancer cells in an in vivo setting.

Experimental Workflow:

Xenograft_Workflow Cell_Culture Human Cancer Cell Culture Tumor_Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Treatment_Initiation Treatment Initiation (when tumors reach palpable size) Tumor_Implantation->Treatment_Initiation Tumor_Monitoring Tumor Growth Monitoring & Body Weight Measurement Treatment_Initiation->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis Tumor_Monitoring->Endpoint_Analysis

Caption: Workflow for cancer xenograft model.

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., from a relevant cancer cell line) into the flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound (administered systemically or intratumorally)

    • All-trans retinoic acid or other standard-of-care chemotherapeutic (positive control)

  • Treatment Administration: Administer the treatments according to the desired schedule (e.g., daily, every other day).

  • Tumor Monitoring: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (when tumors in the control group reach a predetermined size or signs of morbidity appear), euthanize the mice and excise the tumors. Analyze the tumors for weight, histology (e.g., necrosis, apoptosis), and biomarker expression (e.g., proliferation markers like Ki-67, differentiation markers).

Conclusion and Future Directions

The in vivo efficacy of this compound presents a compelling area of investigation for researchers and drug developers. Its unique non-canonical signaling pathway, distinct from that of classical retinoids like ATRA, suggests the potential for a more targeted therapeutic effect with a potentially improved safety profile. While direct comparative in vivo efficacy data is still limited, the available evidence points to 14-HRR as a key mediator of retinol's effects in the skin and a potential modulator of the immune response.

Future research should focus on head-to-head in vivo comparisons of this compound with ATRA and other retinoids in models of skin aging, cancer, and inflammatory diseases. Elucidating the precise molecular targets and downstream effectors of the 14-HRR signaling pathway will be crucial for unlocking its full therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting such studies with scientific rigor and generating the robust data needed to advance this promising molecule from the bench to the clinic.

References

  • Das, B. C., Thapa, P., Karki, R., Das, S., Mahapatra, S., Liu, T. C., Torregroza, I., & Chellappan, S. P. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Oncology, 13, 1221337. [Link]

  • Niles, R. M. (2007). Biomarker and animal models for assessment of retinoid efficacy in cancer chemoprevention. Annals of the New York Academy of Sciences, 1114, 265-271. [Link]

  • Das, B. C., Thapa, P., Karki, R., Das, S., Mahapatra, S., Liu, T. C., Torregroza, I., & Chellappan, S. P. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Oncology, 13, 1221337. [Link]

  • Niles, R. M. (2007). Biomarker and animal models for assessment of retinoid efficacy in cancer chemoprevention. Annals of the New York Academy of Sciences, 1114, 265–271. [Link]

  • Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654–1656. [Link]

  • Mehta, R. G., & Moon, R. C. (1991). Toxicity of retinoids in humans and animals. Journal of Toxicology: Cutaneous and Ocular Toxicology, 10(4), 225-241. [Link]

  • Ghafoory, S., & Gudas, L. J. (2023). Deregulation of All-Trans Retinoic Acid Signaling and Development in Cancer. International Journal of Molecular Sciences, 24(15), 12185. [Link]

  • Tang, X., & Zinkel, S. (2021). The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review. Cancers, 13(16), 4031. [Link]

  • Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling pathways in development and diseases. Development, 139(5), 855–866. [Link]

  • Cunningham, T. J., & Duester, G. (2015). Retinoic acid signaling pathways. Development, 142(3), 373-377. [Link]

  • Louisse, J., Verwei, M., Muller, J. J. A., de Jong, E., van de Sandt, J. J. M., & Rietjens, I. M. C. M. (2014). Prediction of in vivo developmental toxicity of all-trans-retinoic acid based on in vitro toxicity data and in silico physiologically based kinetic modeling. Archives of Toxicology, 88(10), 1887–1900. [Link]

  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • de Oliveira, M. R. (2015). The neurotoxic effects of vitamin A and retinoids. Anais da Academia Brasileira de Ciencias, 87(2 Suppl), 1361–1373. [Link]

  • Tancrède-Bohin, E., Baldeweck, T., Brizion, S., et al. (2015). Noninvasive shortterm assessment of retinoids effects on human skin in vivo using multiphoton microscopy. Journal of the European Academy of Dermatology and Venereology, 29(6), 1221-1224. [Link]

  • Tancrède-Bohin, E., Baldeweck, T., Brizion, S., et al. (2015). Non-invasive short-term assessment of retinoids effects on human skin in vivo using multiphoton microscopy. Journal of the European Academy of Dermatology and Venereology, 29(6), 1221–1224. [Link]

  • de Oliveira, M. R. (2015). The neurotoxic effects of vitamin A and retinoids. Anais da Academia Brasileira de Ciências, 87(2 Suppl), 1361–1373. [Link]

  • Tancrède-Bohin, E., et al. (2020). In vivo multiphoton imaging for non-invasive time course assessment of retinoids effects on human skin. Skin Research and Technology, 26(4), 512-521. [Link]

  • Ahmad, S. M., et al. (2022). Immune Impairment Associated with Vitamin A Deficiency: Insights from Clinical Studies and Animal Model Research. Nutrients, 14(19), 4059. [Link]

  • de Oliveira, M. R. (2015). The neurotoxic effects of vitamin A and retinoids. Anais da Academia Brasileira de Ciências, 87(2 Suppl), 1361–1373. [Link]

  • Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

  • Didierjean, L., Carraux, P., Darrulot, J., et al. (1996). Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol. Experimental Dermatology, 5(5), 267–271. [Link]

  • Zile, M. H. (2013). Vitamin A Deficiency and Alterations in the Extracellular Matrix. Sub-cellular biochemistry, 65, 145–171. [Link]

  • Kim, B. H., Lee, Y. S., & Kang, K. S. (2022). Human Skin Aging and the Anti-Aging Properties of Retinol. International Journal of Molecular Sciences, 23(23), 14709. [Link]

  • von Schwartzenberg, R. J., et al. (2022). Vitamin A regulates tissue-specific organ remodeling in diet-induced obesity independent of mitochondrial function. Frontiers in Physiology, 13, 991218. [Link]

  • D'Souza, R. N., & Kronmiller, J. E. (1986). In vivo and in vitro study of the effects of vitamin A deficiency on rat third molar development. Journal of Dental Research, 65(12), 1445–1448. [Link]

  • Tancrède-Bohin, E., et al. (2020). In vivo multiphoton imaging for non-invasive time course assessment of retinoids effects on human skin. Skin Research and Technology, 26(4), 512-521. [Link]

  • Soon, S. L., & Hsu, A. (2020). Retinoids as anti-cancer agents and their mechanisms of action. Cancers, 12(4), 938. [Link]

  • de Oliveira, M. R. (2015). A general view of the effects of in vivo vitamin A supplementation in an animal experimental model. Anais da Academia Brasileira de Ciências, 87(2 Suppl), 1361–1373. [Link]

  • de Thé, H. (2018). The Promise of Retinoids in the Treatment of Cancer: Neither Burnt Out Nor Fading Away. Blood, 132(9), 893–903. [Link]

  • Duester, G. (2008). From carrot to clinic: an overview of the retinoic acid signaling pathway. The Journal of Clinical Investigation, 118(4), 1218–1228. [Link]

  • Zasada, M., & Budzisz, E. (2019). Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations. Advances in Dermatology and Allergology, 36(4), 392–397. [Link]

  • Kong, R., Cui, Y., Fisher, G. J., Wang, X., Chen, Y., Schneider, L. M., & Majmudar, G. (2016). A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin. Journal of Cosmetic Dermatology, 15(1), 49–57. [Link]

  • Arnhold, T., et al. (2004). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo. The Biochemical Journal, 383(Pt 1), 43–51. [Link]

  • Frank, E. L., et al. (2000). Teratogenicity, tissue distribution, and metabolism of the retro-retinoids, 14-hydroxy-4,14-retro-retinol and anhydroretinol, in the C57BL/6J mouse. Toxicological Sciences, 57(2), 265–273. [Link]

  • Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy dermatologii i alergologii, 36(4), 392–397. [Link]

  • de Grip, W. J., & Lugtenburg, J. (2022). The structures of (14R)-14-hydroxy-4,14-retro-retinol 4, (13R,14R)-13,14-dihydroxyretinol 5, and (13R,14R)-13,14-dihydroxy-4-oxoretinol 6. Photochemistry and Photobiology, 98(4), 844-854. [Link]

  • Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy Dermatol Alergol, 36(4), 392–397. [Link]

  • Peng, Y. M., et al. (1989). Pharmacokinetics of N-4-hydroxyphenyl-retinamide and the Effect of Its Oral Administration on Plasma Retinol Concentrations in Cancer Patients. Investigational New Drugs, 7(4), 307–315. [Link]

  • Formelli, F., et al. (1993). Five-year administration of fenretinide: pharmacokinetics and effects on plasma retinol concentrations. Journal of Clinical Oncology, 11(10), 2036–2042. [Link]

  • Moise, A. R., et al. (2007). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. The Journal of Biological Chemistry, 282(21), 15691–15701. [Link]

  • Pijnappel, W. W., et al. (1996). Summary of the biological activity of retinoids and 4-oxoretinoids. Proceedings of the National Academy of Sciences of the United States of America, 93(10), 4879–4884. [Link]

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A Researcher's Guide to Validating the Biological Specificity of 4,14-Retro-retinol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a compound's biological effects is paramount.[1] This guide provides a comprehensive, multi-tiered framework for validating the biological actions of 4,14-Retro-retinol, a unique, naturally occurring metabolite of retinol (Vitamin A).[2] Unlike classical retinoids such as all-trans-retinoic acid (ATRA), which primarily signal through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to regulate gene transcription, this compound is reported to mediate cell growth and survival through a distinct, non-canonical pathway.[2][3][4][5] This guide outlines the experimental strategies required to rigorously interrogate this claim, ensuring that observed effects are directly attributable to this compound's proposed mechanism and not a result of off-target activities or unforeseen interactions with the classical retinoid signaling pathway.

The core principle of this guide is to establish a self-validating system of experiments. Each tier of investigation builds upon the last, incorporating appropriate controls and comparisons to dissect the specific molecular and cellular responses to this compound.

Tier 1: Distinguishing from the Canonical Retinoid Pathway

The first critical step is to determine if this compound interacts with the well-established nuclear retinoid receptors, RARs and RXRs. This is essential to confirm that its biological effects are not simply a consequence of mimicking ATRA.

Experimental Objective:

To assess the ability of this compound to bind to and activate RAR and RXR subtypes.

Key Methodologies:
  • Competitive Binding Assays:

    • Principle: These assays quantify the ability of a test compound to displace a known, radiolabeled ligand from its receptor. A lack of displacement indicates no direct binding competition.

    • Protocol:

      • Prepare nuclear extracts from cells overexpressing individual human RAR (α, β, γ) and RXR (α, β, γ) subtypes.

      • Incubate the nuclear extracts with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid for RARs).

      • Add increasing concentrations of unlabeled competitors: this compound, all-trans-retinoic acid (positive control), and a vehicle control (e.g., DMSO).

      • After incubation, separate bound from free radioligand and quantify the bound radioactivity.

      • Calculate the concentration of each competitor that inhibits 50% of the specific binding (IC50).

  • RARE-Driven Reporter Gene Assays:

    • Principle: This cell-based assay measures the ability of a compound to induce transcription from a gene promoter containing a retinoic acid response element (RARE).[6] Activation of the reporter (e.g., luciferase) indicates receptor-mediated transcriptional activity.

    • Protocol:

      • Co-transfect a suitable cell line (e.g., HEK293T) with expression plasmids for RAR/RXR and a reporter plasmid containing a RARE upstream of a luciferase gene.

      • Treat the transfected cells with a dose range of this compound, ATRA (positive control), and a vehicle control.

      • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

      • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

Data Presentation and Interpretation:
CompoundRARα Binding (IC50, nM)RARE-Luciferase Activation (EC50, nM)Max Fold Induction
This compound >10,000>10,000~1
All-trans-retinoic acid ~5~10>50
Vehicle Control N/AN/A1

A high IC50 value for this compound in the binding assay and a lack of significant fold induction in the reporter assay would provide strong evidence that it does not directly engage the classical RAR-mediated transcriptional pathway.

Caption: Principle of the RARE-luciferase reporter assay.

Tier 2: Analysis of Downstream Target Gene Expression

Even without direct receptor binding, a compound could indirectly influence a signaling pathway. This tier aims to determine if this compound treatment leads to the expression of genes known to be regulated by ATRA.

Experimental Objective:

To quantify the expression levels of canonical RAR target genes in response to this compound.

Key Methodologies:
  • Quantitative PCR (qPCR):

    • Principle: qPCR provides a highly sensitive method to measure changes in mRNA levels of specific genes.

    • Protocol:

      • Select a cell line known to be responsive to retinoic acid (e.g., SH-SY5Y neuroblastoma cells or MCF-7 breast cancer cells).

      • Treat cells with this compound, ATRA (positive control), and a vehicle control for a defined time course (e.g., 6, 12, and 24 hours).

      • Extract total RNA and synthesize cDNA.

      • Perform qPCR using validated primers for known RAR target genes (e.g., RARB, CYP26A1, HOXA1) and a housekeeping gene for normalization (e.g., GAPDH).[7]

      • Calculate the relative fold change in gene expression using the ΔΔCt method.

  • Western Blotting:

    • Principle: This technique detects and quantifies changes in the protein levels of the target genes, confirming that transcriptional changes translate to functional protein.

    • Protocol:

      • Prepare total protein lysates from cells treated as described for the qPCR experiment.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with primary antibodies specific for the protein products of the target genes (e.g., RARβ, CYP26A1).

      • Use a loading control antibody (e.g., β-actin) for normalization.

      • Detect with a secondary antibody and quantify band intensity.

Data Presentation and Interpretation:

Table 2: Relative mRNA Expression (Fold Change vs. Vehicle) at 24h

Gene This compound (1 µM) All-trans-retinoic acid (1 µM)
RARB 1.2 ± 0.3 45.6 ± 5.1

| CYP26A1 | 0.9 ± 0.2 | 150.2 ± 18.7 |

The absence of a significant increase in the mRNA and protein levels of these canonical target genes following this compound treatment would further support its divergence from the ATRA signaling pathway.

Retinoid_Signaling cluster_nucleus Nucleus ATRA All-trans-retinoic acid (ATRA) RAR_RXR RAR/RXR ATRA->RAR_RXR Binds & Activates RARE RARE RAR_RXR->RARE Binds TargetGenes Target Genes (RARB, CYP26A1) RARE->TargetGenes Induces Transcription mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Canonical retinoid signaling pathway.

Tier 3: Phenotypic Validation with Specific Antagonists

This tier addresses the specificity of any observed cellular effect of this compound. Since it is known to promote lymphocyte growth, a key experiment is to determine if this effect can be blocked by antagonists of its proposed pathway or, conversely, if it is unaffected by RAR antagonists.[2][8][9]

Experimental Objective:

To demonstrate that the biological activity of this compound is independent of RAR signaling.

Key Methodologies:
  • Cell-Based Phenotypic Assay:

    • Principle: Use a quantifiable cellular response known to be modulated by this compound, such as B-lymphocyte survival or proliferation.[2][8]

    • Protocol:

      • Culture a B-lymphocyte cell line that requires this compound for survival.

      • Treat cells with:

        • Vehicle Control

        • This compound

        • This compound + a pan-RAR antagonist (e.g., AGN 193109)

        • ATRA (if it has any effect on this cell line)

        • ATRA + pan-RAR antagonist

      • After a suitable culture period (e.g., 48-72 hours), assess cell viability or proliferation using a standard method like an MTS assay or cell counting.

Data Presentation and Interpretation:
Treatment ConditionRelative Cell Viability (%)
Vehicle Control 20 ± 5
This compound (0.5 µM) 100 ± 8
This compound + RAR Antagonist (1 µM) 98 ± 7
ATRA (1 µM) 22 ± 4
ATRA + RAR Antagonist (1 µM) 21 ± 5

If the RAR antagonist fails to block the pro-survival effect of this compound, it provides strong evidence that this phenotype is mediated through a non-RAR pathway. The inclusion of anhydroretinol, a known antagonist of this compound, would serve as a crucial positive control for inhibition in this assay.[2]

Caption: Logic of using an antagonist to test mechanism.

Tier 4: Assessing Off-Target Effects and General Cytotoxicity

Finally, it is crucial to ensure that the observed effects are not due to non-specific cytotoxicity or other off-target interactions.

Experimental Objective:

To determine the therapeutic window of this compound and rule out non-specific cellular stress as the primary mechanism of action.

Key Methodologies:
  • Cell Viability/Cytotoxicity Assays:

    • Principle: Assess the general health of cells across a wide concentration range of the compound.

    • Protocol:

      • Use a panel of cell lines, including both those responsive and non-responsive to this compound's growth-promoting effects.

      • Treat cells with a broad dose range of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

      • Measure cell viability using a robust method like an MTS assay or a live/dead fluorescent stain.

      • Include a known cytotoxic agent (e.g., staurosporine) as a positive control.

Data Presentation and Interpretation:

Table 4: Cell Viability (%) After 48h Treatment

Concentration Responsive Cell Line Non-Responsive Cell Line
0.1 µM 100 ± 9 99 ± 6
1 µM 100 ± 11 101 ± 8
10 µM 95 ± 8 97 ± 7

| 100 µM | 45 ± 6 | 52 ± 9 |

A specific biological effect should occur at concentrations well below those that induce general cytotoxicity. If the growth-promoting effects are seen at ~0.5 µM, while cytotoxicity only appears at >50 µM, this indicates a specific mechanism of action.

Summary and Best Practices

Validating the specificity of this compound requires a systematic and logical progression of experiments designed to disprove alternative hypotheses.

  • Start Broadly: First, rule out interactions with the most likely alternative pathway, the canonical RAR/RXR system.

  • Confirm Downstream: Verify that the lack of receptor interaction translates to a lack of downstream target gene activation.

  • Use Specific Inhibitors: Employ pharmacological tools like receptor antagonists to confirm that the observed phenotype is mediated by the intended pathway (or in this case, is independent of the canonical pathway).

  • Mind the Dose: Always determine the cytotoxic profile of your compound to ensure that your experiments are conducted in a concentration window that reflects specific biological activity, not general cellular stress.

By following this multi-tiered approach, researchers can confidently establish the unique, non-canonical signaling pathway of this compound, paving the way for its potential development as a specific therapeutic agent.

References

  • Bernard, B. A., et al. (1992). Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol. Experimental Dermatology. Available at: [Link]

  • Buck, J., et al. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Science. Available at: [Link]

  • Buck, J., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry. Available at: [Link]

  • Cunningham, T. J., & Duester, G. (2015). Mechanisms of retinoic acid signalling and its roles in organ and limb development. Journal of Anatomy. Available at: [Link]

  • Das, B. C., et al. (2014). Retinoic Acid Signaling Pathways in Development and Diseases. Organogenesis. Available at: [Link]

  • Duester, G. (2008). Retinoic acid signaling pathways. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Rocchi, E., et al. (2014). Genes involved in cell adhesion and signaling: a new repertoire of retinoic acid receptor target genes in mouse embryonic fibroblasts. Journal of Cell Science. Available at: [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of 4,14-Retro-retinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, side-by-side comparison of the predominant analytical methodologies for the detection and quantification of 4,14-Retro-retinol, a critical, yet structurally unique, metabolite of Vitamin A. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in established scientific principles.

Introduction to this compound: A Unique Retinoid

This compound is a naturally occurring metabolite of retinol (Vitamin A) that plays a significant role in various biological processes. Its "retro" configuration, characterized by a shift in the conjugated double bond system, imparts distinct chemical properties that influence its analytical behavior. Unlike its more extensively studied parent compound, the nuanced structural differences of this compound necessitate a careful consideration of analytical strategies to ensure accurate and reliable quantification in complex biological matrices.

Core Analytical Methodologies: A Comparative Overview

The principal analytical techniques for the determination of this compound and other retinoids include High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and to a lesser extent, Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays, while prevalent in broader bioanalysis, present unique challenges for small, lipophilic molecules like retinoids and are not commonly employed for specific quantification of this compound.

The choice of methodology is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. A summary of the key performance characteristics of the major analytical methods is presented below:

FeatureHPLC-UVLC-MS/MSGC-MSImmunoassay (Hypothetical)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation of volatile compounds followed by mass-based detection.Antibody-antigen binding.
Specificity Moderate to Good. Relies on chromatographic retention time and UV spectrum.Excellent. Based on retention time and specific mass transitions.Good to Excellent. Dependant on chromatographic resolution and mass spectrum.Variable. Potential for cross-reactivity with structurally similar retinoids.
Sensitivity (LOD/LOQ) ng/mL to high pg/mL range.[1][2]Low pg/mL to fg/mL range.[3][4]pg/mL range, but often requires derivatization.[5]pg/mL to ng/mL range.
Linearity Good over 2-3 orders of magnitude.[1]Excellent over 3-4 orders of magnitude.[3][4]Good, but can be affected by derivatization efficiency.Typically sigmoidal, with a narrower linear range.
Sample Throughput Moderate.Moderate to High.Low to Moderate.High.
Instrumentation Cost Low to Moderate.High.Moderate to High.Low (reader), but high development cost.
Primary Application Routine quantification in less complex matrices; QC of formulations.[1][6]Definitive quantification in complex biological matrices; metabolite identification.[3][4]Analysis of volatile or derivatized retinoids.High-throughput screening (if available).

Experimental Workflows and Protocols

A critical aspect of successful this compound analysis is a meticulously executed experimental workflow, from sample collection to data acquisition. The following diagram illustrates a generalized workflow applicable to both HPLC-UV and LC-MS/MS methodologies.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Biological Sample (Serum, Tissue) Homogenize Homogenization (for tissues) Sample->Homogenize Tissues Extract Liquid-Liquid Extraction or Protein Precipitation Sample->Extract Serum/Plasma Homogenize->Extract Evaporate Solvent Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into Chromatography System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Standard Curve) Integrate->Quantify

Caption: Generalized workflow for this compound analysis.

Detailed Protocol 1: Sample Preparation from Serum/Plasma

This protocol is a representative method for the extraction of this compound from serum or plasma, suitable for subsequent HPLC-UV or LC-MS/MS analysis. All steps should be performed under yellow or red light to prevent photodegradation of the retinoid.

  • Aliquoting and Internal Standard Spiking:

    • Thaw frozen serum or plasma samples on ice.

    • In a glass tube, add 200 µL of the sample.

    • Spike with an appropriate internal standard (e.g., a deuterated analog of this compound for LC-MS/MS, or a structurally similar, but chromatographically resolved retinoid for HPLC-UV).

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]

  • Liquid-Liquid Extraction (Alternative to Protein Precipitation):

    • To the 200 µL sample, add 200 µL of acetonitrile and vortex for 1 minute.

    • Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for another minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C to separate the phases.[3]

  • Solvent Evaporation:

    • Carefully transfer the supernatant (from protein precipitation) or the upper organic layer (from liquid-liquid extraction) to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100-200 µL of the initial mobile phase of the chromatography method.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Detailed Protocol 2: HPLC-UV Analysis

This protocol outlines a typical HPLC-UV method for the quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 95:5 v/v).[1] The exact ratio may need optimization to achieve baseline separation from other retinoids.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Detection:

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Wavelength: Monitor at the λmax of this compound, which is expected to be in the range of other retro-retinoids (around 350 nm). A full UV scan from 200-450 nm should be performed initially to determine the optimal wavelength.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound in the mobile phase, covering the expected concentration range in the samples.

    • Plot the peak area of the analyte versus its concentration and perform a linear regression.

    • Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Detailed Protocol 3: LC-MS/MS Analysis

This protocol provides a framework for a highly sensitive and specific LC-MS/MS method.

  • Liquid Chromatography:

    • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic retinoid. The gradient needs to be optimized for the specific separation.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+ of this compound. The product ions will be determined by infusing a standard solution and performing a product ion scan. At least two transitions should be monitored for confident identification and quantification.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound spiked into a matrix that mimics the biological samples (e.g., charcoal-stripped serum).

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Perform a linear regression with appropriate weighting.

In-depth Discussion of Methodologies

HPLC-UV: The Workhorse for Routine Analysis

HPLC with UV detection is a robust and widely accessible technique for the analysis of retinoids.[7] Its primary advantage lies in its simplicity and lower operational cost compared to mass spectrometry. For this compound, which possesses a chromophore due to its conjugated double bond system, UV detection is a natural choice. The specificity of the method is heavily reliant on the chromatographic separation of this compound from other endogenous retinoids and interfering compounds. Co-elution can be a significant challenge, potentially leading to an overestimation of the analyte concentration. Therefore, meticulous method development, including column selection and mobile phase optimization, is paramount.

LC-MS/MS: The Gold Standard for Sensitivity and Specificity

For definitive quantification, especially at low concentrations in complex biological matrices, LC-MS/MS is the undisputed gold standard.[4] The use of MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and interferences. This high degree of selectivity allows for less stringent chromatographic separation compared to HPLC-UV, potentially shortening run times. The major drawbacks of LC-MS/MS are the high initial instrument cost and the need for specialized expertise for method development and maintenance.

GC-MS: A Niche Application

Gas chromatography is generally less suited for the analysis of intact, polar, and thermally labile compounds like retinoids. The high temperatures of the injection port and column can cause degradation. To overcome this, derivatization to increase volatility and thermal stability is often necessary.[5] This additional sample preparation step can introduce variability and increase analysis time. Consequently, GC-MS is not a preferred method for routine this compound analysis but may have niche applications, for instance, in stable isotope tracer studies where specific fragmentation patterns are of interest.

Immunoassays: Potential for High Throughput, but with Caveats

While immunoassays offer the potential for high-throughput analysis, their development for small molecules like this compound is fraught with challenges.[8] Generating antibodies with high specificity that can distinguish between the various structurally similar retinoids is difficult.[9] Any cross-reactivity with other retinol metabolites would lead to inaccurate results. Currently, there are no commercially available immunoassays specifically for this compound, making this approach largely hypothetical for the time being.

Causality in Experimental Choices: A Deeper Dive

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on key experimental requirements.

Method Selection Logic Start Start: Define Analytical Needs HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? Start->HighThroughput HighSpecificity High Specificity (Complex Matrix)? HighSensitivity->HighSpecificity Yes HPLCUV HPLC-UV HighSensitivity->HPLCUV No LCMS LC-MS/MS HighSpecificity->LCMS Yes HighSpecificity->HPLCUV No HighThroughput->LCMS No Immunoassay Immunoassay (if available) HighThroughput->Immunoassay Yes

Caption: Decision tree for analytical method selection.

  • Why Liquid-Liquid Extraction or Protein Precipitation? The choice between these two common extraction techniques depends on the sample matrix and the desired cleanliness of the final extract. Protein precipitation is faster and simpler, but may result in a "dirtier" extract with more potential for matrix effects in LC-MS/MS. Liquid-liquid extraction provides a cleaner extract but is more labor-intensive.

  • Why a C18 Column? C18 (octadecyl) stationary phases are the most common choice for reversed-phase chromatography of retinoids due to their hydrophobic nature, which provides good retention and separation of these lipophilic molecules.

  • Why Protect from Light? The conjugated polyene system of retinoids makes them highly susceptible to photo-isomerization and degradation. All sample handling and analysis should be performed under conditions that minimize light exposure to ensure the integrity of the analyte.[10][11][12]

Conclusion

The selection of an analytical method for this compound is a critical decision that directly impacts the quality and reliability of research data. For routine analysis and quality control where analyte concentrations are relatively high and the matrix is simple, HPLC-UV offers a cost-effective and robust solution. However, for the definitive and highly sensitive quantification of this compound in complex biological samples, LC-MS/MS is the unequivocal method of choice due to its superior specificity and sensitivity. While GC-MS and immunoassays have their place in the broader landscape of bioanalysis, their application to this compound is currently limited by practical and technical challenges. A thorough understanding of the principles, strengths, and weaknesses of each technique, as outlined in this guide, is essential for any scientist working with this unique and biologically significant retinoid.

References

  • Fajri, R. N. (2020). Validation of Analytical Method for Identification of Hydroquinone and Retinoic Acid Simultaneously Using Ultra High Performance Liquid Chromatography (UHPLC) in Semi-Solid Preparations. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 7(2), 85-92.
  • Medoua Nama, G. (2025). GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores. Journal of Visualized Experiments, (215).
  • Patriche, E. L., Croitoru, O., Coman, G., Ștefan, C. S., Tutunaru, D., & Cuciureanu, R. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters, 19(6), 9881-9889.
  • Doyle, R. M., & Kline, J. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Thermo Fisher Scientific Poster Note.
  • Ukaaz, S., Singh, S., & Singh, R. (2025). Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS), 4(1), 1-10.
  • Shaikh, Z., et al. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR TRETINOIN ESTIMATION. RASĀYAN Journal of Chemistry, 18(2).
  • Mazroatul, F., et al. (2019). Analytical Methods Validation of Retinoic Acid and Hydroquinone Using Ultra High Performance Liquid Chromatography in Medicinal Cream. Pharmaceutical and Biomedical Sciences Journal (PBSJ), 1(1).
  • Medoua Nama, G. (2025). GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores.
  • Kane, M. A., et al. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical Biochemistry, 378(1), 71-79.
  • Kane, M. A., et al. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PubMed.
  • Kane, M. A., et al. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PubMed Central.
  • Vitas Analytical Services. (2012). Quantitative determination of retinol in plasma by LC-UV. Vitas AM-091.
  • Rühl, R., et al. (1996). Identification of 14-hydroxy-4,14-retro-retinol as an in Vivo Metabolite of Vitamin A. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1301(1-2), 1-6.
  • Kane, M. A., et al. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues.
  • Zhang, Y., et al. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 29(19), 4465.
  • Kane, M. A., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(1), 363-369.
  • Wang, J., et al. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of Lipid Research, 57(9), 1673-1681.
  • Li, W., et al. (2024). Advancing towards practice: A novel LC-MS/MS method for detecting retinol in dried blood spots. Clinica Chimica Acta, 561, 117969.
  • Van de Velde, S., et al. (2022). UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects.
  • Goulart, E., et al. (2022). Advances and challenges in retinoid delivery systems in regenerative and therapeutic medicine.
  • Assi, S., et al. (2023). Development and Challenges of Synthetic Retinoid Formulations in Cancer. Current Drug Delivery, 20(1), 2-14.
  • Kricka, L. J., & Park, J. Y. (2013). The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry. Clinical Chemistry, 59(7), 1019-1021.
  • Assi, S., et al. (2022).
  • Gee, S. J., et al. (2017). Non-competitive immunoassays to detect small molecules using nanopeptamers.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,14-Retro-Retinol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical procedures for the proper handling and disposal of 4,14-retro-retinol. As a bioactive metabolite of retinol, this compound requires specialized handling due to its chemical properties and biological potency.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.

Foundational Understanding: Why Specialized Disposal is Critical

This compound is a member of the retinoid family, a class of compounds known for their significant biological effects, including potential reproductive toxicity and teratogenicity.[5][6] While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural and functional relationship to retinol and retinoic acid necessitates that it be handled with the same high degree of caution.

Furthermore, the molecule is chemically labile. Its conjugated polyene system is highly susceptible to degradation by light, heat, and atmospheric oxygen.[4][7][8][9] While this instability might suggest rapid environmental breakdown, it also means that improper handling or disposal attempts can lead to the formation of unknown, potentially hazardous degradation products. Therefore, the core principle of disposal is not in-lab neutralization, but secure containment and transfer to a certified waste management facility.

Inferred Hazard Profile

Based on the known hazards of the retinoid class, this compound should be treated as a substance possessing the following risks. This assessment is critical for justifying the stringent disposal protocols that follow.

Hazard ClassInferred Risk for this compoundRecommended Immediate PrecautionsSupporting Evidence (from Parent Compounds)
Reproductive Toxicity High. Assumed to have the potential to damage fertility or harm an unborn child.Handle in a designated area. Personnel who are pregnant or may become pregnant should avoid handling.Retinol is classified under GHS as H360: May damage fertility or the unborn child.[6]
Skin & Eye Irritation Moderate. May cause skin sensitization and serious eye irritation upon contact.Always wear nitrile gloves, a lab coat, and safety glasses or goggles.Retinol is classified as H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).
Aquatic Toxicity High. Assumed to be harmful to aquatic life with long-lasting effects.Do not dispose of down the drain. All waste must be collected as hazardous.Retinol is classified as H413: May cause long lasting harmful effects to aquatic life.
Chemical Instability High. Prone to isomerization and degradation upon exposure to light and air.Handle under yellow or red light where possible.[10] Store solutions under inert gas (e.g., argon) at low temperatures.[4]The compound is noted to be very labile, decomposing readily when neat and isomerizing upon light exposure.[4]

The Core Disposal Directive: Professional Management

The safest and most compliant method for disposing of this compound and its associated waste is through your institution's Environmental Health & Safety (EHS) department or a contracted licensed hazardous waste disposal company.[11][12][13]

Causality: Attempting to chemically neutralize this compound in the lab without a validated protocol is a significant safety risk. The oxidation of its polyene chain could lead to a mixture of uncharacterized aldehydes and acids with unknown toxicities. Therefore, the procedural focus is on meticulous segregation, labeling, and containment to ensure the waste is managed correctly from the point of generation to its final destruction.[14]

Standard Operating Procedure for Waste Segregation and Collection

The following step-by-step procedures provide a self-validating system for managing different waste streams contaminated with this compound.

Disposal of Neat (Pure) Compound
  • Do Not Alter: Keep the compound in its original manufacturer's container whenever possible. The original label provides critical safety and identification information for waste handlers.[14]

  • Assess Container Integrity: If the original container is damaged, place it inside a larger, sealed, and chemically compatible container (an "overpack"). Label the overpack container clearly with the full chemical name, CAS number (16729-22-9), and an indication that the original container is inside.[15]

  • Label for Disposal: Affix a "Hazardous Waste" label to the container.

  • Store Safely: Store the container in a designated and secure Satellite Accumulation Area (SAA) until collection by EHS personnel.[16] Ensure it is segregated from incompatible materials like strong acids or oxidizers.[16]

Disposal of Contaminated Solid Waste

This category includes items such as gloves, pipette tips, absorbent paper, and contaminated vials.

  • Segregate at the Source: Immediately place any solid item contaminated with this compound into a dedicated hazardous waste container. This prevents cross-contamination of non-hazardous waste streams.[17]

  • Container Selection: Use a sealable, sturdy plastic bag (e.g., a heavy-duty, transparent waste bag) or a rigid container (e.g., a drum or pail) clearly designated for this waste stream.

  • Labeling: The container must be labeled with:

    • The words "Hazardous Waste."[16]

    • A complete list of chemical constituents (e.g., "this compound Contaminated Debris," and list any solvents used for cleaning).

    • The date accumulation started.

  • Storage: Keep the solid waste container sealed when not in use and store it in your lab's SAA.

Disposal of Contaminated Liquid Waste

This includes unused solutions of this compound, solvent rinsates from cleaning glassware, and mother liquor from syntheses or purifications.

  • Select a Compatible Container: Use a sealable, chemically compatible waste container, such as an amber glass bottle or a high-density polyethylene (HDPE) carboy, to protect the contents from light.[12][18]

  • Maintain Waste Stream Purity: Dedicate a specific waste container for this compound waste. Do not mix with other waste streams. For example, if the compound is dissolved in methanol, it should be collected in a "Flammable Organic Waste" container that is compatible with alcohols. Never mix organic solvent waste with aqueous, acidic, or basic waste streams.[16]

  • Labeling is Critical: Affix a "Hazardous Waste" label and clearly list all components with estimated percentages (e.g., "Methanol: ~99.9%, this compound: ~0.1%"). This is a regulatory requirement and is essential for safe handling and disposal by the waste management facility.

  • Secure Storage: Keep the container tightly sealed to prevent evaporation of solvents. Store it in a designated secondary containment bin within your SAA.[18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Staging & Disposal start Waste Generated (this compound) neat Neat Compound start->neat Identify Waste Type solid Contaminated Solids (Gloves, Tips, Paper) start->solid Identify Waste Type liquid Contaminated Liquids (Solutions, Rinsate) start->liquid Identify Waste Type contain_neat Keep in Original Container Label as 'Hazardous Waste' neat->contain_neat contain_solid Collect in Labeled Bag/Pail List Constituents solid->contain_solid contain_liquid Collect in Compatible Bottle (e.g., Amber Glass) List All Components & % liquid->contain_liquid saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment contain_neat->saa contain_solid->saa contain_liquid->saa ehs Arrange Pickup by Institutional EHS or Licensed Waste Vendor saa->ehs

Caption: Disposal workflow for this compound waste streams.

Emergency Procedures for Spills and Exposure

Spill Management
  • Alert & Secure: Immediately alert personnel in the area. Restrict access to the spill zone.

  • Assess & Equip: Don appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and chemical splash goggles.

  • Containment:

    • Liquid Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), working from the outside in.

    • Solid Spill: Do not sweep dry powder. Gently cover the spill with absorbent material and then moisten it with a suitable solvent (like isopropanol) to prevent the generation of airborne dust.[19]

  • Collection: Carefully collect all contaminated absorbent material and place it into a designated hazardous waste container as described in section 3.2.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[20]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][20]

  • Inhalation or Ingestion: Move to fresh air immediately.

  • Seek Medical Attention: For any exposure, seek immediate medical attention. Provide the medical personnel with the name of the chemical and any available hazard information.

References

  • This compound | C20H30O | CID 5378255. PubChem, National Institutes of Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

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  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Retinoic Acid and Its Derivatives in Skin. Zasada, M., & Budzisz, E. (2019). Postepy dermatologii i alergologii, 36(4), 392–397. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

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  • Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Derguini, F., et al. (1994). Biochemistry. [Link]

  • Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Buck, J., et al. (1991). Science. [Link]

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  • Photodecomposition and Phototoxicity of Natural Retinoids. Fu, P. P., et al. (2003). Journal of Food and Drug Analysis. [Link]

  • The structures of (14R)-14-hydroxy-4,14-retro-retinol 4, (13R,14R)-13,14-dihydroxyretinol 4a... ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 4,14-Retro-retinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4,14-Retro-retinol. As a specialized retinoid, its handling requires a meticulous approach grounded in a thorough understanding of its potential hazards and chemical properties. This document moves beyond a simple checklist to offer a self-validating system of protocols, explaining the rationale behind each recommendation to ensure both personal safety and experimental integrity.

Understanding the Compound: Hazard Identification and Risk Assessment

  • Reproductive Toxicity: Many retinoids are known or suspected teratogens, meaning they can cause harm to a developing fetus.[3][4][5] Therefore, individuals who are pregnant or may become pregnant should avoid handling this compound.

  • Skin and Eye Irritation: Direct contact can cause skin irritation, redness, and peeling.[3][5] Ocular exposure may lead to serious eye irritation.[3][4]

  • Photosensitivity: Retinoids can increase the skin's sensitivity to light, leading to a higher risk of sunburn.[5][6]

  • Chemical Instability: Like many retinoids, this compound is sensitive to light, air (oxidation), and heat.[2][7] Improper handling can lead to degradation of the compound, affecting experimental results and potentially forming unknown byproducts.

Given these potential hazards, a comprehensive safety plan is not merely a recommendation but a necessity for the responsible conduct of research.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense; your primary protection comes from robust engineering controls.[8]

  • Chemical Fume Hood: All manipulations of this compound, especially the handling of the powdered form, must be conducted inside a certified chemical fume hood. This minimizes the risk of inhalation and prevents the dispersal of the compound into the laboratory environment.

  • Dedicated Workspace: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination. Ensure this area is free of clutter and easy to decontaminate.

  • Light-Protected Environment: To prevent photodegradation, it is advisable to work under yellow or red light.[7] At a minimum, use amber-colored labware and wrap containers and reaction vessels in aluminum foil.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A meticulous PPE regimen is critical for preventing exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPERationale
Hands Double-gloving with nitrile gloves.The inner glove protects against incidental contact during the removal of the outer, potentially contaminated glove. Nitrile provides good chemical resistance to many common laboratory solvents.
Eyes Safety glasses with side shields or chemical splash goggles.Protects the eyes from splashes of solutions containing this compound and from airborne powder.
Body A lab coat with long sleeves and a closed front.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved N95 respirator or higher.Recommended when handling the powdered form of the compound outside of a fume hood (a practice that should be avoided) or in case of a significant spill.

Safe Handling and Experimental Workflow

The following step-by-step protocol is designed to minimize exposure and maintain the integrity of the compound.

Preparation and Weighing
  • Gather all necessary materials: This includes the container of this compound, a spatula, weighing paper or a suitable weighing vessel, and pre-labeled storage containers.

  • Work in a fume hood: Before opening the primary container, ensure the fume hood sash is at the appropriate height.

  • Use an inert atmosphere: If the compound is particularly sensitive to air, consider using a glove box or an inert gas blanket (e.g., argon or nitrogen) during weighing and transfer.

  • Weigh the desired amount: Use a dedicated spatula to carefully transfer the powder to the weighing vessel. Avoid creating dust.

  • Securely close all containers: Tightly seal the primary container of this compound and any newly prepared samples.

Solubilization and Use
  • Choose an appropriate solvent: Consult the product literature or perform a small-scale solubility test. Common solvents for retinoids include ethanol, DMSO, and various oils.

  • Add solvent to the powder: Slowly add the solvent to the vessel containing the weighed this compound.

  • Mix gently: Use a vortex mixer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could introduce air.

  • Protect from light: Keep the solution in an amber vial or a container wrapped in foil.

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_solubilization Solubilization & Use cluster_disposal Disposal prep_start Gather Materials fume_hood Work in Fume Hood prep_start->fume_hood weigh Weigh Compound fume_hood->weigh close_containers Secure Containers weigh->close_containers choose_solvent Select Solvent close_containers->choose_solvent Proceed to Solubilization add_solvent Add Solvent to Powder choose_solvent->add_solvent mix Gently Mix add_solvent->mix protect Protect from Light mix->protect segregate Segregate Waste protect->segregate After Experiment label_waste Label Waste Containers segregate->label_waste dispose Dispose via EHS label_waste->dispose

Workflow for Handling this compound

Spill and Emergency Procedures

Prompt and correct action is crucial in the event of a spill or personal exposure.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Wipe the area clean with a suitable solvent, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) office.

    • Prevent others from entering the area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Critical Final Step

Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. All waste must be handled in accordance with local, state, and federal regulations.[9][10]

  • Solid Waste: This includes unused compound, contaminated weighing paper, gloves, and absorbent materials. Collect in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound and the first rinse of any contaminated glassware should be collected in a designated, sealed, and labeled hazardous waste container.[11] Do not dispose of this waste down the drain.[9]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

The following diagram outlines the decision-making process for waste segregation.

G cluster_waste_type start Waste Generated solid Solid? start->solid liquid Liquid? solid->liquid No solid_waste Solid Hazardous Waste Container solid->solid_waste Yes sharp Sharp? liquid->sharp No liquid_waste Liquid Hazardous Waste Container liquid->liquid_waste Yes sharps_waste Hazardous Sharps Container sharp->sharps_waste Yes

Waste Segregation for this compound

By adhering to these guidelines, you can ensure a safe and effective research environment when working with this compound.

References

  • Retinoic Acid, all trans - Santa Cruz Biotechnology. (n.d.).
  • Jeffries, M. (2020, April 19). How to Stop Skin Problems due to Wearing PPE. Dr. Michelle Jeffries.
  • Sun Sensitivity and Medications: What to Know. (2026, January 13). Brown University Health.
  • This compound | C20H30O. (n.d.). PubChem.
  • 14-Hydroxy-4,14-retro-retinol | High-Purity Research Compound. (n.d.). Benchchem.
  • Personal protective equipment. (n.d.). DermNet.
  • Prevention and Treatment of Skin Damage Caused by Personal Protective Equipment: Experience of the First-Line Clinicians Treating 2019-nCoV Infection. (n.d.). National Institutes of Health.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.